Caprine
Beschreibung
Norleucine is under investigation in clinical trial NCT00081952 (Amino Acid Therapy for Hot Flashes in Postmenopausal Women).
L-Norleucine has been reported in Daphnia pulex, Arabidopsis thaliana, and other organisms with data available.
NORLEUCINE is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 2 investigational indications.
An unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to METHIONINE, however it does not contain SULFUR.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S)-2-aminohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQKBLKVPFOOQJ-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70883362 | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
12 mg/mL at 25 °C | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
327-57-1 | |
| Record name | Caprine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Norleucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000327571 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norleucine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15458 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | L-Norleucine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | L-Norleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70883362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Norleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.748 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORLEUCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/832C8OV84S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Norleucine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001645 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Pathogenesis of Caprine Arthritis Encephalitis Virus: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Caprine Arthritis Encephalitis Virus (CAEV), a small ruminant lentivirus, establishes a persistent, lifelong infection in goats, leading to chronic inflammatory diseases, primarily manifesting as arthritis in adults and encephalitis in kids. The pathogenesis of CAEV is intricately linked to its tropism for monocytes and macrophages, which serve as the principal viral reservoirs. Following infection, the virus integrates its genome into the host cell's DNA, establishing a provirus that can remain latent. Upon differentiation of infected monocytes into macrophages, viral replication is activated, leading to the production of new virions and the establishment of localized inflammatory responses in target tissues such as the synovium, central nervous system (CNS), lungs, and mammary glands. The ensuing immunopathology is not a direct result of viral cytopathic effects but rather a consequence of the host's own immune response to the persistent viral presence. This guide provides a detailed overview of the molecular and cellular mechanisms underlying CAEV pathogenesis, with a focus on quantitative data, experimental methodologies, and key signaling pathways.
Viral Life Cycle and Cellular Tropism
CAEV, a member of the Retroviridae family, is an enveloped RNA virus. The viral life cycle begins with the attachment of the viral envelope glycoprotein (Env) to specific receptors on the surface of target cells, primarily monocytes and macrophages.[1] Following fusion and entry, the viral RNA is reverse-transcribed into double-stranded DNA, which is then integrated into the host cell's genome, forming a provirus.[1] The virus can remain in a latent state within circulating monocytes, effectively evading the host immune system.[1]
Viral gene expression and replication are significantly enhanced upon the maturation of monocytes into macrophages.[1] This differentiation-dependent replication is a key feature of CAEV pathogenesis, leading to a "Trojan horse" mechanism of dissemination to various tissues. While monocytes and macrophages are the primary targets, evidence suggests that other cell types, including epithelial cells of the intestine, renal tubules, and thyroid follicles, as well as cells lining blood vessels in the brain and synovium, may also support viral replication to a lesser extent.[2][3]
Host Immune Response and Immunopathology
CAEV infection elicits a robust and persistent humoral and cell-mediated immune response; however, this response is largely non-protective and contributes significantly to the pathology of the disease.[4] The chronic inflammation seen in CAEV-associated arthritis is characterized by the infiltration of lymphocytes, macrophages, and plasma cells into the synovial tissues.[5] This inflammatory response is thought to be a major driver of the clinical signs.[5]
Quantitative Data in CAEV Pathogenesis
The following tables summarize key quantitative data from studies on CAEV pathogenesis, providing insights into viral load, cytokine responses, and cellular changes.
Table 1: Viral Load in CAEV-Infected Goats
| Sample Type | Assay | Viral Load Measurement | Reference |
| Peripheral Blood Mononuclear Cells (PBMCs) | Semi-quantitative nested PCR | Up to 17 infected cells / 106 PBMCs after reactivation | [8] |
| Synovial Fluid | Not specified | Not specified | |
| Mammary Gland | In situ hybridization | Presence of viral transcripts in inflamed tissue | [2][3] |
| Central Nervous System | In situ hybridization | Presence of viral transcripts in inflamed tissue | [2][3] |
Table 2: Cytokine Dysregulation in CAEV Infection
| Cytokine | Sample Type | Method | Observation | Reference |
| Interleukin-16 (IL-16) | Synovial Fluid | ELISA | Higher concentration in infected vs. control goats | [1][9] |
| IL-16 | Serum | ELISA | Higher concentration in infected vs. control goats | [1][9] |
| IL-16 | PBMC Supernatant | ELISA | Higher concentration in infected vs. control goats | [1][9] |
| Interleukin-8 (IL-8) | Cultured Macrophages | RNA slot blot | Increased constitutive mRNA expression | [5][10][11] |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Cultured Macrophages | RNA slot blot | Increased constitutive mRNA expression | [5][10][11] |
| Transforming Growth Factor-β1 (TGF-β1) | Cultured Macrophages | RNA slot blot | Decreased mRNA expression | [5][10] |
| Tumor Necrosis Factor-α (TNF-α) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |
| Interleukin-1β (IL-1β) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |
| Interleukin-6 (IL-6) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |
| Interleukin-12 p40 (IL-12 p40) | Cultured Macrophages | Not specified | Reduced mRNA expression in response to stimuli | [5][10] |
| Interferon-γ (IFN-γ) | PBMCs | RT-PCR | Dominant in asymptomatic goats | [12] |
| Interleukin-4 (IL-4) | PBMCs | RT-PCR | Dominant in arthritic goats | [12] |
| TNF-α | Macrophage Supernatant | Assay | Peak values of 420 ± 28 to 530 ± 32 pg/mL in control cells after LPS stimulation; significantly lower in infected cells. | [13] |
| IL-6 | Macrophage Supernatant | Assay | Peak values of 70 ± 27 to 93 ± 29 pg/mL in control cells after LPS stimulation; significantly lower in infected cells. | [13] |
Table 3: Cellular Immune Profile in CAEV-Infected Goats
| Cell Population | Method | Observation in Infected Goats | Reference |
| Monocytes | Flow Cytometry | Significant reduction in proportion (5.98% vs. 9.92% in controls) | [6] |
| CD4+ T lymphocytes | Flow Cytometry | Decreased proportion (approaching significance) | [6] |
| CD8+ T lymphocytes | Flow Cytometry | Slight increase in proportion | [6] |
| γδ T cells | Flow Cytometry | Significantly elevated level | [6] |
| Macrophages in Synovial Fluid | Autoradiography | 3- to 6-fold increase in dividing macrophages | [14] |
Key Signaling Pathways in CAEV Pathogenesis
The interaction of CAEV with its target cells, particularly macrophages, leads to the dysregulation of intracellular signaling pathways, which in turn drives the chronic inflammatory state.
JAK/STAT Pathway in CAEV LTR Activation
Interferon-gamma (IFN-γ), a key cytokine in the cellular immune response, activates the CAEV long terminal repeat (LTR), the promoter region of the viral genome. This activation is mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Specifically, a gamma-activated site (GAS) element within the CAEV LTR binds to a STAT1-like factor upon IFN-γ stimulation in monocytic cells.[15] This interaction is crucial for the IFN-γ-mediated enhancement of viral gene expression.[15]
References
- 1. avmajournals.avma.org [avmajournals.avma.org]
- 2. researchgate.net [researchgate.net]
- 3. Pathogenesis of this compound arthritis encephalitis virus. Cellular localization of viral transcripts in tissues of infected goats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Initial multi-target approach shows importance of improved this compound arthritis-encephalitis virus control program in Russia for hobbyist goat farms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound arthritis encephalitis virus dysregulates the expression of cytokines in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Changes in the leukocyte phenotype profile of goats infected with the this compound arthritis encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Effect of this compound arthritis-encephalitis virus infection on expression of interleukin-16 in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. researchgate.net [researchgate.net]
- 12. Type 1 and type 2 cytokine gene expression by viral gp135 surface protein-activated T lymphocytes in this compound arthritis-encephalitis lentivirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cytokine production in vitro by macrophages of goats with this compound arthritis-encephalitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Increased macrophage division in the synovial fluid of goats infected with this compound arthritis-encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. STAT1 pathway is involved in activation of this compound arthritis-encephalitis virus long terminal repeat in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Mechanisms of Caprine Retrovirus Transmission
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transmission mechanisms of caprine retroviruses, with a primary focus on the this compound Arthritis Encephalitis Virus (CAEV). The document details the principal routes of viral spread, presents quantitative data on transmission rates, outlines experimental protocols for CAEV detection, and illustrates key biological pathways involved in the infection process.
Introduction to this compound Arthritis Encephalitis Virus (CAEV)
This compound Arthritis Encephalitis Virus (CAEV) is a small ruminant lentivirus belonging to the Retroviridae family. It is the etiological agent of this compound arthritis encephalitis, a persistent and progressive inflammatory disease in goats. The infection can manifest in several forms, including polyarthritis, mastitis, pneumonia, and encephalomyelitis. While many infected animals remain asymptomatic carriers, they serve as a continuous source of transmission within and between herds, posing a significant challenge to goat health and productivity worldwide. Understanding the mechanisms of CAEV transmission is paramount for the development of effective control strategies and therapeutic interventions.
Mechanisms of CAEV Transmission
CAEV transmission occurs through both vertical and horizontal routes. The virus is primarily found in monocytes and macrophages, and its transmission is largely mediated by the transfer of infected cells in bodily fluids.
Vertical Transmission
Vertical transmission, primarily through the ingestion of infected colostrum and milk, is the most significant route of CAEV spread to kids.[1][2][3][4][5][6][7][8] Virus-infected macrophages are present in the milk and colostrum of infected does and are absorbed intact by the kid's gastrointestinal mucosa.[2] While less common, in-utero transmission has been documented, with studies indicating a low frequency of transplacental infection.[4][9] One study reported that 1.4% of kids born to seropositive dams tested positive for CAEV before colostrum intake, suggesting prenatal transmission.[9]
Horizontal Transmission
Horizontal transmission occurs through direct contact with infected animals and their secretions. Prolonged close contact is often necessary for efficient transmission.[3][10] The virus can be spread through respiratory secretions, and shared environments with high stock density can increase the risk of transmission.[1] Iatrogenic transmission through contaminated equipment such as needles, dehorners, and tattooing instruments is also a recognized route of spread.[6][8] Milking equipment can also contribute to the spread of the virus within a herd.[8]
Sexual Transmission
The role of sexual transmission in the spread of CAEV is less clear. While CAEV proviral DNA has been detected in the semen of infected bucks, demonstrating the potential for sexual transmission, studies have not conclusively shown it to be a significant route of natural infection.[11][12]
Quantitative Data on CAEV Transmission and Prevalence
The prevalence of CAEV infection varies significantly depending on the breed, geographical location, and management practices. Dairy goat breeds generally show a higher seroprevalence than meat or fiber breeds.[2]
| Parameter | Region/Breed | Prevalence/Transmission Rate | Notes | Citation(s) |
| Seroprevalence | High-income economies (Canada, Norway, France, US) | >65% in dairy goats | Widespread in dairy goat breeds. | [2] |
| Midwestern US Herds | Varies by breed: Alpine, Saanen, LaMancha, Nubian, Toggenburg show higher odds ratios compared to meat breeds. | 3488 goats from 57 herds sampled. | [13] | |
| Hungary | Herd True Prevalence: 29.1% | Within-herd prevalence in infected herds: 58%. | [14] | |
| Selangor, Malaysia | 8.42% (True Prevalence) | Lower prevalence compared to many Western countries. | [15] | |
| Vertical Transmission (In-utero) | General | <3.8% | Based on a study of 26 kids from seropositive dams. | [4] |
| 1.4% | Based on a study of 283 newborn kids tested before colostrum intake. | [9] | ||
| Vertical Transmission (Postnatal) | Kids of positive dams fed heat-treated colostrum | 23% tested positive | Suggests other routes of transmission are also significant. | [8] |
| Horizontal Transmission | Milking line | High percentage became infected in less than 10 months | When uninfected does were milked with infected does. | [3][10] |
| Prolonged direct contact | Necessary for transmission under non-dairy conditions | Transmission was demonstrated after over 12 months of contact. | [3][10] |
Experimental Protocols for CAEV Detection
Accurate diagnosis of CAEV infection is crucial for control programs. The most common diagnostic methods include Enzyme-Linked Immunosorbent Assay (ELISA), Agar Gel Immunodiffusion (AGID), and Polymerase Chain Reaction (PCR).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a sensitive and specific method for detecting anti-CAEV antibodies in serum and milk.[11][16][17][18]
Protocol for CAEV Antibody Detection in Goat Serum:
-
Antigen Coating: Coat microtiter plate wells with a purified CAEV antigen (e.g., recombinant p28 or gp135) diluted in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., PBS with 5% non-fat dry milk or 1% BSA). Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add diluted goat serum samples (typically 1:20 to 1:100 in blocking buffer) to the wells. Include positive and negative control sera. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
-
Conjugate Incubation: Add a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase-conjugated anti-goat IgG) diluted in blocking buffer. Incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). Incubate in the dark at room temperature for 15-30 minutes.
-
Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2M H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Interpretation: The optical density (OD) of the samples is compared to the OD of the positive and negative controls to determine the antibody status.
Agar Gel Immunodiffusion (AGID)
The AGID test is a specific but less sensitive method for detecting anti-CAEV antibodies.[19][20][21]
Protocol for AGID Test:
-
Gel Preparation: Prepare a 1% agarose gel in a suitable buffer (e.g., borate buffer, pH 8.6) and pour it into a petri dish to a depth of about 5 mm.
-
Well Pattern: Cut a pattern of wells in the solidified gel, typically a central well surrounded by six peripheral wells.
-
Reagent Loading:
-
Fill the central well with CAEV antigen (e.g., purified viral lysate).
-
Fill three of the peripheral wells with positive control serum.
-
Fill the remaining three peripheral wells with the test sera.
-
-
Incubation: Incubate the plate in a humid chamber at room temperature for 24-48 hours.
-
Reading and Interpretation: Examine the gel for the presence of precipitin lines between the antigen and serum wells. A line of identity between a test serum and the positive control serum indicates a positive result.
Nested Polymerase Chain Reaction (PCR)
Nested PCR is a highly sensitive method for detecting CAEV proviral DNA in various samples, including blood, milk, and tissues.[22][23][24][25][26]
Protocol for Double-Nested PCR for CAEV Proviral DNA:
-
DNA Extraction: Extract genomic DNA from peripheral blood mononuclear cells (PBMCs), milk somatic cells, or tissue samples using a commercial DNA extraction kit according to the manufacturer's instructions.
-
First Round PCR:
-
Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR buffer, and the outer primer pair targeting a conserved region of the CAEV genome (e.g., gag or pol gene).
-
Add the extracted DNA template to the master mix.
-
Perform the first round of PCR amplification using a thermal cycler with an appropriate cycling profile (e.g., initial denaturation, followed by 30-40 cycles of denaturation, annealing, and extension, and a final extension step).
-
-
Second Round (Nested) PCR:
-
Prepare a new PCR master mix containing the inner primer pair, which targets a region within the amplicon of the first PCR.
-
Use a small volume of the first-round PCR product as the template for the second round.
-
Perform the second round of PCR amplification with a similar cycling profile as the first round.
-
-
Agarose Gel Electrophoresis:
-
Run the second-round PCR products on a 1.5-2% agarose gel stained with a DNA-intercalating dye (e.g., ethidium bromide).
-
Include a DNA ladder to determine the size of the amplicons.
-
-
Visualization and Interpretation: Visualize the DNA bands under UV light. The presence of a band of the expected size indicates a positive result for CAEV proviral DNA.
Key Signaling Pathways and Experimental Workflows
Putative Signaling Pathway for CAEV Entry into Macrophages
While the specific receptors for CAEV have not been definitively identified, evidence from related lentiviruses suggests that entry into macrophages may involve C-type lectin receptors such as the Mannose Receptor and DC-SIGN, as well as Fc receptors. The entry process is thought to be a multi-step event involving receptor binding, membrane fusion, and internalization, often through clathrin-mediated endocytosis.
Caption: Putative signaling pathway for CAEV entry into a macrophage.
CAEV Replication and LTR Activation Pathway
Following entry and reverse transcription, the CAEV provirus integrates into the host cell genome. Viral replication is closely linked to the maturation of the host monocyte into a macrophage. Cytokines such as Interferon-gamma (IFN-γ) can activate the viral long terminal repeat (LTR), leading to the transcription of viral genes. This process involves the activation of host cell transcription factors, including STAT1, c-Jun, and c-Fos.[27][28][29][30][31][32][33] The viral Tat protein also plays a crucial role in trans-activating the LTR, leading to efficient viral replication.[34]
Caption: Simplified pathway of CAEV LTR activation and replication.
Experimental Workflow for CAEV Diagnosis
The following diagram illustrates a typical workflow for the diagnosis of CAEV infection in a goat herd, incorporating serological and molecular methods.
Caption: Diagnostic workflow for the detection of CAEV infection.
Conclusion
The transmission of this compound Arthritis Encephalitis Virus is a multifaceted process, with the ingestion of infected colostrum and milk being the primary route of infection for young animals. Horizontal transmission through direct contact and contaminated materials also plays a significant role in the spread of the virus within a herd. While sexual transmission is possible, its epidemiological significance appears to be limited. Effective control of CAEV relies on accurate and early diagnosis, coupled with strict management practices aimed at preventing transmission, particularly from infected does to their offspring. Further research into the specific molecular interactions between CAEV and its host cells will be crucial for the development of novel antiviral therapies and more effective vaccines.
References
- 1. farmhealthonline.com [farmhealthonline.com]
- 2. This compound Arthritis and Encephalitis - Generalized Conditions - MSD Veterinary Manual [msdvetmanual.com]
- 3. Transmission and control of this compound arthritis-encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Risk factors for transmission and methods for control of this compound arthritis-encephalitis virus infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAE (this compound arthritis encephalitis) | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 7. Nucleotide sequence analysis of the long terminal repeat of integrated this compound arthritis encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Arthritis Encephalitis Virus (CAEV) - Goat Journal [goatjournal.iamcountryside.com]
- 9. repositorio.unesp.br [repositorio.unesp.br]
- 10. The risk of small ruminant lentivirus (SRLV) transmission with reproductive biotechnologies: state-of-the-art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ensv.dz [ensv.dz]
- 12. Transmission of small ruminant lentiviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. "The Current Prevalence of this compound Arthritis-Encephalitis Virus in Midw" by Bradley Todd Jones [digitalcommons.unl.edu]
- 14. Bayesian Estimation of the True Prevalence of this compound Arthritis Encephalitis in Hungarian Goat Herds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Seroprevalence of small ruminant this compound arthritis encephalitis lentivirus among goats from selected small ruminant farms in Selangor, Malaysia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The development and evaluation of an ELISA for the detection of antibodies to this compound arthritis-encephalitis virus in goat sera [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of ELISA for detection of antibodies to CAEV in milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound Arthritis Encephalitis Virus ELISA Kit Development - BioVenic [diag.biovenic.com]
- 19. Diagnostic tests for this compound arthritis-encephalitis virus (CAEV) infection [rarediseasesjournal.com]
- 20. agriculture.gov.au [agriculture.gov.au]
- 21. The Biology of the Goat [goatbiology.com]
- 22. Double-nested polymerase chain reaction for detection of this compound arthritis-encephalitis virus proviral DNA in blood, milk, and tissues of infected goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Duplex nested-PCR for detection of small ruminant lentiviruses | Brazilian Journal of Microbiology [elsevier.es]
- 24. DNA extraction and Nested PCR [protocols.io]
- 25. mdpi.com [mdpi.com]
- 26. youtube.com [youtube.com]
- 27. STAT1 pathway is involved in activation of this compound arthritis-encephalitis virus long terminal repeat in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation of this compound arthritis-encephalitis virus long terminal repeat by gamma interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 29. journals.asm.org [journals.asm.org]
- 30. researchgate.net [researchgate.net]
- 31. Members of the AP-1 Family, c-Jun and c-Fos, Functionally Interact with JC Virus Early Regulatory Protein Large T Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Transcription factor Jun - Wikipedia [en.wikipedia.org]
- 33. The nuclear protooncogenes c-jun and c-fos as regulators of DNA replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. The CAEV tat gene trans-activates the viral LTR and is necessary for efficient viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular Characterization of Novel Caprine Viruses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of veterinary virology is in a constant state of discovery, with new pathogens emerging and known viruses evolving. In recent years, significant advancements in molecular techniques have enabled the identification and characterization of several novel viruses affecting caprine populations worldwide. These discoveries are critical for developing accurate diagnostics, effective vaccines, and targeted antiviral therapies to safeguard animal health, ensure food security, and understand the potential for zoonotic transmission. This technical guide provides an in-depth overview of the molecular characterization of recently identified this compound viruses, with a focus on their genomic features, the experimental protocols for their identification, and the logical frameworks for their analysis.
Newly Characterized this compound Viruses: A Comparative Overview
Several novel viruses have been recently isolated and characterized from goats, often associated with clinical signs such as diarrhea, respiratory disease, and arthritis. This section summarizes the key molecular features of some of these newly identified pathogens in a comparative table.
Table 1: Molecular Data of Novel this compound Viruses
| Virus Name | Virus Family | Genome Size (bp) | Key Proteins and Functions | Geographic Origin of Novel Strain(s) | Associated Clinical Signs | Reference |
| This compound Bocaparvovirus (CapBOV-SWUN) | Parvoviridae | 5,351 | NS1: Replication initiator, helicase, ATPase; NP1: Accessory protein in replication; VP1: Major capsid protein, determines tropism. | China | Diarrhea | [1][2] |
| This compound Coronavirus (cpCoV) | Coronaviridae | Not specified in abstracts | S (Spike): Receptor binding, fusion; N (Nucleocapsid): RNA packaging; RdRp (RNA-dependent RNA polymerase): Genome replication. | China | Diarrhea, enteric disease | [3] |
| This compound Enterovirus (CEV-JL14) | Picornaviridae | 7,461 | VP1-VP4: Capsid proteins; 2A-2C: Host cell interaction, replication complex formation; 3A-3D: Polyprotein processing, RNA replication. | China | Severe watery diarrhea | [4] |
| This compound Parainfluenza Virus 3 (CPIV3) | Paramyxoviridae | 15,618 | N (Nucleoprotein): Encapsidates viral RNA; P/C/V: Polymerase cofactor and host immune evasion; M (Matrix): Viral assembly; F (Fusion): Membrane fusion; HN (Hemagglutinin-Neuraminidase): Attachment and release; L (Large protein): RNA polymerase. | China | Respiratory disease | [5][6] |
| This compound Astrovirus | Astroviridae | Not specified in abstracts | ORF1a/1b: Non-structural proteins, protease, polymerase; ORF2: Capsid protein. | Hungary | Diarrhea | [7] |
| This compound Tusavirus | Parvoviridae | Not specified in abstracts | NS1: Non-structural protein, replication; VP1: Capsid protein. | Hungary | Diarrhea | [7] |
| This compound CRESS DNA virus | Circoviridae | 2,806 | Rep: Replication-associated protein; Cap: Capsid protein. | Hungary | Diarrhea | [7] |
Experimental Protocols for Molecular Characterization
The identification and characterization of novel viruses rely on a suite of molecular biology techniques. The following sections detail the core experimental protocols employed in the study of new this compound viruses.
Sample Collection and Preparation
-
Sample Types: Fecal swabs or samples, nasal swabs, whole blood, and tissue biopsies (e.g., synovial membrane, lung, mammary gland) are collected from affected animals.[8][9]
-
Storage: Samples are stored at -80°C to preserve viral nucleic acids and integrity.
-
Homogenization: Fecal and tissue samples are homogenized in phosphate-buffered saline (PBS) or viral transport medium.
-
Clarification: The homogenate is centrifuged to pellet cellular debris, and the supernatant is filtered through a 0.22 µm filter to remove bacteria.
Nucleic Acid Extraction
-
Methodology: Total viral DNA and/or RNA are extracted from the prepared samples using commercially available kits (e.g., QIAamp Viral RNA Mini Kit, DNeasy Blood & Tissue Kit) according to the manufacturer's instructions.[8]
-
Quality Control: The concentration and purity of the extracted nucleic acids are assessed using spectrophotometry (e.g., NanoDrop) or fluorometry (e.g., Qubit).
Metagenomic Sequencing (Next-Generation Sequencing - NGS)
Metagenomic sequencing is a powerful, unbiased approach to identify all genetic material in a sample, making it ideal for the discovery of novel viruses.
-
Library Preparation: The extracted DNA and/or RNA are used to construct sequencing libraries. For RNA viruses, a reverse transcription step is performed to generate complementary DNA (cDNA). Libraries are prepared using kits that add adapters necessary for sequencing.
-
Sequencing: High-throughput sequencing is performed on platforms such as Illumina or Nanopore.
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are trimmed to remove low-quality bases and adapter sequences.
-
Host Genome Subtraction: Reads are mapped to the host (goat) reference genome, and matching reads are removed.
-
De Novo Assembly: The remaining non-host reads are assembled into contiguous sequences (contigs).
-
Taxonomic Classification: The assembled contigs are compared against viral sequence databases (e.g., NCBI GenBank) using tools like BLASTn and BLASTx to identify viral sequences.
-
PCR-Based Detection and Genome Amplification
Once a candidate viral sequence is identified, PCR-based methods are used for confirmation and to amplify the complete genome.
-
Primer Design: Specific primers are designed based on the sequences of the contigs obtained from metagenomic analysis or based on conserved regions of related viruses.[10]
-
Conventional PCR/RT-PCR: Used to amplify specific regions of the viral genome for confirmation and sequencing. For RNA viruses, reverse transcription PCR (RT-PCR) is employed.
-
Quantitative PCR (qPCR/qRT-PCR): Provides a quantitative measure of the viral load in a sample.[11]
-
Genome Walking/RACE: To obtain the full-length genome sequence, techniques like Rapid Amplification of cDNA Ends (RACE) are used to sequence the 5' and 3' ends of the viral genome.[6]
Phylogenetic Analysis
Phylogenetic analysis is crucial for understanding the evolutionary relationships between the novel virus and other known viruses.
-
Sequence Alignment: The nucleotide or amino acid sequences of the novel virus are aligned with sequences of related viruses obtained from public databases using software like MAFFT or ClustalW.
-
Phylogenetic Tree Construction: A phylogenetic tree is constructed from the multiple sequence alignment using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference, implemented in software like MEGA or BEAST.[12][13]
-
Interpretation: The position of the novel virus in the phylogenetic tree reveals its evolutionary relationship to other viruses and can help in its classification.[12][13]
Serological Assays
Serological assays are used to detect the host's antibody response to the virus, indicating past or present infection.
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Antigen Production: A recombinant viral protein (e.g., capsid protein) is expressed and purified to be used as the antigen.
-
Assay Procedure: The antigen is coated onto a microplate. Goat serum samples are added, and if antibodies against the virus are present, they will bind to the antigen. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibody. Finally, a substrate is added that produces a color change in the presence of the enzyme, which can be quantified.[14][15]
-
-
Immunoperoxidase Monolayer Assay (IPMA): This assay is used to detect viral antigens in infected cells. Infected cell monolayers are fixed and incubated with serum from the host. The binding of antibodies is detected using an enzyme-conjugated secondary antibody and a substrate that produces an insoluble colored precipitate.[16]
-
Virus Neutralization Test (VNT): This is the gold standard for detecting neutralizing antibodies. Serial dilutions of serum are incubated with a known amount of virus and then added to susceptible cells. The presence of neutralizing antibodies will prevent the virus from infecting the cells and causing a cytopathic effect.[15][17]
Visualizing Molecular Characterization Workflows and Relationships
Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological processes and experimental workflows.
Experimental Workflow for Novel Virus Discovery and Characterization
Caption: Workflow for novel this compound virus discovery and characterization.
Phylogenetic Relationship of a Novel this compound Virus
Caption: Simplified phylogenetic tree of a novel this compound virus.
Logical Flow of an Indirect ELISA for Antibody Detection
Caption: Logical workflow of an indirect ELISA for this compound virus antibodies.
Conclusion
The molecular characterization of novel this compound viruses is a rapidly advancing field that is essential for veterinary medicine and public health. The integration of metagenomics, advanced PCR techniques, and robust serological assays provides a powerful toolkit for researchers and drug development professionals. The data and protocols presented in this guide offer a framework for the investigation of emerging this compound pathogens, ultimately contributing to the development of new diagnostic tools, vaccines, and therapeutic interventions to mitigate their impact on animal health and the agricultural industry. The continued surveillance and detailed molecular characterization of these viruses will be paramount in preventing and controlling future outbreaks.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Novel Bocaparvovirus identified in goats identified in China | KeAi Publishing [keaipublishing.com]
- 3. Discovery of a novel Betacoronavirus 1, cpCoV, in goats in China: The new risk of cross-species transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel enterovirus species identified from severe diarrheal goats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteomics analysis reveals heat shock proteins involved in this compound parainfluenza virus type 3 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis on the complete genome of a novel this compound parainfluenza virus 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Molecular detection and characterization of Orf virus from goats in Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Characterization of Small Ruminant Lentiviruses Isolated from Polish Goats with Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular characterization of the gag gene of this compound arthritis encephalitis virus from goats in the Philippines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Phylogenetic analysis and reclassification of this compound and ovine lentiviruses based on 104 new isolates: evidence for regular sheep-to-goat transmission and worldwide propagation through livestock trade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. vetmed.ucdavis.edu [vetmed.ucdavis.edu]
- 15. Development and application of a novel indirect ELISA based on recombinant ORFV114 protein for serodiagnosis of Orf virus in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Molecular Analysis of this compound Enterovirus Circulating in China during 2016–2021: Evolutionary Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The evaluation of five serological assays in determining seroconversion to peste des petits ruminants virus in typical and atypical hosts - PMC [pmc.ncbi.nlm.nih.gov]
The Genetic Frontier of Caprine Health: A Technical Guide to Genomics and Disease Susceptibility
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today delves into the intricate world of caprine genomics, offering researchers, scientists, and drug development professionals a detailed roadmap to understanding and combating disease susceptibility in goats. This whitepaper provides an in-depth analysis of the genetic markers, signaling pathways, and experimental protocols at the forefront of veterinary science, aiming to accelerate the development of healthier and more resilient goat herds.
The guide meticulously summarizes the current landscape of this compound genomics, with a strong focus on the genetic underpinnings of resistance and susceptibility to a range of diseases, including scrapie, gastrointestinal nematodes, and pneumonia. By presenting quantitative data in clearly structured tables, the document facilitates easy comparison of genetic markers and their associations with specific diseases across various goat breeds.
Key Genetic Markers and Their Association with Disease Susceptibility in Goats
The following tables consolidate the key genes, genetic markers, and Quantitative Trait Loci (QTLs) that have been identified in relation to disease susceptibility in goats.
| Gene/Marker | Disease/Trait | Genetic Variant/Allele | Goat Breed(s) | Reported Effect |
| PRNP | Scrapie | S146 allele | Alpine | Associated with resistance.[1] |
| K222 allele | Alpine, Toggenburg, La Mancha | Associated with resistance.[1][2] | ||
| M142 allele | Saanen, mixed-breed dairy goats | Associated with extended scrapie incubation time.[3] | ||
| S127 allele | Not specified | Associated with a reduced probability of developing clinical signs of scrapie.[4] | ||
| R143 allele | Gembrong | May have a moderate protective effect against scrapie.[5] | ||
| Q211 allele | Not specified | Associated with scrapie resistance.[5] | ||
| MHC Class II DRB | Johne's Disease | 'p' and 't' alleles (PstI and TaqI RFLPs) | Jamunapari | Associated with resistance.[6] |
| 'P' and 'T' alleles (PstI and TaqI RFLPs) | Jamunapari | Associated with susceptibility.[6] | ||
| Gastrointestinal Nematodes (H. contortus) | DRB1*1101 (expression level) | Boer, Myotonic, Spanish | Higher expression correlated with susceptibility.[3] | |
| IL2 | Gastrointestinal Nematodes | SNP in intron 1 | Saanen, Anglo-Nubian | Associated with resistance. |
| IL13 | Gastrointestinal Nematodes | SNP in intron 3 | Saanen, Anglo-Nubian | Associated with resistance. |
| IFNG | Gastrointestinal Nematodes | SNP in exon 3 | Saanen, Anglo-Nubian | Associated with resistance. |
| SLC11A1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[7][8] |
| CD14 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[7][8] |
| TLRs (TLR1, 7, 8, 9) | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[7][8] |
| CCL2 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| β-defensin | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| SP110 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| SPP1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| BP1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| A2M | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| ADORA3 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| CARD15 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| IRF3 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| SCART1 | Pneumonia | SNPs | Baladi | Associated with resistance/susceptibility.[8] |
| CCR5 | This compound Arthritis Encephalitis (CAE) | g1059T mutation | Göinge goat | May influence susceptibility.[9] |
| QTL Chromosome | Trait | Goat Breed |
| 1 | IgE anti-ESP (H. contortus) | Creole |
| 3 | IgE anti-L3 (H. contortus) | Creole |
| 5 | Packed Cell Volume (PCV) | Creole |
| 6 | Bodyweight at 7 months | Creole |
| 7 | Eosinophil counts | Creole |
| 8 | Eosinophil counts | Creole |
| 9 | Packed Cell Volume (PCV) | Creole |
| 10 | IgE anti-L3 (H. contortus) | Creole |
| 14 | Eosinophil counts | Creole |
| 21 | Packed Cell Volume (PCV) | Creole |
| 22 | Faecal Egg Count (FEC) | Creole |
| 26 | Faecal Egg Count (FEC), IgE anti-ESP (H. contortus) | Creole |
Detailed Methodologies for Key Experiments
This section provides a comprehensive overview of the essential experimental protocols utilized in this compound genomics research.
DNA Extraction from Goat Blood
This protocol is a standard method for obtaining high-quality genomic DNA from whole blood samples, suitable for downstream applications such as PCR, sequencing, and genotyping.
Materials:
-
Whole blood collected in EDTA or heparin tubes
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., 10 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5% SDS)
-
Proteinase K (20 mg/mL)
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
Chloroform:Isoamyl Alcohol (24:1)
-
Absolute Ethanol (ice-cold)
-
70% Ethanol (ice-cold)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Microcentrifuge
-
Water bath or heat block
Procedure:
-
Sample Collection: Collect 5-10 mL of whole blood from the jugular vein into tubes containing an anticoagulant.
-
Red Blood Cell Lysis:
-
Transfer 1 mL of whole blood to a 1.5 mL microcentrifuge tube.
-
Add 1 mL of cold PBS, mix by inversion, and centrifuge at 2,000 x g for 10 minutes at 4°C.
-
Discard the supernatant. Repeat this wash step twice.
-
-
White Blood Cell Lysis:
-
Resuspend the white blood cell pellet in 500 µL of Lysis Buffer.
-
Add 10 µL of Proteinase K solution and incubate at 56°C for 2-3 hours, or overnight, with occasional vortexing.
-
-
Phenol-Chloroform Extraction:
-
Add an equal volume (500 µL) of phenol:chloroform:isoamyl alcohol to the lysate.
-
Mix gently by inverting the tube for 10-15 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Carefully transfer the upper aqueous phase containing the DNA to a new microcentrifuge tube.
-
-
Chloroform Extraction:
-
Add an equal volume of chloroform:isoamyl alcohol to the aqueous phase.
-
Mix gently by inverting and centrifuge at 12,000 x g for 10 minutes.
-
Transfer the upper aqueous phase to a new tube.
-
-
DNA Precipitation:
-
Add 2 volumes of ice-cold absolute ethanol to the aqueous phase.
-
Mix gently by inversion until a white, stringy DNA precipitate is visible.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the DNA.
-
-
DNA Washing:
-
Carefully discard the supernatant.
-
Add 1 mL of ice-cold 70% ethanol and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and air-dry the DNA pellet for 15-30 minutes. Do not over-dry.
-
-
DNA Resuspension:
-
Resuspend the DNA pellet in 50-100 µL of TE Buffer.
-
Incubate at 65°C for 10 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Measure the DNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Assess DNA integrity by running an aliquot on a 0.8% agarose gel.
-
Genome-Wide Association Study (GWAS) Workflow in Goats
This workflow outlines the key steps involved in conducting a GWAS to identify genetic variants associated with disease susceptibility.
References
- 1. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Genotyping of Novel SNPs in BMPR1B, BMP15, and GDF9 Genes for Association with Prolificacy in Seven Indian Goat Breeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 7. scribd.com [scribd.com]
- 8. KEGG PATHWAY: NF-kappa B signaling pathway - Capra hircus (goat) [kegg.jp]
- 9. RNA-Sequencing for profiling goat milk transcriptome in colostrum and mature milk - PMC [pmc.ncbi.nlm.nih.gov]
role of specific genes in caprine milk production
An In-depth Technical Guide on the Role of Specific Genes in Caprine Milk Production
Introduction
Goat milk is a vital source of nutrition and economic stability in many parts of the world, prized for its unique composition, digestibility, and hypoallergenic properties compared to cow's milk. The productivity of dairy goats, encompassing milk yield and the concentration of key components like proteins and fats, is governed by a complex interplay of genetics, nutrition, and physiological state. Advances in genomics and molecular biology have enabled researchers to dissect the genetic architecture of lactation, identifying specific genes and regulatory networks that are pivotal to mammary gland development and milk synthesis.
This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core genes and signaling pathways that regulate this compound milk production. It details the molecular mechanisms controlling the synthesis of milk proteins and fats, summarizes quantitative data from key genetic studies, and provides detailed experimental protocols and workflows commonly employed in this field of research.
Genetic Regulation of Milk Protein Synthesis
Milk protein content is a critical determinant of the nutritional value and manufacturing properties of goat milk, particularly for cheese production. This process is predominantly controlled by a cluster of casein genes and the signaling pathways that regulate their expression.
The Casein Gene Cluster (CSN)
In goats, as in other mammals, the majority of milk protein consists of caseins. The four main casein genes—alpha-s1-casein (CSN1S1), beta-casein (CSN2), alpha-s2-casein (CSN1S2), and kappa-casein (CSN3)—are tightly linked on chromosome 6.[1] Genetic polymorphisms within these genes, especially CSN1S1 and CSN2, are known to cause significant variations in the protein composition of milk.[2][3] For instance, certain "strong" alleles of the CSN2 gene are associated with higher milk protein content, whereas "null" alleles can lead to a complete absence of the corresponding casein in milk.[3][4]
The Prolactin/JAK2/STAT5 Signaling Pathway
The expression of casein genes is primarily under the control of the hormone prolactin (PRL).[5] The binding of prolactin to its receptor (PRLR) on the surface of mammary epithelial cells triggers a signaling cascade that is essential for lactation.[6][7] This activation leads to the recruitment and phosphorylation of Janus kinase 2 (JAK2), which in turn phosphorylates Signal Transducer and Activator of Transcription 5 (STAT5).[7][8] Phosphorylated STAT5 forms dimers, translocates to the nucleus, and binds to specific DNA sequences known as gamma-interferon activation sites (GAS) in the promoter regions of casein genes, thereby initiating their transcription.[9][10] Studies have demonstrated that STAT5 directly regulates CSN1S1 transcription by binding to two distinct GAS sites in its promoter.[9][10]
Caption: Prolactin-activated STAT5 signaling pathway.
Quantitative Data on Protein-Related Gene Variants
The tables below summarize the impact of genetic polymorphisms in the CSN2 and STAT5 genes on this compound milk protein content.
Table 1: Effect of β-Casein (CSN2) Gene Variants on Protein Content
| CSN2 Variant | Effect on β-Casein Content (per allele) | Reference(s) |
|---|---|---|
| CSN2*A | High content (~5.0 g/L) | [2] |
| CSN2*C2 | Intermediate content (3.3 g/L) | [4] |
| CSN2*F1 | Intermediate content (2.7 g/L) | [4] |
| CSN2*0 / 0' | Null (Absence of β-casein) |[3][4] |
Table 2: Association of STAT5 Gene Polymorphisms with Milk Traits
| STAT5 Genotype | Milk Yield | Fat Content | Protein Content | Lactose Content |
|---|---|---|---|---|
| CC | Lower | Higher | Lower | Higher |
| CT | Higher | Lower | Intermediate | Lower |
| TT | Lower | Lower | Higher | Lower |
Data derived from a study on four goat breeds and their crossbreeds.
Genetic Regulation of Milk Fat Synthesis
Milk fat is a primary source of energy in milk and influences its sensory properties. The synthesis of fatty acids in the mammary gland is a complex metabolic process regulated by key enzymes and signaling pathways that respond to hormonal and nutritional cues.
Stearoyl-CoA Desaturase 1 (SCD1)
Stearoyl-CoA desaturase 1 (SCD1) is a rate-limiting enzyme that catalyzes the synthesis of monounsaturated fatty acids (MUFAs), which are essential components of milk lipids.[11] The expression of SCD1 in mammary tissue is higher during lactation, highlighting its crucial role in milk fat production.[12] Genetic knockout of the SCD1 gene in goats has been shown to significantly decrease the percentage of fat and the level of unsaturated fatty acids in milk, confirming its central function.[13][14]
The mTOR and AMPK Signaling Pathways
The mammalian target of rapamycin (mTOR) signaling pathway is a master regulator of cell growth and metabolism, including protein and lipid synthesis.[15] In goat mammary epithelial cells, mTOR signaling is activated by amino acids, such as leucine, and growth factors like insulin.[15][16] Activated mTORC1 promotes the synthesis of milk proteins and fats.[16] Research suggests that mTOR also regulates lipid metabolism by influencing transcription factors like Sterol Regulatory Element-Binding Protein 1 (SREBF1), which controls the expression of genes involved in fatty acid synthesis, including SCD1.[11][16]
Conversely, the AMP-activated protein kinase (AMPK) pathway acts as a cellular energy sensor. When cellular energy is low, AMPK is activated and it inhibits anabolic processes, including lipid synthesis, partly by suppressing the mTOR pathway. Studies on SCD1-knockout goats revealed that the absence of SCD1 promoted AMPK activity and suppressed the mTORC1/p70S6K/SREBP1 pathway, leading to reduced milk lipid synthesis.[13][14]
Caption: mTOR and AMPK signaling in milk fat regulation.
Quantitative Data on Fat-Related Gene Manipulation
The following table summarizes the observed effects on milk composition in goats with a genetically engineered knockout of the SCD1 gene.
Table 3: Effects of SCD1 Gene Knockout on Milk Composition
| Parameter | Wild-Type Goats | SCD1-Knockout Goats | Outcome | Reference(s) |
|---|---|---|---|---|
| Milk Fat | Normal Levels | Reduced Percentage | SCD1 is essential for normal milk fat synthesis. | [13][14] |
| Unsaturated Fatty Acids | Normal Levels | Reduced Levels | SCD1 is the key enzyme for MUFA synthesis. | [13][14] |
| Triacylglycerols (TAG) | Normal Levels | Decreased Levels | Confirms role in lipid synthesis pathway. | [13][14] |
| Other Milk Components | Normal Levels | Unchanged | SCD1's role is specific to lipid metabolism. |[13][14] |
Methodologies for Genetic Analysis in this compound Lactation Research
Investigating the role of specific genes in milk production requires a suite of molecular biology techniques to measure gene expression, protein abundance, and gene function.
Transcriptomic Analysis: RNA-Sequencing and qRT-PCR
Transcriptomic analysis provides a snapshot of the genes being actively expressed in a tissue at a specific time.
-
RNA-Sequencing (RNA-Seq): This high-throughput method allows for the comprehensive profiling of the entire transcriptome of the mammary gland.[17][18] It is particularly useful for discovering novel genes and pathways involved in lactation and for comparing gene expression profiles across different stages, such as colostrum versus mature milk production.[19][20]
-
Quantitative Real-Time PCR (qRT-PCR): This technique is the gold standard for accurately quantifying the expression levels of specific target genes.[21][22] It is often used to validate findings from RNA-Seq experiments and to measure the expression of a smaller set of known genes. The reliability of qRT-PCR data is critically dependent on the selection of stable reference genes for normalization.[23][24]
Experimental Protocol: Gene Expression Analysis by qRT-PCR
-
RNA Extraction: Total RNA is isolated from mammary tissue or milk somatic cells using a commercial kit (e.g., Trizol reagent or RNeasy Kit) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.[25]
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
Primer Design: Gene-specific primers are designed using software like Primer Premier to amplify a product of 100-200 bp. Primers should ideally span an exon-exon junction to avoid amplification of contaminating genomic DNA.
-
qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing:
-
SYBR Green Master Mix (contains Taq polymerase, dNTPs, and SYBR Green dye)
-
Forward and Reverse Primers (final concentration of ~0.4 µM each)
-
cDNA template (~1 µL)
-
Nuclease-free water
-
-
Thermal Cycling: A typical protocol includes an initial denaturation step (e.g., 95°C for 3 min), followed by 40 cycles of denaturation (95°C for 15 s) and annealing/extension (e.g., 60°C for 30-60 s). A melt curve analysis is performed at the end to verify the specificity of the amplified product.[26]
-
Data Analysis: The cycle threshold (Ct) values are determined for both the target and reference genes. The relative expression of the target gene is calculated using the 2-ΔΔCt method.
Caption: Gene expression analysis workflow.
Proteomic Analysis: Western Blotting
Western blotting is a widely used technique to detect and quantify specific proteins in a sample. It is essential for confirming that changes in gene expression translate to changes in protein levels and for studying post-translational modifications, such as the phosphorylation of STAT5.[27]
Experimental Protocol: Western Blot Analysis
-
Protein Extraction: Mammary tissue is homogenized in a lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein. The protein concentration is determined using a colorimetric assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are denatured, loaded onto a polyacrylamide gel, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[28]
-
Membrane Transfer: The separated proteins are transferred from the gel to a membrane (typically PVDF or nitrocellulose) using an electric current.[28]
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-STAT5 or anti-phospho-STAT5), typically overnight at 4°C with gentle agitation.[28]
-
Secondary Antibody Incubation: After washing the membrane with TBST to remove unbound primary antibody, it is incubated for 1 hour at room temperature with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) that recognizes the primary antibody.
-
Signal Detection: The membrane is incubated with a chemiluminescent substrate, and the light emitted from the reaction is captured using an imaging system. The intensity of the resulting bands corresponds to the amount of the target protein.
Caption: Western blot workflow for protein analysis.
Conclusion
The regulation of this compound milk production is a multifaceted process orchestrated by a suite of key genes and intricate signaling pathways. Genes within the casein cluster, along with transcription factors like STAT5, are fundamental to determining milk protein content, with their expression tightly controlled by the prolactin signaling pathway. Similarly, enzymes such as SCD1, operating within the context of the mTOR and AMPK metabolic signaling networks, are critical for defining the quantity and composition of milk fat. A thorough understanding of these molecular players, facilitated by the advanced experimental methodologies outlined in this guide, is paramount. This knowledge not only deepens our fundamental understanding of lactation biology but also provides powerful tools for developing genetic selection strategies and novel interventions to enhance the productivity and quality of goat milk, ultimately benefiting both producers and consumers.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Capture Sequencing to Explore and Map Rare Casein Variants in Goats [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Review: Genetic and protein variants of milk caseins in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Goat [goatbiology.com]
- 6. Prolactin Modulates the Proliferation and Secretion of Goat Mammary Epithelial Cells via Regulating Sodium-Coupled Neutral Amino Acid Transporter 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolactin mediated intracellular signaling in mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Mutation of Signal Transducer and Activator of Transcription 5 (STAT5) Binding Sites Decreases Milk Allergen αS1-Casein Content in Goat Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mutation of Signal Transducer and Activator of Transcription 5 (STAT5) Binding Sites Decreases Milk Allergen αS1-Casein Content in Goat Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR/Cas9-mediated Stearoyl-CoA Desaturase 1 (SCD1) Deficiency Affects Fatty Acid Metabolism in Goat Mammary Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Knockout of Stearoyl-CoA Desaturase 1 Decreased Milk Fat and Unsaturated Fatty Acid Contents of the Goat Model Generated by CRISPR/Cas9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microproteomic-Based Analysis of the Goat Milk Protein Synthesis Network and Casein Production Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Leucine-Mediated SLC7A5 Promotes Milk Protein and Milk Fat Synthesis through mTOR Signaling Pathway in Goat Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transcriptomic analysis of mammary gland tissues in lactating and non-lactating dairy goats reveals miRNA-mediated regulation of lactation, involution, and remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Transcriptomic analysis reveals molecular insights into lactation dynamics in Jakhrana goat mammary gland - PMC [pmc.ncbi.nlm.nih.gov]
- 19. RNA-Sequencing for profiling goat milk transcriptome in colostrum and mature milk - PMC [pmc.ncbi.nlm.nih.gov]
- 20. RNA-Sequencing for profiling goat milk transcriptome in colostrum and mature milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Reference Gene Screening for Analyzing Gene Expression Across Goat Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Evaluation of internal reference genes for quantitative expression analysis by real-time reverse transcription-PCR in somatic cells from goat milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Reference Genes Selection for Quantitative Real-Time PCR Using RankAggreg Method in Different Tissues of Capra hircus - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. An Event-Specific Real-Time PCR Method for Measuring Transgenic Lysozyme Goat Content in Trace Samples [mdpi.com]
- 26. Genome-Wide Identification of Reference Genes for Reverse-Transcription Quantitative PCR in Goat Rumen - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Growth hormone increases Stat5 and Stat1 expression in lactating goat mammary gland: a specific effect compared to milking frequency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Western Blot Protocol | Proteintech Group [ptglab.com]
Unveiling a New Threat: Technical Deep-Dive into the Discovery of Novel Caprine Bocaparvovirus
For Immediate Release
A groundbreaking study has identified a novel bocaparvovirus in goats (Caprine Bocaparvovirus), potentially linking the virus to enteric diseases in these animals. This discovery, spearheaded by researchers in China, marks the first instance of a bocaparvovirus being detected in this compound species and opens new avenues for research into the epidemiology, pathogenesis, and cross-species transmission of this viral genus.
This technical guide provides an in-depth analysis of the discovery, genomic characterization, and phylogenetic placement of the novel this compound bocaparvovirus, designated as CapBOV-SWUN. The findings are of significant interest to virologists, veterinarians, and public health professionals, offering crucial insights into the evolving landscape of animal parvoviruses.
Executive Summary
In May 2023, an outbreak of severe diarrhea on a goat farm in Sichuan Province, China, prompted an etiological investigation.[1][2] Initial screenings for common enteric pathogens proved inconclusive, leading researchers to employ metagenomic sequencing of fecal samples.[1][2] This unbiased approach led to the identification of a novel bocaparvovirus. Subsequent molecular and phylogenetic analyses have confirmed its unique genetic makeup and its relationship to other bocaparvoviruses, particularly those found in wild animals. This report details the methodologies employed in this discovery and presents the key genomic and epidemiological data.
Genomic Characteristics of this compound Bocaparvovirus (CapBOV-SWUN)
The complete coding sequence of the CapBOV-SWUN strain was successfully amplified and sequenced. The genome is a single-stranded DNA molecule, characteristic of the Parvoviridae family. Key quantitative data related to the genome and its encoded proteins are summarized below.
| Genomic Feature | Value | Reference Strain for Comparison |
| Full Genome Length | 5,351 bp | ECBOV-tdf70 |
| Overall Nucleotide Identity | 87.77% | ECBOV-tdf70 |
| NS1 Protein Nucleotide Identity | 90.8% | ECBOV-tdf70 |
| NS1 Protein Amino Acid Identity | 91.2% | ECBOV-tdf70 |
| NP1 Protein Nucleotide Identity | 89.9% | ECBOV-tdf70 |
| NP1 Protein Amino Acid Identity | 88.8% | ECBOV-tdf70 |
| VP1 Protein Nucleotide Identity | 81.6% | ECBOV-tdf70 |
| VP1 Protein Amino Acid Identity | 80.1% | ECBOV-tdf70 |
Table 1: Genomic and Proteomic Sequence Identity of CapBOV-SWUN compared to ECBOV-tdf70.[2][3]
The high degree of amino acid identity of the non-structural protein 1 (NS1), exceeding 85%, suggests that CapBOV-SWUN and ECBOV-tdf70 belong to the same species according to the criteria set by the International Committee on Taxonomy of Viruses (ICTV).[1][2]
Experimental Protocols
The discovery and characterization of CapBOV-SWUN involved a multi-step experimental workflow.
Sample Collection and Initial Screening
Fecal samples were collected from goats exhibiting clinical signs of diarrhea.[2] Initial diagnostics were performed to rule out common this compound enteric pathogens, including this compound kobuvirus, this compound enterovirus, this compound astrovirus, and Bopivirus.[1][2] The low positivity or absence of these agents necessitated a broader investigative approach.[1][2]
Metagenomic Sequencing and Virus Discovery
To identify the unknown etiological agent, total viral DNA was extracted from the fecal samples. This was followed by the construction of a DNA library and high-throughput sequencing.[1] Bioinformatic analysis of the sequencing data revealed a DNA fragment of 1,832 base pairs showing homology to the genus Bocaparvovirus.[1][2]
Genome Amplification and Sequencing
Based on the sequence of the related ECBOV-tdf70 strain, six pairs of primers were designed to amplify the entire genome of the novel virus through polymerase chain reaction (PCR).[2][3] The resulting PCR products were sequenced and assembled to obtain the complete coding sequence of CapBOV-SWUN.[2]
Phylogenetic Analysis
The full genome sequence and the sequences of the NS1 and VP1 genes were used to construct phylogenetic trees.[4] This analysis was performed to determine the evolutionary relationship of CapBOV-SWUN with other members of the Bocaparvovirus genus. The results indicated a close relationship with ECBOV-tdf70, a strain previously identified in wild animals.[1][2]
Visualizing the Discovery and Analysis Workflow
The following diagrams illustrate the key experimental and analytical processes employed in the discovery and characterization of the novel this compound bocaparvovirus.
Caption: Experimental workflow for the discovery and characterization of this compound Bocaparvovirus SWUN.
Phylogenetic Relationships
The phylogenetic analysis revealed a close evolutionary relationship between the newly discovered CapBOV-SWUN and the ECBOV-tdf70 strain, which was originally isolated from a wild animal. This suggests a potential for interspecies transmission between wildlife and domestic goats.
Caption: Simplified phylogenetic relationship of CapBOV-SWUN.
Implications for Animal Health and Drug Development
The discovery of this novel bocaparvovirus in goats has several important implications:
-
Etiology of Enteric Disease: CapBOV-SWUN is a potential causative agent of diarrhea in goats, a previously unrecognized pathogen in this species.[1] Further research is needed to definitively establish its pathogenicity.[2]
-
Cross-Species Transmission: The close genetic relationship with a virus from a wild animal highlights the potential for viral spillover between wildlife and livestock populations.[1][2] This underscores the importance of a "One Health" approach to disease surveillance.
-
Diagnostic Development: The genomic data from CapBOV-SWUN will be crucial for the development of specific diagnostic assays to screen goat populations for this virus.[1]
-
Vaccine and Antiviral Research: The characterization of the viral proteins, particularly the capsid protein VP1, provides potential targets for the development of vaccines and antiviral therapies to protect goat herds.[1]
Conclusion
The identification and genomic characterization of this compound Bocaparvovirus SWUN represent a significant advancement in veterinary virology. This discovery not only expands our understanding of the host range of bocaparvoviruses but also raises important questions about their role in animal health and the potential for zoonotic transmission. Continued surveillance and research are essential to mitigate the potential impact of this emerging virus on the goat industry and to safeguard animal and public health.
References
- 1. bioengineer.org [bioengineer.org]
- 2. Novel Bocaparvovirus identified in goats identified in China | KeAi Publishing [keaipublishing.com]
- 3. Novel Bocaparvovirus identified in goats identified in China | KeAi Publishing [keaipublishing.com]
- 4. A novel Bocaparvovirus in goats: Genetic features, phylogenetic analysis, and epidemiological implications [chinaagrisci.com]
Core Principles of Caprine T Cell Immunology: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Goats (Capra hircus) are a globally significant livestock species and serve as important models for various infectious diseases, including those with zoonotic potential. A thorough understanding of the caprine immune system, particularly T cell biology, is crucial for developing effective vaccines, diagnostics, and therapeutics. This guide provides a comprehensive overview of the current knowledge in this compound T cell immunology, focusing on key cell populations, their functions, and the experimental methodologies used for their characterization.
This compound T Lymphocyte Subpopulations
The primary T cell populations in goats, similar to other mammals, are categorized based on the expression of specific cell surface molecules. The main subsets include T helper (Th) cells, cytotoxic T lymphocytes (CTLs), and gamma delta (γδ) T cells.
T Helper (CD4+) and Cytotoxic T (CD8+) Cells
CD4+ and CD8+ T cells are major components of the adaptive immune response in goats. Flow cytometry is the primary method for their identification and quantification. Studies have shown variability in the proportions of these cells depending on the breed and age of the animal.
Table 1: Relative Percentages and Absolute Numbers of T Cell Subsets in Peripheral Blood of Different Goat Breeds
| Goat Breed | T Cell Subset | Percentage of Lymphocytes (Mean ± SEM) | Absolute Number (cells/μl) (Mean ± SEM) | CD4/CD8 Ratio | Reference |
| Pygmy | CD4+ | 33.0% ± 2.6% | 1085 ± 92.5 | 1.34 | [1] |
| CD8+ | 24.7% ± 3.7% | 827.7 ± 142.9 | [1] | ||
| Ardi | CD4+ | 22.1% ± 3.5% | 678.3 ± 91.3 | 1.70 | [1] |
| CD8+ | 13.0% ± 1.8% | 430.2 ± 68.8 | [1] | ||
| Supramammary Lymph Nodes | CD4+ | - | - | 2.18 | [2] |
| Mesenteric Lymph Nodes | CD4+ | - | - | 1.46 | [2] |
Note: Data from different studies may not be directly comparable due to variations in experimental conditions and animal populations.
Gamma Delta (γδ) T Cells
A significant population of circulating lymphocytes in goats consists of γδ T cells, which play a crucial role in the initial defense against pathogens. These cells are often identified by the expression of the Workshop Cluster 1 (WC1) co-receptor. The proportion of γδ T cells can vary, with some studies reporting them to be as abundant as CD4+ or CD8+ T cells.[3] The percentage of γδ T cells expressing WC1 can range from approximately 20% to 85% of the total γδ T cell population.[3]
Cytokine Profiles of this compound T Cells
Upon activation, this compound T cells secrete a variety of cytokines that orchestrate the immune response. The profile of cytokines produced can indicate the nature of the T cell response (e.g., Th1, Th2, or Th17).
Table 2: Cytokine Production by Stimulated this compound Peripheral Blood Mononuclear Cells (PBMCs)
| Stimulus | Cytokine | Effect | Reference |
| Recombinant Fasciola gigantica Thioredoxin Peroxidase (rFgTPx) | IL-2, IL-4, IL-10, IL-17, TGF-β, IFN-γ | Increased secretion | [4] |
| Concanavalin A (ConA) | IL-2, IL-4, IL-17A, IL-10, TNF-α, TGF-β1, IFN-γ | Modulation by Haemonchus contortus protein | [5] |
| Peste des Petits Ruminants Virus (PPRV) | - | Upregulation of antiviral genes and proteins | [6] |
| Lipopolysaccharide (LPS) | IL-6, IFN-γ, TNF-α, IL-10, IL-12, TGF-β | Varied expression based on CTLA4 genotype | [7] |
| Small Ruminant Lentivirus (SRLV) | IL-1α, IL-1β, IL-6 | Decreased expression in blood | [8] |
| IFN-β | Increased concentration in milk somatic cells | [8] |
Core Experimental Protocols in this compound T Cell Research
Accurate and reproducible methodologies are fundamental to the study of this compound immunology. The following sections detail key experimental protocols.
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
Objective: To isolate a pure population of PBMCs from whole blood for downstream applications.
Methodology:
-
Collect whole blood from the jugular vein into tubes containing an anticoagulant (e.g., EDTA or heparin).[6][9]
-
For lysis of red blood cells, treat the sample with a lysis buffer (e.g., Gey's solution).[9]
-
Alternatively, for density gradient centrifugation, dilute the blood with an equal volume of Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque or Histopaque-1077).[4][10]
-
Centrifuge at room temperature with the brake off to separate the blood components.
-
Aspirate the layer of PBMCs located at the plasma-density gradient interface.[11]
-
Wash the isolated PBMCs with PBS or cell culture medium to remove any remaining platelets and density gradient medium.
-
Perform a cell count and assess viability using a hemocytometer and a viability stain (e.g., trypan blue).
Flow Cytometry for T Cell Phenotyping
Objective: To identify and quantify different T cell subpopulations using fluorescently labeled antibodies.
Methodology:
-
Adjust the concentration of isolated PBMCs to a suitable density in a staining buffer (e.g., PBS with 1% BSA).
-
Add a cocktail of fluorescently labeled monoclonal antibodies specific for this compound T cell surface markers (e.g., anti-CD4, anti-CD8, anti-WC1). Note that many antibodies used in this compound research are cross-reactive from bovine or ovine species.[9][12][13]
-
Incubate the cells with the antibodies in the dark at 4°C for a specified time (e.g., 30 minutes).
-
Wash the cells to remove unbound antibodies.
-
If necessary, perform a secondary antibody staining step if the primary antibodies are not directly conjugated to a fluorophore.[14]
-
Fix the cells with a suitable fixative (e.g., 1% paraformaldehyde) if they are not to be analyzed immediately.[14]
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software, gating on lymphocyte populations based on forward and side scatter properties, and then on specific T cell subsets based on fluorescence.[9][12]
Lymphocyte Stimulation Assay (Proliferation)
Objective: To assess the proliferative response of T cells to various stimuli.
Methodology:
-
Isolate PBMCs as described in section 3.1.
-
Seed a known number of cells (e.g., 1 x 10^6 cells/mL) into a 96-well culture plate.[4]
-
Add the desired stimulus, such as a mitogen (e.g., Concanavalin A [ConA], Phytohaemagglutinin [PHA]), an antigen, or allogeneic cells.[14][15]
-
Culture the cells for a period of 48 to 72 hours at 37°C in a humidified 5% CO2 incubator.[4][5]
-
Assess proliferation using one of the following methods:
-
[3H]-Thymidine Incorporation: Pulse the cells with [3H]-thymidine for the final hours of culture. Harvest the cells and measure the amount of incorporated radioactivity, which is proportional to DNA synthesis.[15]
-
BrdU Incorporation: Add 5-Bromo-2'-deoxyuridine (BrdU) to the culture. After incubation, stain the cells with an anti-BrdU antibody and analyze by flow cytometry.[14]
-
Cell Counting Kit-8 (CCK-8) Assay: Add CCK-8 solution to the wells and measure the absorbance, which correlates with the number of viable cells.[4]
-
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental procedures are essential for clarity and understanding.
Generalized T Cell Receptor (TCR) Signaling Pathway
The following diagram illustrates a simplified, canonical TCR signaling cascade, which is generally conserved across mammalian species. Ligation of the TCR by a peptide-MHC complex initiates a series of phosphorylation events, leading to the activation of downstream signaling pathways that culminate in T cell activation, proliferation, and cytokine production.[16][17]
Caption: Simplified T Cell Receptor (TCR) signaling cascade.
Experimental Workflow for this compound T Cell Analysis
This diagram outlines the typical workflow for studying this compound T cells, from sample collection to functional analysis.
Caption: Workflow for this compound T cell isolation and analysis.
Conclusion
The study of this compound T cell immunology is a dynamic field with significant implications for animal health and disease modeling. This guide has provided a foundational overview of the key T cell subsets, their functional responses, and the core methodologies used in their investigation. The provided data tables, detailed protocols, and workflow diagrams serve as a valuable resource for researchers and professionals in the field. Further research is needed to develop a more comprehensive toolkit of this compound-specific reagents and to fully elucidate the complex signaling pathways that govern T cell function in this important species.
References
- 1. Flow cytometric analysis of lymphocyte subsets in the peripheral blood of two local goat breeds in Saudi Arabia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Size, CD4 and CD8 marker profiles and functions of lymphocyte subpopulations in mucosal-associated lymph nodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goat γδ T cell subpopulations defined by WC1 expression, responses to pathogens and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of the Functions of Goat Peripheral Blood Mononuclear Cells by Fasciola gigantica Thioredoxin Peroxidase In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Identification of Differential Responses of Goat PBMCs to PPRV Virulence Using a Multi-Omics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. The expression of cytokines in the milk somatic cells, blood leukocytes and serum of goats infected with small ruminant lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thescipub.com [thescipub.com]
- 10. d-nb.info [d-nb.info]
- 11. Optimized in vitro isolation of different subpopulation of immune cells from peripheral blood and comparative techniques for generation of monocyte-derived macrophages in small ruminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tools and reagents for this compound immunology | Publication | The Pirbright Institute [pirbright.ac.uk]
- 14. Activation/proliferation and apoptosis of bystander goat lymphocytes induced by a macrophage-tropic Chimeric this compound Arthritis Encephalitis Virus Expressing SIV Nef - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro stimulation of goat peripheral blood lymphocytes: optimization and kinetics of the response to mitogens and to allogeneic lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Distinct T cell receptor signaling pathways drive proliferation and cytokine production in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to the Investigation of the Caprine Enteric Virome
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The enteric virome, comprising the totality of viruses in the gastrointestinal tract, is a critical and dynamic component of the gut microbiome. In caprine species ( Capra hircus ), this virome plays a pivotal role in health, disease, and productivity. While historically less studied than the bacteriome, recent advancements in metagenomic sequencing have illuminated the vast diversity of the goat gut virome, which is dominated by bacteriophages but also includes a range of eukaryotic viruses. Understanding the composition, function, and host interactions of these viruses is paramount for developing novel diagnostics, preventative health strategies, and therapeutics, such as phage therapy. This guide provides a comprehensive overview of the this compound enteric virome, details the experimental and bioinformatic workflows required for its investigation, and presents the current state of knowledge in a structured format for researchers and industry professionals.
Composition of the this compound Enteric Virome
The this compound enteric virome is a complex ecosystem containing both prokaryotic viruses (bacteriophages) and eukaryotic viruses. Studies utilizing next-generation sequencing (NGS) on fecal samples from goats have revealed that the vast majority of viral sequences belong to bacteriophages, which infect and modulate the gut's bacterial populations.[1][2] The remaining portion consists of eukaryotic viruses, some of which are novel and show close relation to viruses found in other ruminants and even humans, highlighting the potential for cross-species transmission and zoonosis.[1][3][4]
Eukaryotic Viruses
Several families of eukaryotic viruses have been identified in the goat gut. A study of diarrheic goats identified multiple novel viruses, underscoring the unexplored diversity within this niche.[1] Key families and genera identified in this compound enteric studies include:
-
Picornaviridae : This family is frequently detected, with genera such as Enterovirus, Kobuvirus, and the newly proposed Capripivirus.[1][3] this compound enteroviruses (CEV) are common, and co-infections with other pathogens like Peste des Petits Ruminants Virus (PPRV) have been reported in herds with severe diarrhea.[5][6]
-
Astroviridae : this compound astroviruses are prevalent, particularly in young animals, and are often found in co-infections with other RNA viruses.[1]
-
Parvoviridae : Novel tusaviruses have been identified in goats, showing high similarity to strains found in humans, which suggests potential zoonotic or reverse zoonotic transmission.[1][3]
-
CRESS DNA Viruses : Circular, Rep-encoding, single-stranded (CRESS) DNA viruses represent another component of the virome, with some strains showing close relation to human Circoviridae species.[1][3]
Bacteriophages
Bacteriophages are the most abundant viral entities in the goat gut, constituting over 99% of the viral sequences in some metagenomic studies.[1] These viruses predate on gut bacteria, playing a crucial role in shaping the structure and function of the gut bacteriome.[2][7] This "predator-prey" dynamic influences microbial diversity and competition.[2] The dominant phage order is typically Caudovirales (tailed phages). By controlling bacterial populations, phages are integral to maintaining gut homeostasis.[7][8]
Quantitative Data on this compound Virome Composition
Quantitative analysis is essential for understanding the dynamics of the virome. The following tables summarize key data from recent studies.
Table 1: Overview of Viral Sequence Distribution from a this compound Enteric Metagenomic Study
| Viral Group | Percentage of Total Viral Reads | Key Families Identified | Reference |
|---|---|---|---|
| Bacteriophages | 99.1% | Not specified in abstract | [1] |
| Eukaryotic Viruses | 0.9% | Parvoviridae, CRESS DNA viruses, Astroviridae, Picornaviridae |[1] |
Table 2: Prevalence of Specific RNA Viruses in this compound Samples via qPCR Screening
| Virus Group | Prevalence in this compound (n=62) | Common Co-infection Partner | Reference |
|---|---|---|---|
| Mamastrovirus (MAstV) | Data not specified | Aichivirus D (AiV-D) | [1] |
| Aichivirus D (AiV-D) | 16.1% (in co-infection with MAstV) | Mamastrovirus (MAstV) |[1] |
Table 3: Co-infection Rates of Enteric Viruses in a Diarrheic Goat Herd
| Virus / Pathogen | Individual Infection Rate | Co-infection Rate (with partner) | Reference |
|---|---|---|---|
| Peste des Petits Ruminants Virus (PPRV) | 63.77% (176/276) | 57.97% (160/276) | [5][6] |
| this compound Enterovirus (CEV) | 76.81% (212/276) | 57.97% (160/276) |[5][6] |
Experimental Protocols and Workflows
Investigating the this compound enteric virome requires a multi-step process that begins with sample collection and ends with complex bioinformatics analysis.
Overall Experimental Workflow
The general workflow for viral metagenomic analysis is a systematic process designed to isolate, sequence, and identify viral genetic material from complex biological samples.
References
- 1. The genomic and epidemiological investigations of enteric viruses of domestic this compound (Capra hircus) revealed the presence of multiple novel viruses related to known strains of humans and ruminant livestock species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gut Phageome—An Insight into the Role and Impact of Gut Microbiome and Their Correlation with Mammal Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The genomic and epidemiological investigations of enteric viruses of domestic this compound (Capra hircus) revealed the presence of multiple novel viruses related to known strains of humans and ruminant livestock species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Role of bacteriophages in shaping gut microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The gut virome in association with the bacteriome in gastrointestinal diseases and beyond: roles, mechanisms, and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Caprine Beta-Casein Genetic Polymorphism
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caprine beta-casein (CSN2), a major protein in goat milk, exhibits significant genetic polymorphism, influencing milk composition, technological properties, and nutritional value. The gene encoding beta-casein (CSN2) is located on chromosome 6 in goats.[1] Genetic variations within this gene lead to the expression of different protein variants, which are associated with varying levels of beta-casein in milk. These variations are of considerable interest for breeding programs aiming to improve milk quality for dairy products like cheese and for developing specialized nutritional products. This guide provides a comprehensive overview of the known genetic variants of this compound beta-casein, their quantitative impact on milk, detailed experimental protocols for their identification, and an exploration of the signaling pathways involved in milk protein synthesis.
Data Presentation: Genetic Variants and Their Impact
The genetic polymorphism of the this compound CSN2 gene is characterized by single nucleotide polymorphisms (SNPs) that can result in amino acid substitutions or lead to premature stop codons, affecting the quantity of the expressed protein. The variants are broadly classified as "strong," "intermediate," "weak," or "null" based on their association with the beta-casein content in milk.
Table 1: Known Genetic Variants of this compound Beta-Casein (CSN2)
This table summarizes the identified protein variants of this compound beta-casein, including the nucleotide and corresponding amino acid changes. The reference protein is variant CSN2*C.
| Encoded Protein Variant | DNA Variant Name | Position on Chromosome 6 (bp) | Nucleotide Change | Amino Acid Change |
| CSN2A | CSN2A | 86,008,016 | A > G | Val177Ala |
| CSN2B | NCD | NCD | NCD | NCD |
| CSN2C | Reference | - | - | - |
| CSN2C1 | CSN2C1 | 86,006,394 (3' UTR) | G > A | Synonymous |
| CSN2C2 | CSN2C2 | 86,006,394 (3' UTR) | G > A | Synonymous |
| CSN2D | CSN2D | 86,007,341/86,007,342 | AC > TT | Val207Asn |
| CSN2E | CSN2E | 86,008,049 | G > T | Ser166Thr |
| CSN2F | CSN2F | 86,008,407 | C > A | Asp47Thr |
| CSN2F1 | CSN2F1 | 86,006,394 (3' UTR) | G > A | Synonymous |
| CSN2G | CSN2G | 86,008,103 | G > A | Pro148Leu |
| CSN20 | CSN20 | - | Deletion | Truncation |
| CSN20' | CSN20' | 86,008,047 | C > T | Premature Stop Codon |
NCD: Not Characterized at the DNA level.
Table 2: Quantitative Impact of Beta-Casein Variants on Milk Composition
The different CSN2 alleles have a direct and quantifiable impact on the concentration of beta-casein in goat milk. This table presents the approximate beta-casein content associated with some of the well-characterized alleles.
| Allelic Variant Category | Allele(s) | Associated β-Casein Content per Allele (g/L) |
| Strong | A, B, C, D, E | ~5.0[2] |
| Intermediate | C2, F1 | 3.3 and 2.7, respectively[2] |
| Null | 0, 0' | 0 (Lack of β-casein)[2] |
Table 3: Allele Frequencies of Common CSN2 Variants in Various Goat Breeds
The frequency of CSN2 alleles varies significantly among different goat breeds, reflecting their genetic history and selection pressures.
| Breed | Country/Region | CSN2A Frequency | CSN2C Frequency | CSN2*0' Frequency | Other Allele Frequencies | Reference |
| Banat White | Romania | 0.27 | 0.73 | - | - | [3] |
| Carpatina | Romania | 0.51 | 0.49 | - | - | [3] |
| Frisa | Italy | - | - | - | E: 0.079 | [4] |
| Girgentana | Italy | 0.023 | C: 0.597, C1: 0.326 | 0.054 | - | |
| Saanen | Indonesia | - | - | - | - | [5] |
| Etawa Grade | Indonesia | - | - | - | - | [5] |
| Sapera | Indonesia | - | - | - | - | [5] |
| Argentata dell'Etna | Italy | - | - | - | D variant present | [2] |
| Sarda | Italy | - | - | - | Strong variants associated with higher protein content | [6] |
| Sicilian Breeds | Italy | Varies by breed | Varies by breed | Present at low frequencies | - | [7] |
Experimental Protocols
Accurate identification of CSN2 genotypes is fundamental for research and breeding applications. The following are detailed methodologies for key experiments.
DNA Extraction and PCR-RFLP for CSN2 Genotyping
This protocol describes a common method for identifying single nucleotide polymorphisms in the CSN2 gene.
a. DNA Extraction: Genomic DNA can be extracted from various sources such as blood, hair follicles, or milk somatic cells using standard phenol-chloroform methods or commercial DNA extraction kits.
b. PCR Amplification: A specific region of the CSN2 gene, typically exon 7 where several key mutations are located, is amplified using PCR.
-
Primers:
-
Forward Primer: 5'-CCTTCTTTCCAGGATGAACTCCAGG-3'
-
Reverse Primer: 5'-GAGTAAGAGGAGGGATGTTTTGTGGGAGGCTCT-3'
-
-
PCR Reaction Mixture (25 µL):
-
Genomic DNA: 100 ng
-
10x PCR Buffer: 2.5 µL
-
MgCl₂ (25 mM): 1.5 µL
-
dNTPs (10 mM each): 0.5 µL
-
Forward Primer (10 µM): 1.0 µL
-
Reverse Primer (10 µM): 1.0 µL
-
Taq DNA Polymerase (5 U/µL): 0.2 µL
-
Nuclease-free water: to 25 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 5 minutes
-
35 Cycles of:
-
Denaturation: 94°C for 1 minute
-
Annealing: 58°C for 1 minute
-
Extension: 72°C for 1 minute
-
-
Final Extension: 72°C for 10 minutes
-
c. Restriction Fragment Length Polymorphism (RFLP) Analysis: The amplified PCR product is digested with a specific restriction enzyme that recognizes a polymorphic site. For example, the enzyme DdeI can be used to differentiate some variants.
-
Digestion Reaction (20 µL):
-
PCR Product: 10 µL
-
10x Restriction Buffer: 2 µL
-
Restriction Enzyme (DdeI, 10 U/µL): 1 µL
-
Nuclease-free water: 7 µL
-
-
Incubation: Incubate at 37°C for 4 hours to overnight.
d. Gel Electrophoresis: The digested fragments are separated by size using agarose gel electrophoresis (e.g., 3% agarose gel) and visualized under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). The resulting banding patterns correspond to different genotypes.
Isoelectric Focusing (IEF) and 2D Gel Electrophoresis of Milk Proteins
This technique separates proteins based on their isoelectric point (pI) and molecular weight, allowing for the visualization of different casein variants.
a. Sample Preparation:
-
Skim milk is prepared by centrifuging fresh milk to remove fat.
-
Caseins are precipitated from skim milk by adjusting the pH to 4.6 with acetic acid.
-
The casein pellet is washed and then solubilized in a rehydration buffer containing urea, thiourea, detergents (e.g., CHAPS), and a reducing agent (e.g., DTT).
b. First Dimension: Isoelectric Focusing (IEF):
-
The protein sample is loaded onto an immobilized pH gradient (IPG) strip (e.g., pH 4-7 for caseins).
-
The strip is rehydrated with the sample overnight at room temperature.
-
IEF is performed using a programmed voltage gradient, causing proteins to migrate to their respective pI.
c. Second Dimension: SDS-PAGE:
-
The focused IPG strip is equilibrated in a buffer containing SDS to coat the proteins with a negative charge.
-
The equilibrated strip is placed on top of a polyacrylamide gel (e.g., 12% acrylamide).
-
Proteins are separated based on their molecular weight by applying an electric current.
-
The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein spots.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Variant Identification
LC-MS provides high-resolution separation and accurate mass determination of intact proteins or their digested peptides, enabling precise identification of beta-casein variants.
a. Sample Preparation and Casein Fractionation:
-
Caseins are isolated from skim milk as described for IEF.
-
The casein fraction is solubilized in an appropriate buffer for liquid chromatography.
b. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
The casein sample is injected into an RP-HPLC system equipped with a C8 or C18 column.
-
Proteins are separated based on their hydrophobicity using a gradient of an organic solvent (e.g., acetonitrile) in water, both containing an ion-pairing agent (e.g., trifluoroacetic acid).
c. Mass Spectrometry (MS):
-
The eluent from the HPLC is directly introduced into the ion source of a mass spectrometer (e.g., Electrospray Ionization - ESI).
-
The mass-to-charge ratio (m/z) of the intact protein variants is determined.
-
For more detailed characterization, tandem mass spectrometry (MS/MS) can be performed on either the intact protein or on tryptic peptides to sequence specific regions and pinpoint amino acid substitutions.
Mandatory Visualization
Signaling Pathway: mTOR in Milk Protein Synthesis
The synthesis of milk proteins, including beta-casein, in goat mammary epithelial cells is regulated by complex signaling pathways. The mTOR (mammalian target of rapamycin) pathway is a key regulator, integrating signals from nutrients (like amino acids) and growth factors to control protein synthesis.
Caption: mTOR signaling pathway regulating this compound beta-casein synthesis.
Experimental Workflow: PCR-RFLP for CSN2 Genotyping
This diagram illustrates the key steps in identifying this compound beta-casein genetic variants using the Polymerase Chain Reaction-Restriction Fragment Length Polymorphism (PCR-RFLP) method.
Caption: Workflow for this compound CSN2 genotyping using PCR-RFLP.
Conclusion
The genetic polymorphism of this compound beta-casein is a critical area of study with significant implications for the dairy industry and human nutrition. Understanding the different variants and their effects on milk properties allows for targeted breeding strategies to produce milk with desired characteristics, such as enhanced cheese-making properties or specific nutritional profiles. The methodologies outlined in this guide provide a robust framework for researchers and professionals to accurately identify and characterize these important genetic variations. Further research into the functional consequences of these polymorphisms will continue to unlock the potential of goat milk for specialized food and pharmaceutical applications.
References
- 1. Study of this compound beta-casein using reversed-phase high-performance liquid chromatography and mass spectroscopy: identification of a new genetic variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. Polymorphism of CSN1S1 (g.12164G>A) and CSN2 (g.8913C>A) genes in pure and cross dairy goats | BIO Web of Conferences [bio-conferences.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
The PI3K/AKT/mTOR Pathway: A Technical Guide to Methodologies and Applications in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a critical intracellular cascade that governs essential cellular processes, including growth, proliferation, survival, and metabolism.[1][2][3][4] Its frequent dysregulation in a wide array of human cancers has made it one of the most intensely pursued targets for therapeutic intervention.[1][2] This technical guide provides an in-depth overview of the PI3K/AKT/mTOR pathway, detailed experimental protocols for its investigation, and a summary of its application in modern drug development. We focus on core methodologies, such as Western blotting for phosphoprotein analysis and in vitro kinase assays, and present quantitative data in a structured format to facilitate understanding and comparison. Visualizations of the signaling cascade and a typical experimental workflow are provided to further clarify these complex processes.
The PI3K/AKT/mTOR Signaling Pathway: An Overview
The PI3K/AKT/mTOR pathway is a complex signaling network initiated by the activation of cell surface receptors, such as receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs).[3][5][6] Upon ligand binding, these receptors activate PI3K. Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[5][7][8] PIP3 acts as a second messenger, recruiting proteins with pleckstrin homology (PH) domains, including AKT (also known as Protein Kinase B) and phosphoinositide-dependent protein kinase 1 (PDK1), to the plasma membrane.[3][7]
At the membrane, AKT is phosphorylated and activated by PDK1 and mTOR Complex 2 (mTORC2).[3][6][7] Once activated, AKT dissociates from the membrane and phosphorylates a multitude of downstream substrates in the cytoplasm and nucleus, promoting cell survival and growth.[3][4][7] A key downstream effector of AKT is mTOR, a serine/threonine kinase that exists in two distinct complexes: mTORC1 and mTORC2.[2][7] AKT activation indirectly leads to the stimulation of mTORC1, which then phosphorylates substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1) to promote protein synthesis and cell growth.[2][9] The pathway is negatively regulated by the tumor suppressor Phosphatase and Tensin Homolog (PTEN), which dephosphorylates PIP3 back to PIP2, thus antagonizing PI3K activity.[1][5]
Due to its central role in promoting cell proliferation and survival, this pathway is frequently overactive in cancer through mutations in genes like PIK3CA or loss of the PTEN tumor suppressor.[1][6]
Methodologies for Pathway Interrogation
Investigating the PI3K/AKT/mTOR pathway requires precise and validated experimental techniques. The phosphorylation status of key proteins is a direct indicator of pathway activity.
Experimental Protocol: Western Blotting for Phospho-Akt (Ser473)
Western blotting is a fundamental technique to detect and quantify the phosphorylation of specific proteins like AKT. The level of phosphorylated AKT (p-AKT) at serine 473 is a common biomarker for the activation of this pathway.[10][11]
Objective: To measure the relative levels of p-AKT (Ser473) in cell lysates following treatment with a pathway inhibitor.
Materials:
-
Cell culture reagents and treated cancer cell lines (e.g., MCF7, U87).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis Buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitor cocktails.[10][12][13]
-
BCA Protein Assay Kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking Buffer: 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[10][11]
-
Primary Antibodies: Rabbit anti-p-AKT (Ser473) and Rabbit anti-total AKT.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Enhanced Chemiluminescence (ECL) detection reagent.
Procedure:
-
Cell Culture and Treatment: Seed cells and grow to 70-80% confluency. Serum-starve cells for 4-6 hours to reduce basal phosphorylation levels.[10][12] Treat cells with the desired concentrations of inhibitor or vehicle control for the specified time.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add supplemented lysis buffer, scrape the cells, and transfer the lysate to a microcentrifuge tube.[10][12]
-
Protein Extraction: Incubate the lysate on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant containing the protein extract.[10][12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[10][12]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12]
-
SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[10][12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.[10][12]
-
Incubate the membrane with primary anti-p-AKT antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[10][11][12]
-
Wash the membrane three times for 5-10 minutes each with TBST.[10][12]
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:2000 dilution in blocking buffer) for 1 hour at room temperature.[10]
-
Wash the membrane three times for 10 minutes each with TBST.[10][12]
-
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. To normalize for protein loading, the membrane should be stripped and re-probed for total AKT.
Experimental Protocol: In Vitro mTOR Kinase Assay
An in vitro kinase assay directly measures the enzymatic activity of mTORC1 by quantifying the phosphorylation of a known substrate.[14][15][16]
Objective: To determine the inhibitory effect of a compound on mTORC1 kinase activity.
Materials:
-
HEK293T cells for immunoprecipitation.
-
CHAPS lysis buffer.
-
Anti-Raptor antibody (for mTORC1 immunoprecipitation).[14][16]
-
Protein G agarose beads.
-
Recombinant inactive substrate protein (e.g., GST-4E-BP1 or GST-S6K1).[14][17]
-
Kinase Assay Buffer (e.g., 25 mM HEPES-KOH pH 7.4, 10 mM MgCl₂, 20 mM KCl).[14]
-
ATP solution.
-
Test inhibitor compound and vehicle control.
-
SDS-PAGE and Western blot reagents as described above.
-
Primary Antibody: Anti-phospho-4E-BP1 (Thr37/46) or anti-phospho-S6K1 (Thr389).
Procedure:
-
Immunoprecipitation of mTORC1:
-
Lyse HEK293T cells in CHAPS buffer.
-
Incubate the cleared lysate with an anti-Raptor antibody for 3 hours at 4°C to capture the mTORC1 complex.[14][16]
-
Add Protein G agarose beads and incubate for another hour to pull down the antibody-mTORC1 complex.[14]
-
Wash the immunoprecipitate beads multiple times with lysis buffer and then with kinase assay buffer to remove detergents and contaminants.[14]
-
-
Kinase Reaction:
-
Resuspend the beads in Kinase Assay Buffer.
-
Aliquot the bead slurry into separate tubes. Add the test inhibitor or vehicle control to the respective tubes and pre-incubate for 20 minutes on ice.
-
Add the recombinant substrate (e.g., 150 ng GST-4E-BP1).[17]
-
Initiate the reaction by adding ATP to a final concentration of 200-500 µM.[16][17]
-
Incubate at 30-37°C for 20-30 minutes with gentle shaking.[16][17][18]
-
-
Termination and Analysis:
-
Stop the reaction by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.[17]
-
Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blotting as described previously, using a phospho-specific antibody against the substrate (e.g., anti-phospho-4E-BP1).
-
Application in Drug Development
The PI3K/AKT/mTOR pathway is a cornerstone of oncology drug development. Inhibitors are classified based on their targets: PI3K inhibitors, AKT inhibitors, mTOR inhibitors, and dual PI3K/mTOR inhibitors.[1][2] Preclinical evaluation of these inhibitors relies on the methodologies described above to determine their potency and mechanism of action.
Drug Screening and Potency Assessment
A typical workflow for assessing a novel pathway inhibitor involves a series of in vitro experiments to determine its efficacy.
References
- 1. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR Signaling Pathway | Encyclopedia MDPI [encyclopedia.pub]
- 4. proteopedia.org [proteopedia.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]
- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ccrod.cancer.gov [ccrod.cancer.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 16. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. aacrjournals.org [aacrjournals.org]
The Caprine Model for In Vivo Inflammation Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The goat (Capra hircus) presents a valuable and versatile experimental model for in vivo investigations of inflammatory processes. Its physiological and immunological characteristics, combined with its manageable size and availability, make it a suitable intermediate species between small laboratory animals and larger livestock. This guide provides a comprehensive overview of established caprine models of inflammation, detailing experimental protocols, summarizing key quantitative data, and visualizing relevant biological pathways and workflows.
This compound Models of Inflammation
A variety of inflammation models have been established in goats, targeting different organ systems and mimicking various human and veterinary diseases. These models are instrumental in studying disease pathogenesis, evaluating novel therapeutic interventions, and understanding the fundamental mechanisms of the inflammatory response in a ruminant species.
Mastitis
Mastitis, the inflammation of the mammary gland, is a significant concern in dairy animals and serves as a robust model for studying localized, acute inflammation.
Experimental Protocol: Experimentally Induced Mastitis
A common method for inducing mastitis in goats involves the intramammary infusion of bacterial pathogens or their components.
-
Animal Selection: Healthy, lactating goats are selected for these studies.
-
Inducing Agent: A culture of Mycoplasma ovine/caprine serogroup 11 (e.g., 6 x 10^6 colony-forming units in 1 ml) is prepared.[1]
-
Procedure:
-
Sample Collection: Milk and blood samples are collected at regular intervals to assess inflammatory markers.
Arthritis
This compound arthritis, particularly that induced by lentiviruses, provides a valuable model for chronic inflammatory joint diseases, sharing histopathological similarities with rheumatoid arthritis in humans.[2][3]
Experimental Protocol: Lentivirus-Induced Arthritis
This model utilizes the this compound Arthritis Encephalitis Virus (CAEV) to induce a slowly progressive arthritis.
-
Animal Selection: Healthy goats, seronegative for CAEV, are used.
-
Inducing Agent: A molecularly cloned CAEV is propagated in cell culture (e.g., goat synovial membrane cells).[3]
-
Procedure:
-
The virus-containing cell culture supernatant is injected into one carpal joint (intracarpal infection).[3]
-
The contralateral joint can be injected with supernatant from uninfected cells as a control.[3]
-
Animals are monitored over an extended period (days to months) for the development of clinical signs of arthritis, such as joint swelling and lameness.[3][4]
-
-
Sample Collection: Synovial fluid and synovial membrane biopsies are collected at different time points to analyze cellular infiltrates and cytokine expression.[3] Peripheral blood can also be collected to monitor systemic immune responses.[5]
Gastrointestinal Inflammation
Goats are susceptible to various gastrointestinal inflammatory conditions, and experimental models have been developed to study these diseases.
Experimental Protocol: TNBS-Induced Ileitis
Trinitrobenzenesulfonic acid (TNBS) can be used to induce a localized inflammation in the ileum, modeling aspects of inflammatory bowel disease.[1][2]
-
Animal Selection: Healthy goats of either sex are suitable for this model.[2]
-
Inducing Agent: A solution of 30 mg TNBS in 40% ethanol.[2]
-
Procedure:
-
Animals are anesthetized, and a laparotomy is performed to expose the terminal ileum.
-
1.2 ml of the TNBS-ethanol solution is injected into the ileal wall at multiple points approximately 15 cm proximal to the ileocecal junction.[2]
-
A control group receives injections of isotonic saline.[2]
-
The abdominal incision is closed, and the animals are allowed to recover.
-
-
Assessment: The severity of ileitis is assessed at various time points (e.g., days 3, 7, 14, 21, and 28) by evaluating macroscopic and microscopic tissue damage, and measuring levels of inflammatory mediators like myeloperoxidase and cytokines.[1][2]
Respiratory Inflammation
The goat is also a relevant model for studying respiratory inflammation, including pneumonia caused by various pathogens.
Experimental Protocol: Aerosol Infection Model of Melioidosis
This model uses an aerosolized pathogen to induce a respiratory infection and subsequent inflammatory response.
-
Animal Selection: Healthy goats are used.
-
Inducing Agent: Burkholderia pseudomallei delivered via intratracheal aerosol.
-
Procedure:
-
Goats are anesthetized and intubated.
-
A specific dose of aerosolized B. pseudomallei is delivered directly into the trachea.
-
Animals are monitored for clinical signs of respiratory disease, including fever and changes in breathing.
-
-
Assessment: The inflammatory response is characterized by monitoring body temperature, granulocyte counts, and through radiographic and histopathological examination of the lungs.
Quantitative Data in this compound Inflammation Models
The following tables summarize key quantitative data from various this compound inflammation studies, providing a comparative overview of the inflammatory response.
Table 1: Cellular and Clinical Responses in Experimental this compound Mastitis
| Parameter | Pre-induction | Post-induction (Peak) | Reference |
| Milk Somatic Cell Count (cells/mL) | 0.50 x 10^6 | 49.59 x 10^6 (Day 8) | [1] |
| Milk Volume (mL) | 107.28 | 17.28 (Day 5) | [1] |
| Clinical Signs | Normal | Hot, tender, painful, swollen gland | [1] |
Table 2: Leukocyte and Cytokine Levels in TNBS-Induced Ileitis in Goats
| Marker | Saline Control | TNBS-Treated (Peak) | Reference |
| Myeloperoxidase (MPO) (U/g tissue) | ~1 | ~5 (Day 7) | [1][2] |
| Interleukin-1β (IL-1β) (pg/mg protein) | ~20 | ~100 (Day 7) | [1][2] |
| Interleukin-6 (IL-6) (pg/mg protein) | ~50 | ~250 (Day 7) | [1][2] |
| Tumor Necrosis Factor-α (TNF-α) (pg/mg protein) | ~10 | ~50 (Day 7) | [1][2] |
Table 3: Peripheral Blood Leukocyte Changes in CAEV-Infected Goats
| Leukocyte Sub-population | Healthy Controls (%) | CAEV-Infected (%) | P-value | Reference |
| Monocytes | 9.92 | 5.98 | 0.016 | [5] |
| CD4+ T lymphocytes | - | Decreased (approached significance) | 0.076 | [5] |
| CD8+ T lymphocytes | - | Slightly increased | - | [5] |
| γδ T cells | ~14 | Significantly elevated | 0.030 | [5] |
Signaling Pathways in this compound Inflammation
The inflammatory response in goats, as in other mammals, is orchestrated by complex signaling pathways. Toll-like receptors (TLRs) play a crucial role in recognizing pathogen-associated molecular patterns (PAMPs) and initiating downstream signaling cascades that lead to the production of pro-inflammatory cytokines.
Toll-Like Receptor 4 (TLR4) Signaling Pathway
TLR4 is a key receptor for lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Its activation triggers a signaling cascade that is central to the innate immune response.
References
- 1. A novel model for studying ileitis-induced visceral hypersensitivity in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel model for studying ileitis-induced visceral hypersensitivity in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunohistology of the early course of lentivirus-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Expression of Cytokines as a Result of Viral Infections with an Emphasis on Small Ruminant Lentivirus Infection in Goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Changes in the leukocyte phenotype profile of goats infected with the this compound arthritis encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Caprine Model in Cartilage Regeneration: A Technical Guide for Researchers
The goat, or caprine, model has emerged as a cornerstone in preclinical research for articular cartilage repair, bridging the gap between small animal studies and human clinical trials. Its advantages lie in the anatomical and physiological similarities of its stifle (knee) joint to that of humans, including comparable cartilage thickness, joint size, and subchondral bone properties.[1][2] This allows for the creation of clinically relevant defect sizes that do not heal spontaneously, providing a robust platform to evaluate novel therapeutic strategies.[1][3] This in-depth guide synthesizes key findings and methodologies from this compound model research to inform scientists and drug development professionals in the field of cartilage regeneration.
Experimental Protocols in this compound Cartilage Regeneration Research
A standardized approach is crucial for the reproducibility and comparability of studies. The following sections outline common experimental protocols employed in this compound models for cartilage regeneration.
Animal Model and Defect Creation
Skeletally mature female goats, such as Saanen or Boer breeds, are typically used.[4][5] The stifle joint is the most common site for creating cartilage defects. A standard procedure involves a lateral or medial parapatellar arthrotomy to expose the articular surface of the femoral condyle or trochlear groove.[4] Critical-sized, full-thickness chondral or osteochondral defects are then created using a biopsy punch or drill bit, typically 6 mm in diameter, a size known to have limited intrinsic healing capacity in this model.[1][6]
Scaffold-Based and Scaffold-Free Approaches
A variety of tissue engineering strategies have been investigated in the this compound model.
-
Scaffold-Based Techniques: These involve the implantation of a biomaterial scaffold into the defect to provide a template for tissue growth. Commonly used scaffolds include:
-
Collagen-based scaffolds: Type I/III collagen membranes or multilayered collagen scaffolds have been shown to support the formation of hyaline-like cartilage.[4][7]
-
Natural Polymer Scaffolds: Materials like hyaluronic acid and fibrin have been utilized for their biocompatibility and ability to promote chondrogenesis.[8][9]
-
Synthetic Polymer Scaffolds: Biphasic scaffolds made of synthetic materials have been compared for their efficacy in repairing osteochondral defects.[8]
-
-
Scaffold-Free Techniques: These approaches rely on the delivery of cells or cell sheets to the defect site without a carrier material. Autologous scaffold-free engineered cartilage constructs have demonstrated successful integration and the formation of hyaline-like repair tissue.[10]
Cell Sources for Cartilage Regeneration
The choice of cells is a critical component of many cartilage repair strategies.
-
Autologous Chondrocytes: Chondrocytes harvested from a non-weight-bearing area of the goat's own cartilage are a common cell source. These cells can be expanded in vitro and seeded onto scaffolds or used to create scaffold-free constructs.[11][12]
-
Mesenchymal Stem Cells (MSCs): MSCs derived from bone marrow or other tissues are investigated for their potential to differentiate into chondrocytes and promote cartilage repair.[13]
-
Auricular Chondrocytes: Chondrocytes from the ear have been explored as an alternative cell source, demonstrating the ability to regenerate cartilage in vivo.[14][15]
Postoperative Management and Evaluation
Following surgery, animals are often managed with a period of restricted joint movement.[10] The outcomes of the repair are typically assessed at various time points, ranging from weeks to over a year.[4][6] A multi-faceted evaluation approach is employed:
-
Macroscopic Assessment: The gross appearance of the repair tissue is evaluated for factors such as defect fill, color, and surface regularity.[4]
-
Histological Analysis: Tissue samples are processed for histological staining (e.g., Hematoxylin and Eosin, Safranin-O/Fast Green) to assess the morphology of the repair tissue, including cell distribution, matrix staining, and integration with the surrounding native cartilage.[14][16] Histological scoring systems, such as the International Cartilage Repair Society (ICRS) and O'Driscoll scores, are used for semi-quantitative evaluation.[17][18][19][20]
-
Immunohistochemistry: This technique is used to identify the presence of specific cartilage matrix proteins, such as type II collagen (indicative of hyaline cartilage) and type I collagen (characteristic of fibrocartilage).[14][21]
-
Biochemical Analysis: The composition of the repair tissue is quantified to determine the content of glycosaminoglycans (GAGs) and total collagen, which are key components of healthy cartilage.[14][22]
-
Mechanical Testing: The functional properties of the regenerated cartilage, such as its compressive modulus, are measured to assess its ability to withstand physiological loads.[22]
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the expression levels of chondrogenic marker genes, such as SOX9, Aggrecan, and Collagen Type II.[14][16]
Quantitative Data from this compound Cartilage Regeneration Studies
The following tables summarize quantitative data from various studies using this compound models for cartilage regeneration, providing a comparative overview of different approaches and their outcomes.
Table 1: Biochemical Composition of Regenerated Cartilage
| Treatment Group | Time Point | Glycosaminoglycan (GAG) Content (% of wet weight) | Total Collagen Content (% of wet weight) | Type II Collagen Content (µg/mg wet weight) | Reference |
| TPU/GT-Encapsulated Allogenic Cartilage Sheet | 12 weeks | ~4.5 | ~18 | ~12 | [22] |
| p-TPU/GT-Encapsulated Allogenic Cartilage Sheet | 12 weeks | Not Detected | Not Detected | Not Detected | [22] |
| Native Cartilage | - | ~5.5 | ~20 | ~15 | [22] |
| Injectable Cartilage (Autologous) | 12 weeks | ~3.5 | ~15 | - | [23] |
| Fibrin with rIGF-1 | 6 months | - | - | - | [9] |
| Plain Fibrin | 6 months | - | - | - | [9] |
Table 2: Mechanical Properties of Regenerated Cartilage
| Treatment Group | Time Point | Young's Modulus (MPa) | Max Compressive Strength (MPa) | Reference |
| TPU/GT-Encapsulated Allogenic Cartilage Sheet | 12 weeks | ~1.2 | - | [22] |
| p-TPU/GT-Encapsulated Allogenic Cartilage Sheet | 12 weeks | Not Detected | - | [22] |
| Native Cartilage | - | ~1.5 | - | [22] |
| Injectable Cartilage (Autologous) | 12 weeks | ~1.0 | ~2.5 | [23] |
Signaling Pathways in Cartilage Regeneration
The process of chondrogenesis and cartilage repair is regulated by a complex network of signaling pathways. While many of these pathways are conserved across species, their specific roles in the context of this compound models are an active area of research. Key pathways include:
-
Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Protein (BMP) Pathway: These growth factors are potent inducers of chondrogenesis, promoting the differentiation of mesenchymal stem cells into chondrocytes and stimulating the synthesis of cartilage matrix components like aggrecan and type II collagen.[24][25][26]
-
Wnt/β-catenin Pathway: This pathway has a dual role in chondrogenesis. Canonical Wnt signaling is generally considered to inhibit chondrocyte differentiation while promoting hypertrophic maturation, whereas non-canonical Wnt signaling can promote early chondrogenesis.[26][27][28]
-
Fibroblast Growth Factor (FGF) Pathway: FGF signaling is involved in regulating the proliferation and differentiation of chondrocytes, with different FGF family members having distinct effects at various stages of cartilage development.[24][26]
-
Insulin-like Growth Factor (IGF-1) Pathway: IGF-1 is known to have anabolic effects on chondrocytes, promoting matrix synthesis and cell survival.[9][24]
Visualizing Experimental Workflows and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow in this compound cartilage regeneration research and a simplified representation of key signaling pathways involved in chondrogenesis.
References
- 1. Animal Models for Cartilage Regeneration and Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. madbarn.com [madbarn.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Treatment of Articular Cartilage Defects in the Goat with Frozen Versus Fresh Osteochondral Allografts: Effects on Cartilage Stiffness, Zonal Composition, and Structure at Six Months - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Osteochondral regeneration with a novel aragonite-hyaluronate biphasic scaffold: up to 12-month follow-up study in a goat model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical application of scaffolds for cartilage tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Ruminant Models for Articular Cartilage Regeneration by Scaffold-Based Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Repair of superficial osteochondral defects with an autologous scaffold-free cartilage construct in a this compound model: implantation method and short-term results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tissue-Engineered Cartilaginous Constructs for the Treatment of this compound Cartilage Defects, Including Distribution of Laminin and Type IV Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mesenchymal Stem Cell Studies in the Goat Model for Biomedical Research—A Review of the Scientific Literature | MDPI [mdpi.com]
- 14. Cartilage Regeneration Characteristics of Human and Goat Auricular Chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Cartilage Regeneration Characteristics of Human and Goat Auricular Chondrocytes [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. International Cartilage Repair Society (ICRS) Recommended Guidelines for Histological Endpoints for Cartilage Repair Studies in Animal Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of histological scoring systems for tissue-engineered, repaired and osteoarthritic cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. In Vivo Stable Allogenic Cartilage Regeneration in a Goat Model Based on Immunoisolation Strategy Using Electrospun Semipermeable Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. briancolemd.com [briancolemd.com]
- 25. Bioactive Factors for Cartilage Repair and Regeneration: Improving Delivery, Retention, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Multifaceted signaling regulators of chondrogenesis: Implications in cartilage regeneration and tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Signaling Pathways Involved in Chondrocyte Differentiation and Hypertrophic Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Isolation of Collagen from Caprine Tissues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of established protocols for the isolation of collagen from various caprine (goat) tissues. The methodologies detailed herein are designed to equip researchers and professionals in the fields of biomaterials, tissue engineering, and drug development with the necessary information to effectively extract and purify collagen for a range of applications. This document outlines procedures for obtaining acid-soluble, pepsin-soluble, and insoluble collagen fractions, and includes protocols for subsequent quantification and characterization.
Introduction
Collagen, the most abundant protein in mammals, is a key component of the extracellular matrix, providing structural integrity to tissues such as skin, bone, tendons, and cartilage.[1] this compound tissues are a valuable and readily available source of high-quality collagen, offering a viable alternative to bovine and porcine sources.[2] The isolation of collagen is a critical first step in the development of various biomedical products, including scaffolds for tissue regeneration, drug delivery vehicles, and biocompatible coatings for medical devices. The choice of isolation protocol significantly impacts the yield, purity, and structural integrity of the final collagen product. This guide details the most common and effective methods for collagen isolation from this compound sources.
Experimental Protocols
This section provides detailed methodologies for the isolation of different types of collagen from various this compound tissues. It is crucial to perform all steps at low temperatures (4°C) unless otherwise specified to minimize thermal denaturation of the collagen.[3]
Preparation of this compound Tissues
Proper preparation of the source tissue is a critical initial step for successful collagen extraction.
Methodology:
-
Tissue Collection: Obtain fresh this compound tissues (e.g., skin, long bones, Achilles tendons, cartilage) from a local slaughterhouse. Transport the tissues on ice to the laboratory.
-
Cleaning and Dissection:
-
Skin: Meticulously remove any adhering fat, hair, and subcutaneous tissue. Wash the skin thoroughly with cold distilled water.[4]
-
Bone: Scrape off all muscle, fat, and connective tissues from the bones. Use a bone saw to cut the bones into smaller pieces.
-
Tendon: Carefully dissect away any surrounding muscle and fascia. Wash the tendons with cold phosphate-buffered saline (PBS).[5]
-
Cartilage: Dissect cartilage from the underlying bone and remove any perichondrium.
-
-
Size Reduction: Cut the cleaned tissues into small pieces (approximately 1 cm x 1 cm) to increase the surface area for subsequent chemical and enzymatic treatments.[6]
-
Storage: For immediate use, proceed to the specific extraction protocol. For later use, tissues can be stored at -20°C or lower.[7]
Acid-Soluble Collagen (ASC) Extraction
This method is suitable for extracting newly synthesized, non-crosslinked collagen. Acetic acid is commonly used to solubilize the collagen.[1]
Methodology:
-
Pre-treatment (Non-collagenous protein removal):
-
Immerse the prepared tissue pieces in 0.1 M NaOH at a tissue-to-solution ratio of 1:10 (w/v) for 24-48 hours at 4°C with gentle stirring.[4] This step helps to remove non-collagenous proteins and pigments.
-
Discard the NaOH solution and wash the tissue extensively with cold distilled water until the wash water reaches a neutral pH.[4]
-
-
Acid Extraction:
-
Filtration and Centrifugation:
-
Filter the acidic slurry through cheesecloth to remove the bulk of the insoluble tissue residue.
-
Centrifuge the filtrate at approximately 10,000 x g for 30-60 minutes at 4°C to pellet any remaining insoluble material.[8]
-
-
Salting-Out (Precipitation):
-
Transfer the supernatant to a clean beaker and slowly add solid NaCl to a final concentration of 2.5 M with gentle stirring to precipitate the collagen.[4]
-
Allow the precipitation to proceed overnight at 4°C.
-
-
Collection and Re-dissolution:
-
Dialysis:
-
Transfer the re-dissolved collagen solution into dialysis tubing (12-14 kDa MWCO).
-
Dialyze against 0.1 M acetic acid for 2 days, changing the dialysis buffer every 12 hours.[8]
-
Continue dialysis against distilled water for another 2-3 days, changing the water frequently, until the pH of the dialysate is neutral.[9]
-
-
Lyophilization:
-
Freeze the dialyzed collagen solution at -80°C.
-
Lyophilize the frozen sample for 48-72 hours to obtain a white, porous collagen sponge.[8] Store the lyophilized collagen at -20°C.
-
Pepsin-Soluble Collagen (PSC) Extraction
This method utilizes the enzyme pepsin to cleave the telopeptide regions of collagen, which are responsible for intermolecular cross-linking. This allows for the extraction of a higher yield of collagen, including some of the more mature, cross-linked collagen.[3]
Methodology:
-
Tissue Preparation and Pre-treatment: Follow the same steps as for ASC extraction (Protocols 1 and 2.1).
-
Enzymatic Digestion:
-
The residue remaining after acid extraction can be used as the starting material for PSC extraction.[1]
-
Alternatively, fresh, pre-treated tissue can be used.
-
Suspend the tissue in 0.5 M acetic acid containing pepsin at a concentration of approximately 1 g of pepsin per 100 g of wet tissue.[10]
-
Stir the mixture for 48-72 hours at 4°C.[5]
-
-
Filtration, Centrifugation, Salting-Out, Collection, Re-dissolution, Dialysis, and Lyophilization: Follow the same procedures as outlined for ASC extraction (Protocol 2, steps 2.3 to 2.7).
Insoluble Collagen Isolation
This protocol is designed to isolate the highly cross-linked, mature collagen that is insoluble in acid and pepsin solutions.
Methodology:
-
Initial Extractions: Perform sequential extractions for acid-soluble and pepsin-soluble collagen as described above. The remaining insoluble pellet is the starting material for insoluble collagen isolation.
-
Washing:
-
Wash the insoluble pellet repeatedly with 0.5 M acetic acid to remove any residual soluble collagen.
-
Subsequently, wash the pellet with distilled water to remove the acid.
-
-
Defatting and Dehydration:
-
To remove any remaining lipids and water, wash the pellet with a series of organic solvents. A typical sequence is:
-
70% Ethanol
-
100% Ethanol
-
Acetone
-
-
Perform each wash for at least 1 hour with gentle agitation.
-
-
Drying: Dry the resulting insoluble collagen pellet in a vacuum oven or by air drying to obtain a powder.
Quantitative Data Presentation
The yield and purity of extracted collagen can vary depending on the source tissue and the extraction method employed. The following tables summarize representative quantitative data from studies on this compound collagen.
Table 1: Collagen Yield from Various this compound Tissues
| Tissue Source | Extraction Method | Reported Yield (% of dry weight) | Reference |
| Skin | Acid-Soluble | ~7.74% | [4] |
| Bone | Pepsin-Soluble | 7.12% - 13.3% | [10] |
| Tendon | Pepsin-Soluble | Not explicitly quantified in the provided search results | |
| Skin | Pepsin-Soluble | Higher than acid-soluble | [1] |
Table 2: Hydroxyproline and Total Collagen Content in this compound Skin
| Parameter | Value | Reference |
| Hydroxyproline Content | Varies among species | [11] |
| Total Collagen Content (% of dry skin) | Can be estimated from hydroxyproline content | [11] |
Note: Collagen content is often estimated by multiplying the hydroxyproline content by a factor of 7.46, as hydroxyproline constitutes approximately 13.4% of the total amino acid residues in collagen.
Characterization of Isolated Collagen
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a standard technique used to determine the molecular weight and purity of the extracted collagen. Type I collagen, the most abundant type in skin, bone, and tendon, is a heterotrimer composed of two α1(I) chains and one α2(I) chain.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of lyophilized collagen in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[12]
-
-
Electrophoresis:
-
Load the prepared samples onto a polyacrylamide gel (typically 7.5% for collagen analysis).
-
Run the electrophoresis at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Staining:
-
Stain the gel with Coomassie Brilliant Blue R-250 to visualize the protein bands.[13]
-
Destain the gel to reduce background staining.
-
-
Analysis:
-
The presence of two distinct bands, the α1 chain (approximately 130 kDa) and the α2 chain (approximately 115 kDa), is characteristic of type I collagen. The α1 band should be approximately twice as intense as the α2 band.[14]
-
Higher molecular weight bands corresponding to β-dimers (cross-linked α chains) and γ-trimers may also be observed.
-
Hydroxyproline Assay for Collagen Quantification
The hydroxyproline assay is a colorimetric method used to determine the collagen content of a sample, as hydroxyproline is an amino acid that is almost exclusively found in collagen.
Methodology:
-
Acid Hydrolysis:
-
Accurately weigh a small amount of the lyophilized collagen sample.
-
Hydrolyze the sample in 6 M HCl at 110-120°C for 16-24 hours in a sealed tube.[13]
-
-
Neutralization:
-
After hydrolysis, cool the sample and neutralize the acid with NaOH.
-
-
Oxidation:
-
Add Chloramine-T solution to the hydrolyzed sample and incubate at room temperature to oxidize the hydroxyproline.[13]
-
-
Color Development:
-
Add p-dimethylaminobenzaldehyde (Ehrlich's reagent) and incubate at an elevated temperature (e.g., 60°C) to develop a colored product.[13]
-
-
Spectrophotometry:
-
Measure the absorbance of the solution at approximately 560 nm.[11]
-
-
Quantification:
-
Determine the hydroxyproline concentration from a standard curve prepared using known concentrations of pure hydroxyproline.
-
Calculate the collagen content by multiplying the hydroxyproline content by a conversion factor (typically around 7.46).[13]
-
Visualization of Workflows and Pathways
Experimental Workflow for Collagen Isolation
Caption: Experimental workflow for the sequential extraction of collagen.
Simplified Collagen Synthesis and Degradation Signaling Pathway
Caption: Simplified overview of collagen synthesis and degradation pathways.
Conclusion
This technical guide provides a detailed framework for the isolation of collagen from various this compound tissues. The choice of extraction protocol—acid-soluble, pepsin-soluble, or insoluble—will depend on the specific research or application needs, with each method yielding collagen with distinct characteristics. The successful implementation of these protocols, coupled with rigorous characterization techniques such as SDS-PAGE and hydroxyproline analysis, will enable researchers to obtain high-purity this compound collagen for a wide range of biomedical and pharmaceutical applications. The provided workflows and pathway diagram offer a visual summary of the key processes involved in collagen isolation and its biological turnover.
References
- 1. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 2. This compound (goat) collagen: a potential biomaterial for skin tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Collagen | Abcam [abcam.cn]
- 4. researchgate.net [researchgate.net]
- 5. Assessing the Potential of this compound Collagen Type I in the Development of Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Isolation and Characterization of Collagen and Collagen Peptides with Hyaluronidase Inhibition Activity Derived from the Skin of Marlin (Istiophoridae) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
Proteomic Frontiers in Caprine Health and Production: An In-depth Technical Guide to Body Fluid Analysis
For Researchers, Scientists, and Drug Development Professionals
The field of proteomics is revolutionizing our understanding of caprine physiology and pathology. By enabling the large-scale study of proteins, proteomics offers invaluable insights into the molecular mechanisms underpinning health, disease, and production traits in goats. This technical guide provides a comprehensive overview of the application of proteomics in the analysis of various this compound body fluids, including milk, serum, plasma, urine, and cerebrospinal fluid. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge of experimental protocols, data interpretation, and the biological significance of key protein players and their associated signaling pathways.
The this compound Proteome: A Rich Source of Biomarkers
Goats are a vital global resource for milk, meat, and fiber. The analysis of their body fluids offers a minimally invasive window into their physiological state. Proteomics has emerged as a powerful tool for identifying biomarkers related to a wide range of conditions, including infectious and metabolic diseases, reproductive status, and nutritional efficiency. While milk proteome research is the most advanced, significant strides are also being made in understanding the proteomes of other biofluids. However, comprehensive proteomic data for many this compound tissues and body fluids remain less abundant compared to other livestock species[1][2][3].
Quantitative Proteomic Analysis of this compound Body Fluids
Quantitative proteomics allows for the comparison of protein abundance between different physiological states, providing crucial information about proteins that are up- or down-regulated in response to a particular condition. The following tables summarize quantitative data from various studies on this compound body fluids.
This compound Milk Proteome
Goat milk is a primary focus of this compound proteomics due to its nutritional and economic importance. Studies have investigated the effects of processing, lactation stage, and disease on the milk proteome.
Table 1: Differentially Abundant Proteins in this compound Milk Under Various Conditions
| Protein | Condition | Fold Change/Abundance | Reference |
| Xanthine dehydrogenase | Homogenization (Control vs. Homogenized) | Higher in control | [4] |
| Asparaginase-like 1 | Homogenization (Control vs. Homogenized) | Higher in control | [4] |
| Fructose-bisphosphate aldolase | Homogenization (Control vs. Homogenized) | Higher in homogenized | [4] |
| κ-casein | Homogenization (Control vs. Homogenized) | Higher in homogenized | [4] |
| β-casein | Homogenization (Control vs. Homogenized) | Higher in homogenized | [4] |
| Haptoglobin | Endotoxin-induced mastitis (18h post-challenge) | Present | |
| Serum amyloid A | Endotoxin-induced mastitis (18h post-challenge) | Present | |
| Lactoferrin | Endotoxin-induced mastitis (18h post-challenge) | Present | |
| Cathelicidin-1 | Endotoxin-induced mastitis (18h post-challenge) | Present | |
| Cathelicidin-3 | Endotoxin-induced mastitis (18h post-challenge) | Present |
Note: A comprehensive list of all 843 proteins identified during heated processing of goat milk can be found in the referenced study[5].
This compound Serum and Plasma Proteome
Serum and plasma are readily accessible biofluids that reflect the systemic physiological status of the animal. Proteomic analysis of these fluids is crucial for the discovery of biomarkers for various diseases and reproductive states.
Table 2: Differentially Expressed Proteins in this compound Serum During the Reproductive Cycle
| Protein | Comparison | Regulation | Reference |
| pre-SAA21 | Gestation vs. Estrus | Upregulated | [1] |
| ANTXR2 | Gestation vs. Estrus | Downregulated | [1] |
| Ran | Gestation vs. Estrus | Downregulated | [1] |
| SFRP3 | Estrus vs. Anestrous | Upregulated | [1] |
| pre-IGFBP2 | Anestrous vs. Lactation | Downregulated | [1] |
This study identified a total of 63 upregulated and 138 downregulated proteins between the anestrous and gestation periods[1].
Table 3: Differentially Expressed Proteins in the Serum of Goats with Pregnancy Toxemia
| Protein | Condition | Fold Change | Reference |
| 25 proteins (involved in ROS, cytokine activation, acute phase response, lipid metabolism, antimicrobial activity) | Pregnancy Toxemia vs. Control | ≥ 2-fold change | [6] |
This compound Seminal Plasma Proteome
The proteome of seminal plasma plays a critical role in sperm function and fertility.
Table 4: Proteins Identified in this compound Seminal Plasma
| Total Proteins Identified | Total Proteins Quantified | Reference |
| 2299 | 2098 | [7] |
Of the quantified proteins, 449 were identified as differentially abundant between high and low sperm motility groups.
This compound Urine and Cerebrospinal Fluid Proteome
Experimental Protocols for this compound Body Fluid Proteomics
This section provides detailed methodologies for the key experiments in this compound body fluid proteomics. These protocols are synthesized from a variety of sources and adapted for this compound samples where specific protocols are not available.
General Experimental Workflow
The general workflow for proteomic analysis of this compound body fluids involves sample collection and preparation, protein separation, and protein identification and quantification, typically by mass spectrometry.
Caption: General experimental workflow for this compound body fluid proteomics.
Sample Preparation Protocols
3.2.1. Serum/Plasma for 2D-PAGE
-
Collection: Collect whole blood into tubes without anticoagulant for serum or with an anticoagulant (e.g., EDTA) for plasma.
-
Separation: Centrifuge blood at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (serum or plasma).
-
High-Abundance Protein Depletion (Optional but Recommended): Use a commercial albumin and IgG depletion kit following the manufacturer's instructions. This step is crucial for visualizing lower abundance proteins[9].
-
Protein Precipitation (for concentration and desalting):
-
Add four volumes of cold acetone to the sample, vortex, and incubate at -20°C for 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and air-dry the protein pellet.
-
-
Solubilization: Resuspend the pellet in a rehydration buffer (e.g., 7 M urea, 2 M thiourea, 4% CHAPS, 40 mM DTT, and 0.5% IPG buffer). The protein concentration should be determined using a compatible protein assay.
3.2.2. Urine for LC-MS/MS
-
Collection: Collect mid-stream urine into a sterile container. For quantitative studies, a 24-hour collection is recommended.
-
Initial Processing: Centrifuge at 2,000 x g for 10 minutes at 4°C to remove cells and debris[10].
-
Supernatant Centrifugation: Centrifuge the supernatant again at 12,000 x g for 20 minutes at 4°C to remove smaller vesicles.
-
Protein Concentration: Use a centrifugal filter unit with a molecular weight cutoff of 3 kDa or 10 kDa. Centrifuge according to the manufacturer's instructions until the desired volume is reached[11].
-
Protein Precipitation: Perform acetone or trichloroacetic acid (TCA) precipitation as described for serum/plasma to further concentrate and clean the sample.
-
Reduction, Alkylation, and Digestion:
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Reduce disulfide bonds with dithiothreitol (DTT) at a final concentration of 10 mM for 1 hour at 37°C.
-
Alkylate cysteine residues with iodoacetamide (IAM) at a final concentration of 55 mM for 45 minutes in the dark at room temperature.
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting: Use a C18 solid-phase extraction (SPE) cartridge or tip to desalt the peptide mixture before LC-MS/MS analysis.
3.2.3. Cerebrospinal Fluid (CSF) for LC-MS/MS
Note: Due to the low protein concentration in CSF, meticulous sample handling is required to avoid contamination and protein loss.
-
Collection: CSF is typically collected from the lumbosacral or atlanto-occipital space by a trained veterinarian.
-
Initial Processing: Immediately centrifuge at 1,000 x g for 10 minutes at 4°C to remove any cells.
-
Protein Concentration: Use a low-protein-binding centrifugal filter unit (e.g., 3 kDa MWCO) to concentrate the sample.
-
In-solution Digestion: Follow the same reduction, alkylation, and digestion protocol as described for urine (Section 3.2.2, step 6).
-
Peptide Desalting: Desalt the peptides using C18 SPE.
Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE)
Caption: Workflow for Two-Dimensional Polyacrylamide Gel Electrophoresis (2D-PAGE).
-
First Dimension: Isoelectric Focusing (IEF):
-
Load 100-500 µg of protein onto an immobilized pH gradient (IPG) strip (e.g., pH 4-7 or 3-10) via rehydration loading.
-
Perform IEF using a programmed voltage gradient (e.g., step-wise increase to 8000 V) until a total of 60-80 kVh is reached.
-
-
Second Dimension: SDS-PAGE:
-
Equilibrate the focused IPG strip first in an equilibration buffer containing DTT, followed by a second equilibration in a buffer containing IAM.
-
Place the equilibrated IPG strip onto a large-format polyacrylamide gel (e.g., 12.5%).
-
Run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Visualization and Analysis:
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).
-
Scan the gel and perform image analysis to identify differentially expressed protein spots.
-
Excise the spots of interest for in-gel digestion and subsequent mass spectrometry analysis.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Caption: Workflow for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Chromatographic Separation: Inject the digested peptide mixture onto a reverse-phase liquid chromatography column (e.g., C18). Separate the peptides using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.
-
Mass Spectrometry:
-
The eluting peptides are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.
-
The mass spectrometer operates in a data-dependent acquisition mode, where it cycles between a full scan (MS1) to measure the mass-to-charge ratio (m/z) of intact peptides and several tandem MS scans (MS2) of the most intense peptides from the MS1 scan.
-
In the MS2 scans, the selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are measured.
-
-
Data Analysis:
-
The resulting MS2 spectra are searched against a protein sequence database (e.g., from NCBI or UniProt) for Capra hircus.
-
Peptide and protein identifications are validated based on statistical scores.
-
For quantitative proteomics, the relative abundance of proteins is determined by comparing the signal intensities of peptides between samples (label-free quantification) or by using isotopic labels (e.g., TMT, iTRAQ).
-
Key Signaling Pathways in this compound Body Fluids
Proteomic studies in goats have begun to elucidate the roles of several key signaling pathways in various physiological and pathological processes.
PI3K-Akt Signaling Pathway
The PI3K-Akt pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. In the context of this compound proteomics, this pathway has been implicated in milk protein synthesis and placental development[1].
Caption: The PI3K-Akt signaling pathway in this compound cellular processes.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that regulates cellular metabolism. It has been shown to play a role in goat milk fatty acid synthesis and sperm function[10].
Caption: The AMPK signaling pathway as a cellular energy sensor.
Complement and Coagulation Cascades
The complement and coagulation cascades are crucial components of the innate immune response and hemostasis. Proteomic studies of goat serum have revealed their involvement in the reproductive cycle[1].
Caption: Interplay between the Complement and Coagulation Cascades.
Future Perspectives
The application of proteomics to the study of this compound body fluids is a rapidly evolving field. Future research will likely focus on:
-
Expanding the Proteome Coverage: Deeper proteomic analyses of less-studied body fluids like urine and cerebrospinal fluid will be crucial for discovering novel biomarkers.
-
Post-Translational Modifications: Investigating post-translational modifications, such as phosphorylation and glycosylation, will provide a more detailed understanding of protein function and regulation.
-
Integrated 'Omics' Approaches: Combining proteomics with other 'omics' disciplines, such as genomics, transcriptomics, and metabolomics, will offer a more holistic view of this compound biology.
-
Development of Diagnostic Tools: The identification of robust biomarkers will pave the way for the development of new diagnostic tests for early disease detection and monitoring of treatment efficacy.
By continuing to explore the this compound proteome, researchers and industry professionals can unlock valuable information to enhance goat health, productivity, and welfare, ultimately contributing to a more sustainable and efficient livestock sector.
References
- 1. Proteomics and protein analyses of ovine and this compound body fluids: current studies and future promises - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PI3K/AKT signaling pathway plays an important role in the pathogenesis of metabolic dysfunction-associated steatotic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factors in cerebrospinal fluid from goats that affect sleep and activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An insight into PI3k/Akt pathway and associated protein-protein interactions in metabolic syndrome: A recent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Findings Related to Cerebrospinal Fluid and Central Nervous System Disorders in Small Ruminants—A Retrospective Study on Sheep and Goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. 5'-AMP-Activated Protein Kinase Regulates Goat Sperm Functions via Energy Metabolism In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Plasma-based proteomics reveals immune response, complement and coagulation cascades pathway shifts in heat-stressed lactating dairy cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. AMPK-ChREBP axis mediates de novo milk fatty acid synthesis promoted by glucose in the mammary gland of lactating goats - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Neonatal Murine Model for Caprine Enterovirus Infection
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the neonatal murine model for studying caprine enterovirus (CEV) infection. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological and experimental processes.
Introduction
This compound enterovirus (CEV) infection is an emerging infectious disease that poses a significant threat to the goat industry.[1] Understanding the pathogenesis of CEV and developing effective countermeasures has been hindered by the lack of a suitable small animal model.[1] Recently, a neonatal murine model has been established, providing a valuable tool for investigating the viral tropism, pathogenesis, and host immune response to CEV infection.[1][2] This guide details the methodologies and findings associated with this model, specifically focusing on the CEV-JL14 strain.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies utilizing the neonatal murine model for CEV infection.
Table 1: Susceptibility of Different Neonatal Mouse Strains to CEV-JL14 Infection
| Mouse Strain | Inoculation Dosage (TCID50) | Detection of Viral Fragments (RT-PCR) |
| ICR | 106 | Positive |
| BALB/c | 106 | Negative |
| Kunming | 106 | Negative |
Data sourced from Zhang et al., 2023.[1]
Table 2: Minimal Infective Dose of CEV-JL14 in ICR Suckling Mice
| Inoculation Dosage (TCID50) | Detection of Viral Fragments (RT-PCR) 5 dpi |
| 2 x 108 | Positive |
| 2 x 106 | Positive |
| 2 x 104 | Negative |
Data sourced from Zhang et al., 2023.[3]
Table 3: Viral Load of CEV-JL14 in Tissues of Infected ICR Suckling Mice
| Tissue | Viral Load (Copies/g) |
| Heart | High |
| Liver | High |
| Lung | High |
| Kidney | High |
| Intestine | High |
| Spleen | Detectable |
| Brain | Detectable |
| Muscle | Detectable |
Relative viral loads are based on the findings that CEV-JL14 was detected in almost all tissues, with significantly higher loads in the heart, liver, lung, kidney, and intestine.[2][3]
Experimental Protocols
This section provides detailed methodologies for key experiments in the neonatal murine model of CEV infection.
Virus Preparation and Titration
-
Cell Culture: Vero cells are cultured to 70-80% confluence.
-
Infection: Cells are infected with CEV-JL14 at a multiplicity of infection (MOI) that allows for optimal virus production.
-
Harvesting: At 48 hours post-infection, the infected cells and supernatant are harvested.
-
Virus Stock Preparation: The harvested material is subjected to three freeze-thaw cycles to release intracellular virions. The cell debris is pelleted by centrifugation, and the supernatant containing the virus stock is collected and stored at -80°C.
-
Titration (TCID50 Assay): The virus stock is serially diluted and used to infect Vero cells in 96-well plates. The cytopathic effect (CPE) is observed, and the 50% tissue culture infective dose (TCID50) is calculated using the Reed-Muench method.
Neonatal Mouse Inoculation
-
Animal Model: Three-day-old ICR suckling mice are used for experimental infection.[4]
-
Anesthesia (Optional but Recommended): For procedures like intracerebral injections, hypothermia-induced anesthesia is commonly used. Pups are placed on a cooled surface until they become unresponsive to gentle pinching.[5][6]
-
Inoculation Routes:
-
Intraperitoneal (IP) Injection: A specified dose of the virus is injected into the peritoneal cavity.
-
Intramuscular (IM) Injection: The viral suspension is injected into the thigh muscle.
-
Subcutaneous (SC) Injection: The virus is injected into the loose skin on the back of the neck.
-
Oral Administration: A gavage needle is used to deliver the virus directly into the stomach.
-
Intranasal (IN) Administration: A small volume of the viral suspension is slowly instilled into the nostrils.
-
Intracerebral (IC) Injection: A small puncture is made in the skull, and the virus is injected into the brain using a fine-gauge needle.[6]
-
-
Dosage: A minimal infective dose of 106 TCID50 of CEV-JL14 has been established for ICR mice.[1]
-
Control Group: A control group of neonatal mice is inoculated with sterile cell culture medium (e.g., DMEM) following the same procedure.[3]
Sample Collection and Processing
-
Euthanasia: At designated time points post-infection (e.g., 5 days post-infection), the mice are humanely euthanized.[3]
-
Tissue Harvesting: Tissues including the heart, liver, spleen, lung, kidney, intestine, brain, and muscle are aseptically collected.[1][2]
-
Sample Processing for Molecular Analysis: A portion of each tissue is immediately stored at -80°C or in a nucleic acid preservation solution for subsequent RNA extraction and RT-PCR analysis.
-
Sample Processing for Histopathology: Another portion of each tissue is fixed in 10% neutral buffered formalin for at least 24 hours, followed by embedding in paraffin, sectioning, and staining with hematoxylin and eosin (H&E).
Viral Load Quantification (RT-PCR)
-
RNA Extraction: Total RNA is extracted from the harvested tissues using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA using a reverse transcriptase enzyme and specific primers for the CEV genome.
-
Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and a probe specific to a conserved region of the CEV genome. A standard curve is generated using a plasmid containing the target sequence to quantify the viral copy number.
Histopathological and Immunohistochemical Analysis
-
Histopathology: H&E-stained tissue sections are examined under a light microscope for pathological changes such as interstitial edema, necrosis, and lymphocyte infiltration.[3]
-
Immunohistochemistry (IHC): To detect the distribution of viral antigens, tissue sections are deparaffinized, rehydrated, and subjected to antigen retrieval. The sections are then incubated with a primary antibody specific to a CEV protein (e.g., VP1), followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A chromogenic substrate is then added to visualize the location of the viral antigen.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the neonatal murine model of CEV infection.
Inoculation Routes
Caption: Various inoculation routes for CEV infection in the neonatal mouse model.
Innate Immune Signaling Pathways in Enterovirus Infection
Caption: Host innate immune signaling and viral evasion strategies during enterovirus infection.
Conclusion
The neonatal ICR murine model is a robust and reproducible system for studying this compound enterovirus infection.[1] It allows for the investigation of viral pathogenesis, tissue tropism, and the efficacy of potential vaccines and antiviral therapies. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to utilize this model to advance our understanding of CEV and develop effective control strategies. The elucidation of host-virus interactions, particularly the innate immune signaling pathways, will be crucial for identifying novel therapeutic targets.
References
- 1. Immune Evasion of Enteroviruses Under Innate Immune Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Interactions Between Enteroviruses and the Inflammasome: New Insights Into Viral Pathogenesis [frontiersin.org]
- 3. Picornaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Picornavirus entry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Caprine Virome: A Technical Guide to the Genomic Analysis of Caprine Boosepivirus
For Immediate Release
This technical guide provides a comprehensive overview of the core techniques for the genomic analysis of caprine boosepivirus, a novel picornavirus identified in goats. This document is intended for researchers, scientists, and professionals in drug development, offering detailed methodologies for the identification, sequencing, and characterization of this emerging virus.
Introduction to this compound Boosepivirus
This compound boosepivirus is a single-stranded, positive-sense RNA virus belonging to the genus Boosepivirus within the family Picornaviridae. First identified in diarrheic goats, its genome is approximately 7.4 to 7.6 kilobases in length and contains a single open reading frame (ORF) encoding a large polyprotein.[1][2] This polyprotein is subsequently cleaved into structural (VP1, VP2, VP3, VP4) and non-structural proteins (e.g., 2A, 2B, 2C, 3A, 3B, 3C, 3D).[2][3] The genomic organization is typical of picornaviruses, with 5' and 3' untranslated regions (UTRs) flanking the ORF.[1][3]
Genomic analysis is crucial for understanding the epidemiology, evolution, and potential pathogenicity of this compound boosepivirus. Techniques such as next-generation sequencing (NGS), reverse transcription PCR (RT-PCR), quantitative PCR (qPCR), and robust bioinformatic pipelines are essential for its study.
Experimental Protocols
A generalized workflow for the genomic analysis of this compound boosepivirus is presented below. This process begins with sample collection and proceeds through nucleic acid extraction, amplification, sequencing, and bioinformatic analysis.
References
- 1. The genomic and epidemiological investigations of enteric viruses of domestic this compound (Capra hircus) revealed the presence of multiple novel viruses related to known strains of humans and ruminant livestock species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genus: Boosepivirus | ICTV [ictv.global]
- 3. Identification and Genomic Characterization of Bovine Boosepivirus A in the United States and Canada - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Anti-CAEV Antibodies: An In-depth Technical Guide to ELISA and Western Blotting
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of two pivotal immunoassays, the Enzyme-Linked Immunosorbent Assay (ELISA) and the Western blot, for the detection of antibodies against the Caprine Arthritis Encephalitis Virus (CAEV). CAEV is a lentivirus that primarily affects goats, causing chronic inflammatory diseases and significant economic losses in the livestock industry. Accurate and sensitive detection of anti-CAEV antibodies is crucial for disease diagnosis, control, and eradication programs, as well as for research and the development of effective therapeutics.
Introduction to Serological Testing for CAEV
The diagnosis of CAEV infection is commonly achieved through serological methods that detect the host's humoral immune response to the virus. Among the various serological tests, ELISA has become the method of choice for routine screening due to its high sensitivity and suitability for high-throughput analysis.[1][2] Western blotting, on the other hand, is often considered the "gold standard" for confirmatory testing due to its high specificity, allowing for the identification of antibodies against specific viral proteins.[1]
This document will delve into the technical details of both assays, presenting quantitative performance data, detailed experimental protocols, and visual workflows to aid researchers in their application.
Data Presentation: Performance of Anti-CAEV Antibody Detection Assays
The selection of a diagnostic assay often depends on a balance between sensitivity, specificity, and the intended application (e.g., large-scale screening vs. confirmatory diagnosis). The following tables summarize the performance characteristics of different ELISA formats and Western blot for the detection of anti-CAEV antibodies as reported in various studies.
| ELISA Format | Antigen | Sensitivity | Specificity | Reference/Gold Standard | Citation |
| Indirect ELISA | Purified CAEV | 98.3% | 97.9% | Combined AGIDT, IBA, and FCIPA | [3] |
| Indirect ELISA | Whole-virus | 99.4% (relative) | 100% (relative) | In-house ELISA | [4] |
| Competitive ELISA | CAEV-63 Monoclonal Ab | 100% | 96.4% | Radioimmunoprecipitation (RIPA) | [1][5] |
| Indirect ELISA | Recombinant p28 & TM peptides | 99.3% | 99.7% | Not Specified | [2] |
| Indirect ELISA | Not Specified | 95.7% | 83.3% | Viral Culture (CPE) | [6] |
| Confirmatory Assay | Antigen | Sensitivity | Specificity | Note | Citation |
| Western Blot (IBA) | Whole-virus lysate | High (often used as gold standard) | High (visual confirmation of specific bands) | Considered a confirmatory test for ELISA positive samples. | [1][7][8][9] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the sequential steps and logical flow of the ELISA and Western blot procedures for anti-CAEV antibody detection.
Detailed Experimental Protocols
The following are detailed methodologies for performing indirect ELISA and Western blot for the detection of anti-CAEV antibodies. These protocols are synthesized from multiple sources and represent a standard approach. Researchers should optimize these protocols based on their specific reagents and laboratory conditions.
Indirect ELISA Protocol
This protocol outlines the steps for a standard indirect ELISA to detect anti-CAEV antibodies in goat serum or plasma.
1. Materials and Reagents:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.[10]
-
CAEV Antigen: Purified whole virus, recombinant p28, or gp135 protein. Dilute to 1-10 µg/mL in coating buffer.[10][11]
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[10]
-
Blocking Buffer: 5% non-fat dry milk or 1-5% Bovine Serum Albumin (BSA) in PBST.[12]
-
Sample Diluent: PBST with 1% BSA.
-
Goat Serum/Plasma Samples: And positive and negative control sera.
-
Secondary Antibody: Horseradish peroxidase (HRP)-conjugated anti-goat IgG.
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine).[10]
-
Stop Solution: 2 M Sulfuric Acid (H₂SO₄).[10]
-
96-well ELISA plates.
-
Microplate reader.
2. Procedure:
-
Antigen Coating: Add 100 µL of diluted CAEV antigen to each well of a 96-well plate. Incubate overnight at 4°C.[10]
-
Washing: The next day, discard the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.[13]
-
Washing: Discard the blocking buffer and wash the plate three times with wash buffer.
-
Sample Incubation: Dilute test sera and controls (typically 1:100) in sample diluent.[1] Add 100 µL of diluted samples to the appropriate wells. Incubate for 1 hour at 37°C.[10]
-
Washing: Discard the samples and wash the plate five times with wash buffer.
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-goat IgG secondary antibody according to the manufacturer's instructions in sample diluent. Add 100 µL to each well and incubate for 1 hour at 37°C.[10]
-
Washing: Discard the secondary antibody and wash the plate five times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 10-15 minutes at room temperature.[10]
-
Stopping the Reaction: Add 50 µL of 2 M H₂SO₄ stop solution to each well to stop the color development.[10]
-
Reading: Read the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis: The results are typically expressed as a sample-to-positive (S/P) ratio or by comparing the sample OD to a pre-determined cut-off value.
Western Blot Protocol
This protocol provides a step-by-step guide for the confirmatory detection of anti-CAEV antibodies.
1. Materials and Reagents:
-
CAEV Antigen: Concentrated viral lysate.
-
SDS-PAGE Gels: Polyacrylamide gels of an appropriate percentage to resolve CAEV proteins (e.g., p28 and gp135).
-
Running Buffer: Tris-Glycine-SDS buffer.[4]
-
Transfer Buffer: Tris-Glycine buffer with methanol.[14]
-
Membranes: Nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or 3-5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[14]
-
Primary Antibody: Goat serum/plasma samples.
-
Secondary Antibody: HRP-conjugated anti-goat IgG.[15]
-
Wash Buffer: TBST.
-
Detection Reagent: Chemiluminescent substrate (e.g., ECL).[16]
-
X-ray film or digital imaging system.
2. Procedure:
-
Sample Preparation: Mix the CAEV viral lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[4][14]
-
SDS-PAGE: Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.[14]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[16][17]
-
Blocking: After transfer, incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[14]
-
Primary Antibody Incubation: Dilute the goat serum samples (typically 1:50 to 1:200) in blocking buffer. Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[14]
-
Secondary Antibody Incubation: Dilute the HRP-conjugated anti-goat IgG secondary antibody in blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[14][17]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Incubate the membrane with a chemiluminescent substrate for the time recommended by the manufacturer.[16]
-
Imaging: Expose the membrane to X-ray film or capture the image using a digital imaging system.
-
Interpretation: A positive result is indicated by the presence of bands corresponding to the molecular weights of specific CAEV proteins, such as the p28 capsid protein and the gp135 surface glycoprotein.
Conclusion
ELISA and Western blotting are powerful and complementary tools for the detection of anti-CAEV antibodies. ELISA serves as a highly sensitive and efficient screening assay, while Western blotting provides specific confirmation of infection by identifying antibodies to individual viral proteins. The choice of assay and specific protocol should be guided by the research or diagnostic objective, taking into account the performance characteristics and technical requirements of each method. The detailed protocols and workflows provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement these techniques in their work to combat CAEV.
References
- 1. Diagnostic tests for this compound arthritis-encephalitis virus (CAEV) infection [rarediseasesjournal.com]
- 2. This compound arthritis and encephalitis virus infection in goats of Bangladesh: Serological detection and its associated risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of an enzyme-linked immunosorbent assay for the detection of antibodies to this compound arthritis-encephalitis virus in goat serum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simple and Rapid Method for Production of Whole-Virus Antigen for Serodiagnosis of this compound Arthritis-Encephalitis Virus by Enzyme-Linked Immunosorbent Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diagnosis of this compound Arthritis Encephalitis Virus infection in dairy goats by ELISA, PCR and Viral Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A preliminary evaluation of a prototype western blot confirmatory test kit for syphilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Western Blot as a confirmatory test for Lyme disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Interpretation and Use of the Western Blot Assay for Serodiagnosis of Human Immunodeficiency Virus Type 1 Infections [cdc.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. IDEXX MVV/CAEV p28 Ab Screening Test – Palin Corporation [palincorp.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. biorbyt.com [biorbyt.com]
- 14. origene.com [origene.com]
- 15. General Recommendations for Using Secondary Antibodies in Western blots - dianova Int. [dianova.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
Harnessing Caprine Models for Elucidating Q Fever Pathogenesis: An In-depth Technical Guide
Abstract
Q fever, a globally distributed zoonosis caused by the obligate intracellular bacterium Coxiella burnetii, presents a significant public health challenge and inflicts substantial economic losses on the livestock industry. Domestic ruminants, particularly goats, are the primary reservoirs for human infection, shedding vast quantities of the pathogen during parturition.[1][2][3] This positions the caprine model as an indispensable tool for investigating the intricate pathogenesis of Q fever, evaluating transmission dynamics, and developing effective countermeasures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the utilization of this compound models to study C. burnetii infection. We delve into the rationale for this model, detailed experimental protocols, immunological and pathological assessment methodologies, and data interpretation, all grounded in established scientific literature.
Introduction: The Imperative for a Relevant Animal Model
Understanding the complex interplay between Coxiella burnetii and its host is paramount for developing effective vaccines and therapeutics. While various animal models, including mice and guinea pigs, have contributed to our knowledge, the this compound model offers unparalleled advantages in studying Q fever due to its direct relevance to the natural transmission cycle.[4][5][6] Goats not only serve as a major source of human outbreaks but also exhibit clinical manifestations, most notably late-term abortions and shedding of the bacteria, that mirror the disease's impact in a natural setting.[2][7][8]
The primary route of human infection is the inhalation of contaminated aerosols originating from the birth products of infected ruminants.[3][9][10] The placenta of an infected goat can contain up to 10⁹ bacteria per gram of tissue, highlighting the immense zoonotic potential.[7][10] Therefore, a model that accurately recapitulates the placental pathology and shedding patterns observed in natural infections is crucial for translational research.
The this compound Model of Q Fever: A Biological System for Pathogenesis Research
The pregnant goat model is particularly powerful for studying the reproductive complications associated with Q fever. Experimental infection of pregnant goats has consistently demonstrated the tropism of C. burnetii for the placenta, leading to a necrotizing placentitis that culminates in abortion, stillbirth, or the birth of weak offspring.[7][11][12]
Pathogenesis in the Pregnant Goat
Following infection, C. burnetii disseminates to various organs, but massive bacterial replication occurs predominantly in the trophoblasts of the placenta.[11][12][13] This leads to a suppurative and necrotic placentitis, disrupting the fetal-maternal interface and ultimately causing fetal demise.[11] Studies have shown that even in the absence of abortion, infected goats can shed high numbers of C. burnetii during a seemingly normal parturition, underscoring their role as asymptomatic carriers and a persistent source of environmental contamination.[12][13]
Immune Response to Coxiella burnetii in Goats
The immune response to C. burnetii in goats is complex, involving both humoral and cellular immunity.[14][15] Serological studies have shown the development of antibodies against both Phase I and Phase II antigens of C. burnetii. A strong anti-Phase II IgM and IgG response is typically observed within two weeks of post-inoculation, while IgG anti-Phase I antibodies, which are associated with a more chronic or persistent infection, appear later.[14][15][16] Cell-mediated immunity, characterized by the production of cytokines such as interferon-gamma (IFN-γ), is also crucial for controlling the intracellular pathogen.[17][18] However, the immune response may not be sufficient to completely clear the infection, leading to persistent carriers.[19][20]
Experimental Design and Methodologies
A well-designed experimental protocol is fundamental to obtaining reproducible and translatable data from this compound models. The following sections outline key considerations and step-by-step methodologies.
Experimental Infection Workflow
The workflow for an experimental infection study in pregnant goats typically involves several key stages, from animal selection and acclimatization to post-mortem analysis.
References
- 1. extension.purdue.edu [extension.purdue.edu]
- 2. healthtopics.vetmed.ucdavis.edu [healthtopics.vetmed.ucdavis.edu]
- 3. About Q fever | Q Fever | CDC [cdc.gov]
- 4. Animal Models of Q Fever (Coxiella burnetii) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Embracing multiple infection models to tackle Q fever: A review of in vitro, in vivo, and lung ex vivo models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Animal Models for Q Fever Vaccine Development [frontiersin.org]
- 7. Q fever in small ruminants (Query fever; Coxiella burnetii; Coxiellosis) | Washington Animal Disease Diagnostic Laboratory | Washington State University [waddl.vetmed.wsu.edu]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. vetres.org [vetres.org]
- 10. Frontiers | Longitudinal surveillance of Coxiella burnetii following an abortion storm in domestic goats [frontiersin.org]
- 11. Experimental Coxiella burnetii infection in pregnant goats: a histopathological and immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Q Fever in Pregnant Goats: Pathogenesis and Excretion of Coxiella burnetii | PLOS One [journals.plos.org]
- 13. Q fever in pregnant goats: pathogenesis and excretion of Coxiella burnetii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Q fever in pregnant goats: humoral and cellular immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Q fever in pregnant goats: humoral and cellular immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Q fever in pregnant goats: humoral and cellular immune responses | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. QuilA® adjuvanted Coxevac® sustains Th1-CD8+-type immunity and increases protection in Coxiella burnetii-challenged goats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Role of Goats in the Epidemiology of Coxiella burnetii [mdpi.com]
Navigating the Development of Inactivated Vaccines for Caprine Contagious Agalactia: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Caprine contagious agalactia (CA) remains a significant threat to goat husbandry worldwide, causing substantial economic losses through mastitis, arthritis, keratitis, and a marked reduction in milk production. The primary etiological agent, Mycoplasma agalactiae, necessitates effective prophylactic strategies, with inactivated vaccines representing a cornerstone of disease control due to their favorable safety profile. This technical guide provides an in-depth overview of the core principles and methodologies underpinning the development of inactivated vaccines against this pervasive disease.
Vaccine Formulation: Inactivation and Adjuvant Selection
The efficacy of an inactivated vaccine is critically dependent on the method of inactivation and the choice of adjuvant. The goal of inactivation is to render the pathogen non-replicative while preserving the integrity of its immunogenic epitopes. Concurrently, adjuvants are incorporated to potentiate the immune response to these antigens.
Different inactivation agents have been explored, with varying degrees of success. Studies have shown that saponin and phenol inactivation methods tend to yield better protection against clinical signs compared to formalin inactivation.[1][2] Oil-emulsion vaccines have also demonstrated the ability to induce robust protection against M. agalactiae infection in sheep.[3]
Adjuvants such as aluminum hydroxide and various oil emulsions (e.g., Montanide) are commonly used to enhance the immunogenicity of inactivated M. agalactiae vaccines.[2][4] The choice of adjuvant can significantly influence the nature and duration of the protective immune response. For instance, vaccines containing aluminum hydroxide may offer protection for approximately six months, whereas those with mineral oil adjuvants can extend this period up to 11 months.[5]
Quantitative Efficacy of Inactivated Vaccines
The evaluation of vaccine efficacy relies on quantifiable metrics, primarily antibody titers and protection rates following experimental challenge. The tables below summarize key findings from various studies on inactivated vaccines for this compound contagious agalactia.
| Inactivating Agent | Adjuvant | Animal Model | Key Efficacy Findings | Reference |
| Saponin | Saponin | Mice, Goats | Induced significant protective efficacy and antibody response. 100% protection in mice. | [2] |
| Phenol | Aluminum Hydroxide | Mice, Goats | Induced significant protective efficacy and antibody response. 100% protection in mice. | [2] |
| Formalin | Aluminum Hydroxide | Mice, Goats | Less protective, with a 50% protection rate in mice. | [2] |
| Sodium Hypochlorite | Aluminum Hydroxide | Mice, Goats | Lowest protective efficacy, with a 20% protection rate in mice. | [2] |
| Saponin | Oil and Falba | Goats | Conferred 85% immunity based on a clinical scoring system after challenge. | [6][7] |
| Phenol | N/A | Sheep | Resisted experimental challenge. | [8][9] |
| Heat-treatment | Aluminum Hydroxide | Sheep | Did not provide significant protection. | [3] |
Table 1: Comparison of Inactivating Agents and Adjuvants in M. agalactiae Vaccines
| Vaccine Formulation | Animal Model | Antibody Response (ELISA) | Protection against Challenge | Reference |
| Saponin-inactivated, oil-adjuvanted | Goats | Strong antibody response, peaking at day 21 post-vaccination. | 85% immunity; challenge strain re-isolated from 2/10 vaccinated goats. | [6][7] |
| Phenol-inactivated, aluminum hydroxide adjuvanted | Goats | Significant antibody response. | Not explicitly quantified, but deemed protective. | [2] |
| Formalin-inactivated, aluminum hydroxide adjuvanted | Goats | Lower antibody response compared to saponin and phenol. | Lower protection rates. | [2] |
| Oil-adjuvanted Mcc MOR20 strain | Sheep and Goats | Serological response observed one week after the first vaccination. | Robust protection against challenge with virulent Mcc MOR20 strain. | [10][11][12] |
Table 2: Summary of Immunological and Protective Efficacy of Inactivated M. agalactiae Vaccines
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to vaccine development and evaluation. Below are methodologies for key experiments cited in the literature.
Vaccine Preparation
Objective: To prepare inactivated Mycoplasma agalactiae vaccines with different inactivating agents and adjuvants.
Materials:
-
Virulent local isolates of Mycoplasma agalactiae.
-
Appropriate culture medium (e.g., pleuropneumonia-like organism broth).
-
Inactivating agents: saponin, phenol, formalin, sodium hypochlorite.
-
Adjuvant: aluminum hydroxide gel.
-
Phosphate-buffered saline (PBS).
-
Centrifuge.
-
Spectrophotometer.
Procedure:
-
Cultivation: Inoculate the selected M. agalactiae strain into the culture medium and incubate at 37°C until the late logarithmic phase of growth is reached.
-
Harvesting and Washing: Centrifuge the culture to pellet the mycoplasma cells. Wash the pellet three times with sterile PBS to remove residual media components.
-
Concentration Adjustment: Resuspend the washed mycoplasma cells in PBS and adjust the concentration to a desired optical density or protein concentration.
-
Inactivation:
-
Saponin: Add saponin to the mycoplasma suspension to a final concentration of 2 mg/ml. Saponin also acts as an adjuvant in this formulation.
-
Phenol: Add phenol to the mycoplasma suspension to a final concentration of 0.5%.
-
Formalin: Add formalin to the mycoplasma suspension to a final concentration of 0.3%.
-
Sodium Hypochlorite: Add sodium hypochlorite to the mycoplasma suspension.
-
-
Incubation: Incubate the mixtures at 37°C for 24-48 hours with gentle agitation to ensure complete inactivation.
-
Viability Check: Plate a sample of the inactivated culture onto appropriate agar plates and incubate to confirm complete inactivation (no growth).
-
Adjuvant Addition: For phenol, formalin, and sodium hypochlorite inactivated preparations, add aluminum hydroxide gel as an adjuvant. The ratio of antigen to adjuvant should be optimized.
-
Final Formulation: Store the final vaccine formulations at 4°C until use.
Animal Vaccination and Challenge Study
Objective: To evaluate the protective efficacy of the prepared inactivated vaccines in a this compound model.
Materials:
-
Serologically negative goats for M. agalactiae.
-
Prepared inactivated vaccine formulations.
-
Virulent M. agalactiae challenge strain.
-
Syringes and needles.
-
Blood collection tubes.
-
ELISA kits for M. agalactiae antibodies.
Procedure:
-
Animal Grouping: Randomly assign goats to different vaccination groups (one for each vaccine formulation) and a control group (receiving PBS or adjuvant alone). A typical group size is 10 animals.
-
Vaccination Schedule: Administer a primary vaccination dose (e.g., 2 mL) subcutaneously. Administer a booster dose 3-4 weeks after the primary vaccination.
-
Blood Sampling: Collect blood samples at regular intervals (e.g., day 0, 14, 21, 28, and then monthly) to monitor the antibody response using ELISA.
-
Challenge: At a predetermined time point after the booster vaccination (e.g., 4 weeks), challenge all vaccinated and control animals with a virulent M. agalactiae strain. The challenge can be administered subcutaneously, intramammary, or via the nasal route.[13]
-
Clinical Monitoring: Monitor the animals daily for clinical signs of contagious agalactia (fever, mastitis, arthritis, keratoconjunctivitis) for a specified period (e.g., 4 weeks). A scoring system can be used to quantify the severity of the disease.
-
Bacteriological Examination: At the end of the observation period, euthanize the animals and collect samples from internal organs (e.g., lungs, liver, lymph nodes) for bacteriological examination to assess the presence and dissemination of the challenge strain.
-
Data Analysis: Compare the clinical scores, antibody titers, and bacterial re-isolation rates between the vaccinated and control groups to determine the protective efficacy of the vaccines.
Immunological Signaling and Experimental Workflows
The protective immune response against M. agalactiae is primarily mediated by a Th1-type cellular response, characterized by the production of interferon-gamma (IFN-γ) and the activation of CD4+ T cells.[9] Inactivated vaccines, particularly those with effective adjuvants, aim to stimulate this pathway.
Caption: Immune pathway of inactivated M. agalactiae vaccine.
The diagram above illustrates the putative signaling pathway initiated by an inactivated M. agalactiae vaccine. Pathogen-associated molecular patterns (PAMPs) on the inactivated mycoplasma are recognized by Toll-like receptors (TLRs), such as TLR2 and TLR4, on antigen-presenting cells (APCs). This recognition, enhanced by adjuvants, triggers APC activation and the presentation of mycoplasmal antigens on MHC class II molecules to naive CD4+ T cells. In the presence of cytokines like IL-12, these T cells differentiate into Th1 effector cells, which are central to the protective response. Th1 cells produce IFN-γ, which activates macrophages for enhanced killing of the pathogen and provides help to B cells for the production of specific antibodies.
Caption: Workflow for inactivated vaccine development.
This workflow diagram outlines the logical progression of developing an inactivated vaccine for this compound contagious agalactia. It begins with the selection of an appropriate M. agalactiae strain, followed by cultivation, inactivation, and formulation with a suitable adjuvant. The subsequent pre-clinical evaluation in the target animal species involves assessing the vaccine's immunogenicity and protective efficacy against a virulent challenge. Finally, the data is analyzed to determine the vaccine's effectiveness and to guide any necessary optimization of the formulation.
Conclusion
The development of effective inactivated vaccines against this compound contagious agalactia is a multifaceted process that requires careful consideration of the inactivation method, adjuvant selection, and rigorous evaluation of the induced immune response. While existing inactivated vaccines provide a valuable tool for disease control, ongoing research is essential to further enhance their efficacy, duration of immunity, and breadth of protection against diverse field strains. A deeper understanding of the host-pathogen interaction and the precise mechanisms of protective immunity will pave the way for the next generation of improved vaccines, ultimately safeguarding the health and productivity of goat populations worldwide.
References
- 1. IFN-γ and IL-4 have contrasting effects on immunopathology and development of protective adaptive immunity against mycoplasma respiratory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adjuvants in veterinary vaccines: modes of action and adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. TLR Cross-talk Confers Specificity to Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR signaling in mast cells: common and unique features - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dvm360.com [dvm360.com]
- 7. oatext.com [oatext.com]
- 8. Selection of adjuvants for vaccines targeting specific pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Expansion of intracellular IFN-γ positive lymphocytes during Mycoplasma agalactiae infection in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Experimental vaccination against Mycoplasma agalactiae using different inactivated vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vaccine Adjuvants: Current Challenges and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effects of TLR Activation on T-Cell Development and Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Inactivated Mycoplasma agalactiae Vaccine Dosage in Goats
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing inactivated vaccine dosage for Mycoplasma agalactiae in goats.
Frequently Asked Questions (FAQs)
Q1: What are the most effective inactivating agents and adjuvants for an inactivated Mycoplasma agalactiae vaccine for goats?
A1: Research indicates that the choice of inactivating agent and adjuvant significantly impacts the efficacy of an inactivated Mycoplasma agalactiae vaccine. Studies have shown that vaccines inactivated with saponin or phenol and adjuvanted with aluminum hydroxide elicit a significant protective efficacy and antibody response in goats.[1][2] In comparison, formalin and sodium hypochlorite-inactivated vaccines have demonstrated lower protective efficacy.[1][2] While mineral-oil adjuvanted vaccines can induce high and long-lasting immunity, they may also cause granulomatous reactions at the injection site.[3]
Q2: What is a recommended initial dosage and vaccination schedule for an experimental inactivated M. agalactiae vaccine in goats?
A2: A common starting point for vaccination protocols involves a primary vaccination followed by a booster dose. For example, a regimen of two 2 mL doses administered subcutaneously with a four-week interval has been used in studies.[1] Another approach involves vaccinating goats twice before kidding, at 8 and 4 weeks, and then vaccinating kids at 45, 70, and 225 days of age.[4] It is also recommended to administer three doses of the vaccine before parturition and one dose after each parturition to control the disease in endemic herds.[5]
Q3: How can I measure the immune response to the vaccine?
A3: The humoral immune response, specifically the production of IgG antibodies, is a key indicator of vaccine efficacy. This is typically measured using an indirect enzyme-linked immunosorbent assay (ELISA).[6][7] The ELISA plates are often coated with purified M. agalactiae P48 recombinant proteins or total protein extract of M. agalactiae.[6][7] Serum samples are collected from vaccinated animals at various time points post-vaccination to monitor the antibody titer.[7]
Q4: What level of protection can be expected from an inactivated M. agalactiae vaccine?
A4: The level of protection can vary depending on the vaccine formulation. Saponin and phenol-inactivated vaccines have been shown to provide significant protection.[1][2] In some studies, both live attenuated and inactivated saponin-adjuvanted vaccines have demonstrated high efficacy against M. agalactiae challenge, conferring up to 85% immunity.[8] However, it is important to note that while vaccination can alleviate clinical signs, it may not always prevent the shedding of M. agalactiae in milk.[9]
Q5: Are there any potential adverse reactions to the vaccine I should be aware of?
A5: While many inactivated vaccines are generally safe, some formulations, particularly those with mineral-oil adjuvants, can cause local reactions such as granulomas at the injection site.[3] It is crucial to monitor the animals for any local or systemic adverse reactions post-vaccination.
Troubleshooting Guides
Issue 1: Low or inconsistent antibody response in vaccinated goats.
-
Possible Cause 1: Suboptimal vaccine formulation.
-
Troubleshooting:
-
Review the inactivating agent and adjuvant used. Saponin and phenol as inactivating agents with aluminum hydroxide as an adjuvant have shown robust results.[1][2]
-
Ensure the antigen concentration is adequate. A typical concentration used in studies is 5x10^10 CFU/ml before inactivation.[1]
-
Verify the integrity of the immunogenic proteins, such as P48, after inactivation.[1]
-
-
-
Possible Cause 2: Inappropriate vaccination schedule.
-
Possible Cause 3: Interference from maternal antibodies.
-
Troubleshooting:
-
If vaccinating young kids, be aware that maternal antibodies can interfere with the vaccine-induced immune response. Studies suggest that maternal antibodies can persist for up to 56-70 days.[10] Consider starting the vaccination of kids after this period.
-
-
Issue 2: vaccinated goats still show clinical signs of contagious agalactia after challenge.
-
Possible Cause 1: High challenge dose.
-
Troubleshooting:
-
Review the challenge model and the dose of virulent M. agalactiae used. An experimental infection with 10^6 cfu has been used in studies.[5] Ensure the challenge is standardized and not overwhelming the induced immunity.
-
-
-
Possible Cause 2: Antigenic variability of field strains.
-
Possible Cause 3: Waning immunity.
Data Presentation
Table 1: Comparison of Different Inactivated Mycoplasma agalactiae Vaccine Formulations in Goats
| Inactivating Agent | Adjuvant | Dosage | Vaccination Schedule | Observed Antibody Response (ELISA) | Protection Efficacy | Reference |
| Saponin | Saponin | 2 mL | Two doses with a four-week interval | Significant and persistent protective antibodies | High | [1] |
| Phenol | Aluminum Hydroxide Gel | 2 mL | Two doses with a four-week interval | Significant and persistent protective antibodies | High | [1] |
| Formalin | Aluminum Hydroxide Gel | 2 mL | Two doses with a four-week interval | Lower antibody response | Lower | [1] |
| Sodium Hypochlorite | Aluminum Hydroxide Gel | 2 mL | Two doses with a four-week interval | Lowest antibody response | Lowest | [1] |
| Formalin | Aluminum Hydroxide | 2 mL | Two injections at 8 and 4 weeks before kidding | Not specified | Effective in preventing new clinical signs | [4] |
| Formalin | Aluminum Hydroxide + Saponin | 2 mL | Two injections at 8 and 4 weeks before kidding | Not specified | Effective in preventing new clinical signs | [4] |
Experimental Protocols
1. Preparation of Inactivated Mycoplasma agalactiae Vaccine
-
Isolate Selection: Select virulent field isolates of Mycoplasma agalactiae recovered from goats with contagious agalactia.[1]
-
Culture: Culture the selected isolates in a suitable medium, such as modified Hayflick medium, at 37°C until the mid-log phase.[1]
-
Harvesting and Washing: Harvest the Mycoplasma agalactiae culture by centrifugation at 20,000 x g for 30 minutes. Wash the pellet three times with phosphate-buffered saline (PBS, pH 7.2).[1]
-
Concentration Adjustment: Resuspend the final pellet in PBS and adjust the concentration to 5x10^10 CFU/ml.[1]
-
Inactivation:
-
Adjuvant Addition: For vaccines inactivated with phenol, formalin, or sodium hypochlorite, add aluminum hydroxide gel as an adjuvant.[1] Saponin-inactivated vaccines may use saponin itself as an adjuvant.[1]
-
Quality Control:
2. Enzyme-Linked Immunosorbent Assay (ELISA) for IgG Antibody Detection
-
Antigen Coating: Coat microplate wells with M. agalactiae total protein extract (1 µ g/well ) or a specific recombinant protein like P40 (50 ng/well) in a carbonate-bicarbonate buffer (pH 9.6).[6]
-
Incubation: Incubate the plates overnight at 4°C.
-
Washing: Wash the plates multiple times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block the wells with a blocking buffer (e.g., PBS with 5% skim milk) for 1-2 hours at 37°C to prevent non-specific binding.
-
Serum Addition: Add diluted goat serum samples to the wells and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated anti-goat IgG antibody and incubate for 1 hour at 37°C.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate in the dark until a color develops.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., sulfuric acid).
-
Reading: Read the optical density (OD) at the appropriate wavelength using a microplate reader.
Visualizations
Caption: Experimental workflow for developing and testing an inactivated Mycoplasma agalactiae vaccine in goats.
Caption: Troubleshooting guide for low antibody response in vaccinated goats.
References
- 1. ijvets.com [ijvets.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Immunoprophylaxis of caprine contagious agalactia due to Mycoplasma agalactiae with an inactivated vaccine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. scij-tmvm.com [scij-tmvm.com]
- 8. oatext.com [oatext.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
improving detection sensitivity of caprine herpesvirus 1 PCR
Welcome to the technical support center for Caprine Herpesvirus 1 (CpHV-1) PCR diagnostics. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve the detection sensitivity of CpHV-1 in your experiments.
Frequently Asked Questions (FAQs)
Q1: My CpHV-1 PCR is showing no amplification or a very weak band. What are the common causes?
A1: Weak or no amplification is a frequent issue in PCR. The primary causes can be categorized as follows:
-
Template Quality and Quantity: The integrity and purity of the extracted DNA are critical. Low-quality DNA or the presence of PCR inhibitors from the sample matrix (e.g., blood, semen, tissue) can prevent amplification.[1][2] Insufficient viral DNA in the sample, especially in cases of latent infection, is also a common cause.
-
PCR Reagents and Protocol: Problems with primer design, incorrect primer or probe concentrations, degraded reagents (like dNTPs or polymerase), or suboptimal thermal cycling conditions (annealing temperature, extension time) can all lead to poor results.[1][3][4]
-
Sample-Specific Inhibitors: Veterinary samples are often prone to containing PCR inhibitors.[5] For instance, milk can contain proteases and calcium, while blood may have hemoglobin and heparin, all of which can inhibit polymerase activity.[5][6][7]
Q2: How can I increase the sensitivity of my CpHV-1 PCR assay?
A2: To enhance detection sensitivity, consider the following strategies:
-
Switch to a More Sensitive Method: Real-time PCR assays are generally more sensitive than conventional PCR. A TaqMan-based real-time PCR targeting the CpHV-1 glycoprotein C (gC) gene has been shown to be 1 to 2 logs more sensitive than conventional gel-based PCR.[8][9]
-
Implement Nested PCR: Nested PCR uses a second set of primers internal to the first amplicon, significantly increasing both sensitivity and specificity. This method is particularly useful for samples with very low viral loads.[10][11][12]
-
Optimize DNA Extraction: The choice of DNA extraction method is crucial. Use a high-quality commercial kit designed to remove inhibitors effectively from your specific sample type (e.g., swabs, tissue, semen).[13][14]
-
Optimize Primer and Probe Concentrations: Titrating the concentrations of your primers (typically between 100 nM and 900 nM) and probe (for real-time PCR, between 50 nM and 250 nM) can significantly improve reaction efficiency.[4]
Q3: What sample types are best for detecting latent CpHV-1 infection?
A3: CpHV-1 establishes latency in neuronal tissues. For detecting latent infections, the sacral ganglia are the primary target tissue.[15] PCR has been successfully used to detect CpHV-1 DNA in the third and fourth sacral ganglia of latently infected goats, particularly after dexamethasone-induced reactivation.[15]
Q4: Can I use primers for Bovine Herpesvirus 1 (BHV-1) to detect CpHV-1?
A4: CpHV-1 is genetically related to other ruminant alphaherpesviruses like BHV-1.[13][16] While some consensus primers targeting conserved regions like the glycoprotein B (gB) gene may cross-react, it is highly recommended to use primers specifically designed and validated for CpHV-1 to ensure accurate and specific detection.[13][17] Using specific primers for genes like glycoprotein C (gC) is a common and reliable approach.[8][18]
Troubleshooting Guides
Guide 1: No or Low PCR Product Yield
This guide addresses the common issue of getting a weak signal or no signal at all in your CpHV-1 PCR.
dot
Caption: Troubleshooting workflow for no or weak CpHV-1 PCR amplification.
Guide 2: Presence of Non-Specific Bands
Seeing multiple bands or bands of the incorrect size can obscure results and indicate a lack of specificity.
dot
Caption: Strategy to eliminate non-specific bands in CpHV-1 PCR.
Data Presentation
Table 1: Comparison of CpHV-1 PCR Methodologies
| Feature | Conventional PCR (gC gene) | Real-Time PCR (gC gene) | Nested PCR (General) |
| Primary Target | Glycoprotein C (gC) | Glycoprotein C (gC) | Various (e.g., gB, gC) |
| Detection Limit | Approx. 1 x 10³ - 1 x 10⁴ DNA copies | Approx. 1 x 10² DNA copies[8][9] | Potentially < 100 DNA copies |
| Relative Sensitivity | Baseline | 10-100x higher than conventional[8][9] | 100-10,000x higher than conventional |
| Time to Result | Longer (includes gel electrophoresis) | Faster (real-time detection) | Longest (two rounds of PCR) |
| Contamination Risk | Moderate | Low (closed-tube system) | High (requires tube opening)[19] |
| Quantification | No | Yes | No |
Table 2: Common PCR Inhibitors in this compound Samples
| Sample Type | Potential Inhibitors | Recommended Mitigation Strategy |
| Whole Blood | Hemoglobin (heme), anticoagulants (heparin, EDTA)[5] | Use DNA extraction kits with inhibitor removal technology. Use a polymerase tolerant to blood inhibitors. |
| Milk / Colostrum | High calcium concentrations, proteases, fats[5][6][7] | Proteinase K digestion during extraction. Use of specialized milk DNA extraction kits. Addition of BSA to PCR mix. |
| Semen | Proteases, seminal fluid components | Dilution of the final DNA template (e.g., 1:5 or 1:10).[20] Use of chromatography columns to filter semen before extraction.[11] |
| Swabs (Genital/Nasal) | Mucopolysaccharides, transport media components[5] | Ensure the DNA extraction kit is compatible with the swab and transport medium used. |
| Tissues (e.g., Ganglia) | Collagen, fats, cellular debris[6] | Thorough tissue homogenization and proteinase K digestion. Use a robust tissue DNA extraction kit. |
Experimental Protocols
Protocol 1: Real-Time PCR for CpHV-1 gC Gene Detection
This protocol is adapted from established TaqMan-based assays for sensitive and specific CpHV-1 detection.[9]
-
DNA Extraction: Extract DNA from clinical samples (e.g., genital swabs, tissue homogenates) using a commercial kit (e.g., DNeasy Blood & Tissue kit) according to the manufacturer's instructions.[13][14] Elute DNA in an appropriate buffer.
-
Primer and Probe Design:
-
Forward Primer (CpHV-For): 5’-TACCTCTTTCCCGCGCCCACG-3’
-
Reverse Primer (CpHV-Rev): 5’-TGTACACGCCCTCGGTCGCC-3’
-
Probe (CpHV-Pb): 5’-FAM-CCGCCTGCCCCTCACCATCCGCTCC-TAMRA-3’
-
-
PCR Reaction Mix (25 µL total volume):
-
2x qPCR Supermix: 12.5 µL
-
Forward Primer (CpHV-For) (to final conc. of 600-900 nM): Variable
-
Reverse Primer (CpHV-Rev) (to final conc. of 600-900 nM): Variable
-
TaqMan Probe (CpHV-Pb) (to final conc. of 200 nM): Variable
-
Template DNA (10-50 ng): 10 µL
-
Nuclease-free water: To 25 µL
-
-
Thermal Cycling Conditions:
-
Polymerase Activation: 95°C for 10 minutes
-
Cycling (45 cycles):
-
Denaturation: 95°C for 15-60 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Include positive (CpHV-1 DNA) and negative (nuclease-free water) controls. Set the baseline and threshold to determine the quantification cycle (Cq) values.
Protocol 2: Conventional PCR for CpHV-1 gC Gene Detection
This protocol is suitable for routine screening and confirmation of CpHV-1.[14][18]
-
DNA Extraction: As described in Protocol 1.
-
Primer Design (yields ~1800 bp fragment):
-
Forward Primer (Nik1): 5'-gCTAgggCTCTgCACgTC-3'
-
Reverse Primer (Nik2): 5'-gCCATTgAAAgggTTACgTC-3'
-
-
PCR Reaction Mix (50 µL total volume):
-
10x PCR Buffer: 5 µL
-
MgCl₂ (25 mM): Variable (start with 1.5-2.5 mM final conc.)
-
dNTP Mix (1.25 mM each): Variable
-
Forward Primer (Nik1) (50 pmol): 1 µL
-
Reverse Primer (Nik2) (50 pmol): 1 µL
-
Taq DNA Polymerase (1.25 U): 0.5 µL
-
Template DNA (10-50 ng): 5 µL
-
Nuclease-free water: To 50 µL
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 94°C for 1 minute
-
Cycling (35 cycles):
-
Denaturation: 95°C for 1.5 minutes
-
Annealing: 60°C for 1 minute
-
Extension: 72°C for 2.5 minutes
-
-
Final Extension: 72°C for 10 minutes
-
-
Visualization: Analyze 10-15 µL of the PCR product on a 1.4% agarose gel containing a DNA stain (e.g., ethidium bromide).[18] Visualize the bands under UV light alongside a DNA ladder to confirm the expected product size.
References
- 1. mybiosource.com [mybiosource.com]
- 2. PCRに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. PCR Basic Troubleshooting Guide [creative-biogene.com]
- 4. neb.com [neb.com]
- 5. Inhibition monitoring in veterinary molecular testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of PCR Techniques in Adulteration Identification of Dairy Products [mdpi.com]
- 8. Development of a real-time PCR for the detection and quantitation of this compound herpesvirus 1 in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Validation of a sensitive PCR assay for the detection of Chelonid fibropapilloma-associated herpesvirus in latent turtle infections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A high sensitivity-nested PCR assay for BHV-1 detection in semen of naturally infected bulls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of a Highly Sensitive Nested-PCR Procedure Using a Single Closed Tube for Detection of Erwinia amylovora in Asymptomatic Plant Material - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First Description of Infection of this compound Herpesvirus 1 (CpHV-1) in Goats in Mainland France - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection of this compound Herpesvirus 1 in Sacral Ganglia of Latently Infected Goats by PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Latency and reactivation of bovine herpesvirus 1 (BHV-1) in goats and of this compound herpesvirus 1 (CapHV-1) in calves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Glycoprotein C Gene of this compound Herpesvirus Type 1 Contains Short Sequence Repeats (SSR) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. www2.hawaii.edu [www2.hawaii.edu]
- 20. Frontiers | PCR Inhibition of a Quantitative PCR for Detection of Mycobacterium avium Subspecies Paratuberculosis DNA in Feces: Diagnostic Implications and Potential Solutions [frontiersin.org]
Technical Support Center: Navigating Challenges in Caprine Immunology Research
Welcome to the Technical Support Center for Caprine Immunology Research. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the common hurdles associated with the limited availability of this compound-specific reagents. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key immunological pathways to support your research endeavors.
I. Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions in a straightforward question-and-answer format.
Enzyme-Linked Immunosorbent Assay (ELISA)
Question: I am observing high background in my this compound ELISA. What are the possible causes and solutions?
Answer: High background in an ELISA can obscure your results. Here are some common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps (e.g., from 3 to 5 washes) and ensure adequate volume of wash buffer in each well. Allow a short soak time (30 seconds) during each wash. |
| Improper Blocking | Optimize your blocking buffer. Common blockers include Bovine Serum Albumin (BSA), non-fat dry milk, or commercially available blocking solutions. Ensure the blocking incubation time is sufficient (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Cross-Reactivity of Antibodies | If using a polyclonal secondary antibody, it may be cross-reacting with other proteins in the sample. Consider using a more specific monoclonal antibody or a cross-adsorbed secondary antibody.[1][2][3] |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. |
| Contaminated Reagents | Prepare fresh buffers and substrate solutions. Ensure there is no cross-contamination between wells or reagents. |
Question: My ELISA signal is weak or absent when testing goat samples. What should I check?
Answer: A weak or absent signal can be frustrating. Consider the following possibilities:
| Potential Cause | Recommended Solution |
| Low Antibody Affinity/Specificity | The primary antibody may have low affinity for the this compound target protein. If using a cross-reactive antibody (e.g., bovine or ovine), validate its binding to the goat protein of interest.[4] Consider testing different antibodies if available. |
| Incorrect Antibody Pairing (Sandwich ELISA) | Ensure the capture and detection antibodies recognize different epitopes on the target antigen. |
| Suboptimal Incubation Times/Temperatures | Optimize incubation times and temperatures for each step (antigen coating, blocking, antibody incubations, and substrate development). |
| Inactive Reagents | Check the expiration dates of your antibodies, conjugates, and substrates. Ensure they have been stored correctly. |
| Sample Matrix Effects | Components in your goat serum, plasma, or milk samples may be interfering with the assay. Try diluting your samples further in the assay buffer. |
Western Blot
Question: I am getting multiple non-specific bands in my Western blot of goat tissue lysate. How can I improve specificity?
Answer: Non-specific bands can be a common issue. Here are some tips to enhance the specificity of your Western blot:
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | The primary antibody may be recognizing other proteins with similar epitopes. Increase the stringency of your wash buffer (e.g., by increasing the salt or detergent concentration). Optimize the primary antibody concentration; a lower concentration may reduce non-specific binding. |
| Secondary Antibody Cross-Reactivity | The secondary antibody may be binding to endogenous immunoglobulins in the goat tissue lysate. Use a secondary antibody that has been cross-adsorbed against goat IgG.[1] |
| Incomplete Blocking | Increase the blocking time and/or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). |
| High Protein Load | Reduce the amount of total protein loaded per lane to minimize non-specific interactions. |
Question: My protein of interest is not being detected in my goat Western blot. What could be the problem?
Answer: Lack of a signal in a Western blot can be due to several factors:
| Potential Cause | Recommended Solution |
| Low Abundance of Target Protein | Increase the amount of protein loaded per lane. Consider an enrichment step for your protein of interest before running the gel. |
| Poor Antibody-Antigen Recognition | The primary antibody may not recognize the denatured protein. Try running a non-denaturing gel if the antibody is known to recognize a conformational epitope. Also, confirm the antibody's cross-reactivity with the this compound target. |
| Inefficient Protein Transfer | Verify that your protein has transferred from the gel to the membrane by staining the gel with Coomassie Blue after transfer and the membrane with Ponceau S before blocking. Optimize transfer time and voltage. |
| Inactive Enzyme Conjugate or Substrate | Ensure your HRP-conjugated secondary antibody and chemiluminescent substrate are active and not expired. |
Flow Cytometry
Question: I am observing high non-specific staining of my goat PBMCs in flow cytometry. How can I reduce this?
Answer: Non-specific staining can make it difficult to identify your cell populations of interest. Here are some strategies to minimize it:
| Potential Cause | Recommended Solution |
| Fc Receptor Binding | Goat monocytes and other myeloid cells express Fc receptors that can bind non-specifically to antibodies. Pre-incubate your cells with an Fc block (e.g., purified goat IgG or commercially available Fc receptor blocking reagents) before adding your primary antibodies. |
| Dead Cells | Dead cells can non-specifically bind antibodies. Use a viability dye (e.g., Propidium Iodide, 7-AAD, or a fixable viability dye) to exclude dead cells from your analysis. |
| Antibody Concentration Too High | Titrate your antibodies to find the optimal concentration that maximizes the signal from your positive population while minimizing background on your negative population. |
| Inadequate Washing | Ensure you are thoroughly washing the cells between antibody incubation steps to remove any unbound antibodies. |
Question: I am having trouble resolving my lymphocyte populations in goat blood using flow cytometry. Do you have any tips?
Answer: Proper gating is crucial for identifying lymphocyte subsets. Here is a general gating strategy:
-
Forward Scatter (FSC) vs. Side Scatter (SSC): Start by gating on the lymphocyte population based on their characteristic low forward and side scatter properties, separating them from larger and more granular monocytes and granulocytes.
-
Singlet Gating: Exclude cell doublets or aggregates by gating on singlets using FSC-A (Area) vs. FSC-H (Height) or FSC-W (Width).
-
Viability Gate: Use a viability dye to gate on live cells.
-
Lymphocyte Marker Gating: From the live singlet lymphocyte gate, you can then identify specific subsets using lineage markers (e.g., CD3 for T cells, CD19 or CD21 for B cells). Further subgating on the T cell population can be done using CD4 and CD8 markers to identify helper and cytotoxic T cells, respectively.
II. Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to find goat-specific antibodies?
A1: The market for veterinary immunology reagents is significantly smaller than for human or mouse research, leading to fewer commercially available antibodies specifically developed against this compound targets.[4] Much of the research relies on antibodies developed for other ruminant species, like cattle and sheep, and testing their cross-reactivity in goats.[4][5]
Q2: How can I check if an antibody from another species will cross-react with a goat protein?
A2: The best way is to perform a validation experiment. You can do this by:
-
Western Blot: Run a lysate from a goat tissue known to express your protein of interest and see if the antibody detects a band at the correct molecular weight.
-
Flow Cytometry: Stain goat cells that are known to express the marker and see if you get a positive signal compared to an unstained control or an isotype control.
-
Immunohistochemistry: Stain a section of goat tissue and check for specific staining in the expected location.
It is also helpful to check the literature to see if other researchers have successfully used the same antibody in goats.
Q3: Are there any alternatives to using antibodies for studying the goat immune system?
A3: Yes, while antibodies are a primary tool, there are other methods you can use:
-
Quantitative PCR (qPCR): You can design primers for this compound cytokine and other immune-related genes to measure their expression at the mRNA level.[6]
-
Multiplex Bead Assays: While often requiring specific antibody pairs, some companies may offer custom services for this compound targets.
-
Proteomics: Mass spectrometry-based approaches can be used to identify and quantify changes in the entire proteome of immune cells or tissues.
Q4: What are the major IgG subclasses in goats and are they different from other species?
A4: Goats, like other ruminants, have two major IgG subclasses: IgG1 and IgG2.[7][8] The distribution and function of these subclasses can differ from those in humans and mice. In goats, the total serum IgG concentration is approximately 19.97 mg/ml, with IgG1 at around 10.92 mg/ml and IgG2 at 9.07 mg/ml.[7] Goat colostrum is particularly rich in IgG1, which plays a crucial role in passive immunity for the newborn kid.[7]
III. Quantitative Data Summary
This section provides a summary of commercially available reagents for this compound immunology research. Please note that availability and product specifications are subject to change, and it is always recommended to consult the manufacturer's datasheet for the most up-to-date information.
Table 1: Commercially Available this compound-Specific ELISA Kits
| Target Analyte | Manufacturer(s) | Sample Types |
| Immunoglobulin G (IgG) | MyBioSource, Biomatik, Biopanda Reagents | Serum, Plasma, Milk, Tissue Homogenates, Cell Lysates, Cell Culture Supernates |
| Immunoglobulin A (IgA) | Biopanda Reagents | Serum, Plasma, Milk |
| Immunoglobulin M (IgM) | Biopanda Reagents | Serum, Plasma, Milk |
| Interferon-gamma (IFN-γ) | MyBioSource, FineTest | Serum, Plasma, Tissue Homogenates |
| Interleukin-2 (IL-2) | Celtic Diagnostics | Serum, Plasma, Tissue Homogenates |
| Interleukin-4 (IL-4) | MyBioSource, Biomatik | Serum, Plasma, Other biological fluids |
| Carnosine (Car) | BioVenic | Serum, plasma, tissue homogenate, cell culture supernatant, cell extract |
This table is not exhaustive but represents a selection of available kits.
Table 2: Examples of Monoclonal Antibodies with Reported Reactivity to this compound Antigens
| Target Antigen | Clone | Host Species | Applications | Manufacturer |
| CD4 | 44.38 | Mouse | Flow Cytometry | Bio-Rad |
| CD8 | 38.65 | Mouse | Flow Cytometry | Bio-Rad |
| CD14 | TÜK4 | Mouse | Flow Cytometry | Bio-Rad |
| CD21 | CC21 | Mouse | Flow Cytometry | Bio-Rad |
| IFN-γ | CC302 | Mouse | ELISA, ELISPOT | Bio-Rad |
Researchers should always validate the performance of these antibodies in their specific application.
IV. Experimental Protocols
Protocol 1: Isolation of this compound Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from goat whole blood using density gradient centrifugation.
Materials:
-
Goat whole blood collected in EDTA or heparin tubes
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS or similar density gradient medium
-
50 mL conical tubes
-
Sterile pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque in a new 50 mL conical tube. To avoid mixing, hold the tube at a 45-degree angle and slowly add the blood down the side of the tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, you will see distinct layers. Carefully aspirate the upper layer of plasma without disturbing the opaque layer of PBMCs at the plasma-Ficoll interface.
-
Using a sterile pipette, carefully collect the PBMC layer and transfer it to a new 50 mL conical tube.
-
Wash the PBMCs by adding PBS to bring the volume up to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in the desired buffer or media for downstream applications.
-
Perform a cell count and viability assessment (e.g., using Trypan Blue).
Protocol 2: General this compound Indirect ELISA
This protocol provides a general framework for an indirect ELISA to detect antibodies in goat serum.
Materials:
-
96-well ELISA plates
-
Antigen of interest
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in PBST)
-
Goat serum samples (and controls)
-
HRP-conjugated anti-goat IgG secondary antibody
-
TMB substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Dilute the antigen to the desired concentration in Coating Buffer and add 100 µL to each well of a 96-well plate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with Wash Buffer.
-
Dilute the goat serum samples in Blocking Buffer (or a similar diluent) and add 100 µL to the appropriate wells. Include positive and negative control sera.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Dilute the HRP-conjugated anti-goat IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions and add 100 µL to each well.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color development is observed.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
Read the absorbance at 450 nm on a plate reader.
V. Signaling Pathways and Experimental Workflows
Diagram 1: Simplified Innate Immune Signaling Pathway
This diagram illustrates a simplified view of the initial recognition of a pathogen and the subsequent signaling cascade leading to an inflammatory response in a this compound immune cell.
Caption: Simplified Toll-Like Receptor 4 (TLR4) signaling pathway in this compound innate immune cells.
Diagram 2: Simplified Adaptive Immune Response Workflow
This diagram outlines the major steps involved in the generation of an adaptive immune response following antigen presentation.
Caption: Workflow of T cell-dependent B cell activation in the this compound adaptive immune response.
Diagram 3: Troubleshooting Logic for High ELISA Background
This diagram provides a logical workflow for troubleshooting high background in an ELISA experiment.
Caption: A logical workflow for troubleshooting high background in ELISA experiments.
References
- 1. jacksonimmuno.com [jacksonimmuno.com]
- 2. qedbio.com [qedbio.com]
- 3. Online Guide to Secondary Antibody Selection - dianova Int. [dianova.com]
- 4. Tools and reagents for this compound immunology | Publication | The Pirbright Institute [pirbright.ac.uk]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. Biological properties of goat immunoglobulins G - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological properties of goat immunoglobulins G - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Interspecies Cross-Reactivity of Goat Antibodies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the interspecies cross-reactivity of goat antibodies.
Frequently Asked Questions (FAQs)
Q1: What is interspecies cross-reactivity and why is it a concern with goat polyclonal antibodies?
A: Interspecies cross-reactivity refers to the undesirable binding of an antibody to an antigen from a species other than the one it was raised against.[1][2] Goat polyclonal antibodies, which are mixtures of antibodies recognizing multiple epitopes, have a higher likelihood of cross-reactivity due to the recognition of conserved epitopes across different species.[3] This can lead to non-specific signals and high background, compromising the accuracy of experimental results.[1]
Q2: I'm observing high background staining in my immunohistochemistry (IHC) experiment using a goat primary antibody. What are the likely causes?
A: High background in IHC can stem from several factors when using goat primary antibodies:
-
Cross-reactivity of the secondary antibody: The secondary antibody may be cross-reacting with endogenous immunoglobulins in the tissue sample.[4][5]
-
Insufficient blocking: The blocking step may not be effectively saturating all non-specific binding sites.[6]
-
Hydrophobic and ionic interactions: The antibody may be non-specifically binding to other proteins or cellular components.[7]
-
Fc receptor binding: The Fc region of the primary or secondary antibody can bind to Fc receptors present on certain cell types.[8]
Q3: Can I use Bovine Serum Albumin (BSA) or non-fat dry milk as a blocking agent with my goat primary antibody?
A: Caution should be exercised when using BSA or milk-based blockers with goat primary antibodies.[9] Goats and cattle are closely related species, and their immunoglobulins share significant homology.[10] Consequently, anti-goat secondary antibodies can cross-react with bovine IgG present as contaminants in BSA and milk, leading to high background.[5][9] It is often recommended to use normal serum from the host species of the secondary antibody for blocking.[11]
Q4: What is a cross-adsorbed secondary antibody, and should I be using one?
A: A cross-adsorbed (also referred to as pre-adsorbed) secondary antibody has been purified to remove antibodies that recognize immunoglobulins from other species.[1][4][12] This is achieved by passing the antibody solution through a column containing immobilized serum proteins from the species to be excluded.[1] Using a secondary antibody that has been cross-adsorbed against the species of your sample tissue is highly recommended to minimize background staining.[4]
Q5: My polyclonal goat antibody seems to be binding to multiple proteins in my Western Blot. How can I confirm if this is due to cross-reactivity?
A: To determine if you are observing cross-reactivity, you can perform the following controls:
-
Secondary antibody only control: Incubate your blot with only the secondary antibody to see if it binds non-specifically to any proteins.[5]
-
Homology analysis: Use a tool like NCBI-BLAST to compare the immunogen sequence of your primary antibody with the proteome of the species you are probing.[3] Homology above 75% is a strong indicator of potential cross-reactivity.[3]
-
Use a monoclonal antibody: If available, switch to a monoclonal antibody that recognizes a single, specific epitope, which generally has lower cross-reactivity.[3]
Troubleshooting Guides
Guide 1: High Background in Immunohistochemistry (IHC) / Immunofluorescence (IF)
| Problem | Possible Cause | Troubleshooting Steps |
| High background staining across the entire tissue section. | Inadequate blocking. | 1. Increase the concentration of the normal serum in the blocking buffer (e.g., from 5% to 10%).[11] 2. Increase the blocking incubation time (e.g., from 30 minutes to 1 hour). 3. Switch to a different blocking agent, such as serum from the host species of the secondary antibody.[11] |
| Cross-reactivity of the secondary antibody with endogenous immunoglobulins. | 1. Use a cross-adsorbed secondary antibody that has been pre-adsorbed against the species of your tissue sample.[4] 2. Perform a secondary antibody-only control to confirm non-specific binding.[5] | |
| Non-specific binding of the primary antibody. | 1. Optimize the primary antibody concentration by performing a titration. 2. Include a non-ionic detergent like Tween-20 (0.05%) in your wash buffers.[13] | |
| Non-specific staining in specific cell types. | Fc receptor binding. | 1. Use an Fc receptor blocking solution prior to primary antibody incubation. 2. Use F(ab')2 fragments of the secondary antibody, which lack the Fc region.[8] |
Guide 2: Non-Specific Bands in Western Blotting
| Problem | Possible Cause | Troubleshooting Steps |
| Multiple non-specific bands are observed. | Primary antibody concentration is too high. | 1. Perform a dot blot to determine the optimal primary antibody dilution. 2. Decrease the primary antibody concentration and/or incubation time.[14] |
| Ineffective blocking. | 1. Increase the blocking time to at least 1 hour at room temperature.[14] 2. Try a different blocking agent. If using a goat primary, avoid milk and BSA and consider using fish gelatin or a commercial protein-free blocking buffer.[9] | |
| Insufficient washing. | 1. Increase the number and duration of wash steps (e.g., 3 x 10 minutes).[14] 2. Add a non-ionic detergent like Tween-20 (0.05% - 0.1%) to your wash buffer.[13] | |
| Secondary antibody is binding non-specifically. | Secondary antibody is not specific enough or is at too high a concentration. | 1. Run a secondary antibody-only control.[14] 2. Use a cross-adsorbed secondary antibody.[4] 3. Optimize the secondary antibody concentration. |
Data Presentation: Blocking Buffer Composition
The choice of blocking buffer is critical for reducing non-specific binding. Below is a summary of commonly used blocking agents and their suitability when working with goat antibodies.
| Blocking Agent | Typical Concentration | Pros | Cons with Goat Antibodies |
| Normal Serum (from secondary host) | 5-10% | Highly effective at blocking non-specific sites.[11] | Can be expensive. |
| Bovine Serum Albumin (BSA) | 1-5% | Readily available and relatively inexpensive.[7] | High potential for cross-reactivity with anti-goat secondaries due to bovine IgG contamination.[5][9] |
| Non-Fat Dry Milk | 3-5% | Inexpensive and effective for many applications. | Contains phosphoproteins that can interfere with the detection of phosphorylated targets. High potential for cross-reactivity.[5][9] |
| Fish Gelatin | 0.5-2% | Does not contain mammalian proteins, reducing cross-reactivity. | May not be as effective as serum for all applications. |
| Commercial Protein-Free Blockers | Varies | No risk of protein-based cross-reactivity. | Can be more expensive. |
Experimental Protocols
Protocol 1: Immunohistochemistry (IHC) Staining with a Goat Primary Antibody
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Peroxidase Block (for HRP detection): Incubate sections in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.[15]
-
Blocking: Incubate sections with a blocking buffer containing 10% normal serum from the host species of the secondary antibody in PBS for 1 hour at room temperature.[11]
-
Primary Antibody Incubation: Dilute the goat primary antibody in the blocking buffer and incubate overnight at 4°C.
-
Washing: Wash sections three times for 5 minutes each in PBS containing 0.05% Tween-20.[13]
-
Secondary Antibody Incubation: Incubate with a biotinylated or fluorophore-conjugated, cross-adsorbed secondary antibody (e.g., donkey anti-goat) diluted in the blocking buffer for 1 hour at room temperature.
-
Detection (for HRP): If using a biotinylated secondary, incubate with an avidin-biotin-enzyme complex, followed by a chromogen substrate.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.
Protocol 2: Western Blotting with a Goat Primary Antibody
-
Protein Transfer: Transfer proteins from the SDS-PAGE gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% fish gelatin in TBST) for 1 hour at room temperature.[9]
-
Primary Antibody Incubation: Incubate the membrane with the goat primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween-20).[14]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated, cross-adsorbed secondary antibody (e.g., rabbit anti-goat) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 4.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
Visualizations
References
- 1. Cross-adsorbed secondary antibodies and cross-reactivity [jacksonimmuno.com]
- 2. Frontiers | Blocking Cross-Species Secondary Binding When Performing Double Immunostaining With Mouse and Rat Primary Antibodies [frontiersin.org]
- 3. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 4. Secondary Antibody Cross-Adsorption and Cross Reactivity | Thermo Fisher Scientific - CL [thermofisher.com]
- 5. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 6. Blocking buffers - IHC Clinisciences [clinisciences.com]
- 7. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 8. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Online Guide to Secondary Antibody Selection - dianova Int. [dianova.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. Blocking Solutions - IHC WORLD [ihcworld.com]
Technical Support Center: Refining Surgical Procedures for Caprine Inflammation Models
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for creating and managing caprine (goat) inflammation models. The following information is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common complications observed after surgical procedures to induce inflammation in goats, and how can they be minimized?
A1: Post-operative complications are a significant concern in this compound surgical models. Studies have reported complication rates as high as 54.9% in some procedures. Common complications include wound infection (22.5%), wound dehiscence (20%), hemorrhage (15%), and septicemia (15%). To minimize these risks, strict adherence to aseptic surgical techniques, appropriate antimicrobial prophylaxis, and adequate post-operative pain management are crucial. Proper hemostasis during surgery is vital to prevent hemorrhage. Additionally, ensuring the animal is in good nutritional and health status pre-operatively can significantly reduce the incidence of complications.
Q2: I am seeing a high degree of variability in the inflammatory response in my this compound arthritis model. What could be the cause?
A2: Variability in inflammatory response can stem from several factors. The choice of inducing agent is critical; for instance, different agents like kaolin-carrageenan and amphotericin B induce inflammation through distinct mechanisms and can result in varying severity and duration of lameness. The precision of the intra-articular injection is also paramount. Inconsistent delivery of the inflammatory agent into the joint space can lead to variable responses. It is also important to consider the age and weight of the goats, as these factors can influence the severity of complications and the inflammatory response.
Q3: What are the key inflammatory biomarkers to measure in a this compound mastitis model induced by endotoxin?
A3: In a this compound mastitis model induced by Salmonella endotoxin, a marked inflammatory response can be quantified by measuring several key biomarkers in milk and blood. In milk, you should expect to see a significant accumulation of leukocytes (somatic cell count), increased levels of serum albumin (indicating increased epithelial permeability), and elevated N-acetyl-beta-D-glucosaminidase (NAGase) concentrations. Systemically, monitoring acute-phase proteins such as haptoglobin and serum amyloid A, as well as pro-inflammatory cytokines like TNF-α and IL-6 in the blood, will provide a comprehensive picture of the inflammatory cascade.
Q4: Can you provide a general guideline for anesthesia and analgesia in goats undergoing surgical procedures for inflammation models?
A4: Yes, proper anesthesia and analgesia are critical for animal welfare and the success of the experimental model. A common sedation protocol involves a combination of xylazine and butorphanol. For local analgesia, nerve blocks or a ring block with lidocaine can be effective. It is important to be aware that goats can be more susceptible to lidocaine toxicity, so careful dose calculation is necessary. Post-operatively, non-steroidal anti-inflammatory drugs (NSAIDs) are recommended for pain management.
Troubleshooting Guides
Issue 1: Inconsistent or Mild Inflammation in the Carrageenan-Induced Arthritis Model
| Potential Cause | Troubleshooting Step | Rationale |
| Improper injection technique | Ensure the needle is correctly placed within the synovial space of the joint. Use imaging guidance (e.g., ultrasound) for confirmation if necessary. The joint should be flexed during injection to open up the joint space. | Carrageenan must be delivered directly into the joint capsule to elicit a robust and localized inflammatory response. |
| Inadequate carrageenan concentration or volume | Use a freshly prepared 1-2% carrageenan solution in sterile saline. The appropriate volume will depend on the specific joint but should be sufficient to distribute within the joint without causing excessive pressure. | The concentration and volume of the phlogistic agent directly impact the magnitude of the inflammatory response. |
| Individual animal variation | Standardize the age, weight, and breed of the goats used in the study. Ensure all animals are healthy and free from underlying joint pathologies before inclusion. | Biological variability can be a significant confounding factor. Standardization helps in reducing inter-animal differences in inflammatory responses. |
Issue 2: Post-Surgical Site Infection
| Potential Cause | Troubleshooting Step | Rationale |
| Breach in aseptic technique | Review and strictly enforce aseptic surgical protocols, including proper surgeon scrub, sterile draping, and sterile instrument handling. | Contamination during the surgical procedure is a primary cause of post-operative infections. |
| Contaminated environment post-surgery | House goats in clean, dry pens with fresh bedding post-operatively. Regularly inspect the surgical site for signs of contamination. | A clean environment minimizes the risk of opportunistic bacterial infections at the surgical site. |
| Inadequate antimicrobial coverage | Administer a broad-spectrum antibiotic pre-operatively and continue for a short period post-operatively, especially for more invasive procedures. | Prophylactic antibiotics can help prevent the establishment of bacterial infections. |
Quantitative Data Summary
Table 1: Inflammatory Markers in this compound Mastitis Model (Induced by Salmonella Endotoxin)
| Parameter | Baseline (Pre-infusion) | Peak Response (3-6 hours post-infusion) | Reference |
| Milk Leukocyte Count (cells/mL) | < 1 x 10^6 | > 10 x 10^6 | |
| Milk Serum Albumin (mg/mL) | < 0.5 | > 2.0 | |
| Milk NAGase (units/mL) | Low | Significantly Elevated |
Table 2: Post-Operative Complication Rates in Various this compound Surgical Procedures
| Surgical Procedure | Complication Rate (%) | Common Complications | Reference |
| Tube Cystostomy | 54.9 | Reobstruction | |
| Surgical Dehorning | 38.9 | Minor complications (e.g., swelling, discharge) | |
| Cesarean Section | 33-77 | Various post-surgical complications |
Experimental Protocols
Protocol 1: Induction of Mastitis using Salmonella Endotoxin
Objective: To create a localized, acute inflammatory response in the this compound mammary gland.
Materials:
-
Healthy, lactating goats
-
Salmonella Typhimurium endotoxin (LPS)
-
Sterile saline
-
Teat cannulas
-
Antiseptic solution (e.g., chlorhexidine or iodine)
-
Sterile syringes and needles
Procedure:
-
Animal Preparation: Gently restrain the goat. Aseptically prepare the teat orifice of the designated udder half using an antiseptic solution.
-
Endotoxin Preparation: Reconstitute the lyophilized endotoxin in sterile saline to the desired concentration. A typical dose to elicit a marked response is around 10 µg per udder half.
-
Infusion: Using a sterile teat cannula attached to a syringe containing the endotoxin solution, gently infuse the solution into the teat cistern.
-
Post-Infusion Monitoring: Monitor the goat for clinical signs of mastitis (e.g., udder swelling, pain, changes in milk appearance). Collect milk samples at regular intervals (e.g., 0, 1.5, 3, 6, 12, 24 hours) for analysis of inflammatory markers.
-
Control: The contralateral, non-infused udder half can serve as a control.
Protocol 2: Induction of Arthritis via Intra-articular Injection of Carrageenan (Adapted from Rodent Models)
Objective: To create a localized, acute inflammatory response in a this compound joint (e.g., stifle or carpus).
Disclaimer: This protocol is an adaptation from rodent models and should be optimized for this compound use.
Materials:
-
Healthy goats
-
Lambda-carrageenan
-
Sterile saline
-
Clippers
-
Surgical scrub solution (e.g., povidone-iodine or chlorhexidine)
-
Sterile syringes and needles (20-22 gauge)
-
Local anesthetic (e.g., lidocaine)
-
Sedatives and analgesics as per veterinary guidance
Procedure:
-
Animal Preparation: Sedate the goat as per a veterinarian-approved protocol. Place the animal in lateral recumbency with the target joint exposed. Clip the hair over the injection site and perform a sterile surgical preparation of the area.
-
Anesthesia: Infiltrate the skin and subcutaneous tissues over the injection site with a local anesthetic.
-
Carrageenan Preparation: Prepare a 1-2% (w/v) solution of carrageenan in sterile saline. Ensure the solution is well-mixed and warmed to body temperature to reduce viscosity.
-
Intra-articular Injection: Identify the anatomical landmarks for the target joint. Using a sterile needle and syringe, carefully insert the needle into the joint space. A successful entry is often indicated by a lack of resistance and the aspiration of a small amount of synovial fluid. Slowly inject the carrageenan solution into the joint. The volume will depend on the joint size (e.g., 1-2 mL for a carpal joint).
-
Post-Injection Care: After withdrawing the needle, apply gentle pressure to the injection site. Flex and extend the joint a few times to distribute the carrageenan. Monitor the animal for signs of lameness, joint swelling, and pain. Administer post-operative analgesics as prescribed.
Visualizations
addressing variability in immune response to caprine paratuberculosis vaccination
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with caprine paratuberculosis vaccines. Our goal is to help you address the inherent variability in the immune response to vaccination and refine your experimental approaches.
Troubleshooting Guide
This guide addresses common issues encountered during this compound paratuberculosis vaccination studies.
| Observed Problem | Potential Causes | Recommended Actions & Troubleshooting Steps |
| Low or No Seroconversion (Antibody Response) Post-Vaccination | - Age of Animal: Very young kids may have immature immune systems, while older animals might have a less robust response. - Maternal Antibody Interference: Antibodies from the dam can neutralize vaccine antigens in young kids. - Vaccine Handling: Improper storage or administration of the vaccine can reduce its efficacy.[1] - Animal Stress: High stress levels can suppress the immune response.[2] - Low Farm Prevalence: In herds with low MAP prevalence, the initial immune response to vaccination may be less pronounced. | - Optimize Vaccination Age: Vaccinating goats around 5 months of age has been shown to elicit a higher antibody response compared to very young kids. - Check for Maternal Antibodies: If vaccinating very young animals, consider the potential for maternal antibody interference. - Review Vaccine Protocol: Ensure strict adherence to the manufacturer's instructions for vaccine storage, handling, and administration. - Minimize Stress: Implement low-stress handling techniques and ensure animals are in good health before vaccination. - Consider Herd Status: Be aware that the baseline immune status of the herd can influence the magnitude of the vaccine response. |
| High Variability in IFN-γ (Cell-Mediated) Response | - Individual Animal Genetics: Genetic background plays a significant role in the type and strength of the immune response. - Pre-existing Subclinical Infection: Undetected MAP infection at the time of vaccination can alter the immune response. - MAP Strain Variation: Different strains of Mycobacterium avium subsp. paratuberculosis (MAP), such as C-type and S-type, can induce different immune responses.[3] - Assay Variability: Technical variations in the IFN-γ release assay (IGRA) can contribute to result variability. | - Standardize Animal Population: Use animals of a similar age and genetic background where possible. - Screen for Subclinical Infection: Before starting a study, screen animals for pre-existing MAP infection using fecal PCR or other sensitive methods. - Characterize MAP Strain: If working in an infected herd, attempt to identify the prevalent MAP strain. - Optimize and Validate Assays: Ensure that your immunological assays are well-validated and that laboratory personnel are thoroughly trained to minimize technical errors. |
| Vaccinated Animals Still Develop Lesions or Shed MAP | - Incomplete Protection: Current vaccines reduce the severity of the disease and shedding but do not provide complete sterilizing immunity.[4][5] - High Challenge Dose: In an experimental setting, an unnaturally high challenge dose may overwhelm vaccine-induced immunity. - Timing of Infection: Animals may have been infected before the vaccine-induced immunity had fully developed.[4] | - Set Realistic Expectations: Understand that the primary goal of current vaccines is to control the disease, not to completely prevent infection.[6] - Use a Relevant Challenge Model: Employ a challenge dose and route of administration that mimics natural infection. - Ensure Adequate Time for Immune Development: Allow sufficient time between vaccination and potential exposure for a robust immune response to develop. |
| Interference with Tuberculosis Diagnostic Tests | - Cross-Reactive Immune Responses: Vaccination with whole-cell MAP vaccines can induce immune responses that cross-react with antigens used in bovine tuberculosis (bTB) tests, such as the single intradermal tuberculin (SIT) test.[7][8] | - Use DIVA Strategies: Employ diagnostic tests that can Differentiate Infected from Vaccinated Animals (DIVA). This may involve using specific MAP antigens that are not shared with M. bovis. - Consider Time Interval: The interference with bTB tests is most pronounced in the months following vaccination and may decrease over time.[7] |
Frequently Asked Questions (FAQs)
Q1: What is the expected immune response profile following this compound paratuberculosis vaccination?
A1: Typically, vaccination with an inactivated whole-cell MAP vaccine induces both a cell-mediated immune (CMI) response, characterized by the production of interferon-gamma (IFN-γ), and a humoral (antibody) response. The CMI response is generally observed earlier, while the antibody response may develop more slowly but can be long-lasting.[9] However, significant variability exists among individual animals.
Q2: How does the age of the goat at the time of vaccination affect the immune response?
A2: The age at vaccination is a critical factor. Studies have shown that goats vaccinated at 5 months of age tend to have a more robust and sustained antibody and IFN-γ response compared to those vaccinated at a very young age (e.g., 15 days). This is likely due to the maturation of the immune system.
Q3: Can vaccination prevent an animal from becoming infected with MAP?
A3: Current commercial vaccines for paratuberculosis in goats do not prevent infection.[4][5] Their primary benefits are a reduction in the severity of clinical signs, a decrease in the number of animals that develop the disease, and reduced shedding of MAP in feces, thereby limiting transmission within the herd.[6]
Q4: My vaccinated and non-vaccinated control groups show overlapping immune responses. Why might this be?
A4: This can occur due to several factors. In herds with a high prevalence of MAP, non-vaccinated animals may have a natural immune response to environmental exposure, which can be similar to the vaccine-induced response. Conversely, in low-prevalence herds, the vaccine response may be more subdued. Individual genetic variation also contributes significantly to the range of immune responses observed.[2]
Q5: What are the key differences in the immune response to different MAP strains?
A5: Goats can be infected with both cattle-type (C-type) and sheep-type (S-type) strains of MAP. Research has indicated that S-type MAP may induce a different immune response, characterized by a higher number of macrophages and apoptotic cells in the mesenteric lymph nodes compared to C-type MAP.[3] This suggests that the strain of MAP could be a variable to consider in vaccine efficacy studies.
Quantitative Data Summary
The following tables summarize quantitative data on immune responses from various studies.
Table 1: Seroconversion Rates in Vaccinated Goats by Age and Farm Prevalence
| Farm PTB Prevalence | Age Group | Seroconversion Rate (%) | Reference |
| 0-10% | 12-24 months | Varies by farm (statistically different) | |
| >20% | 6-12 months | 20% | |
| >20% | 24-36 months | 80.2% |
Table 2: IFN-γ Response in Vaccinated Goats
| Vaccination Status | Age at Vaccination | Peak IFN-γ Response (months post-vaccination) | Key Observation | Reference |
| Vaccinated | 5 months | 6-9 | Highest levels of IFN-γ production | [9] |
| Vaccinated | 3 weeks | 1 | Peak observed, followed by a rapid decline | [10] |
Experimental Protocols
1. Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-MAP Antibodies
-
Objective: To quantify the level of antibodies against Mycobacterium avium subsp. paratuberculosis in serum.
-
Methodology:
-
Coat 96-well microtiter plates with a commercial MAP antigen preparation (e.g., PPDj) overnight at 4°C.
-
Wash plates three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 5% skim milk in PBS) for 1 hour at 37°C.
-
Wash plates as in step 2.
-
Add serum samples, diluted in blocking buffer, to the wells and incubate for 1 hour at 37°C. Include positive and negative control sera on each plate.
-
Wash plates as in step 2.
-
Add a secondary antibody conjugate (e.g., horseradish peroxidase-conjugated anti-goat IgG) and incubate for 1 hour at 37°C.
-
Wash plates as in step 2.
-
Add a substrate solution (e.g., TMB) and incubate in the dark until color develops.
-
Stop the reaction with a stop solution (e.g., 2M H₂SO₄).
-
Read the optical density at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate results based on the optical density of the samples relative to the controls.
-
2. Interferon-Gamma (IFN-γ) Release Assay (IGRA)
-
Objective: To measure the cell-mediated immune response by quantifying IFN-γ production by lymphocytes in response to MAP antigens.
-
Methodology:
-
Collect whole blood into heparinized tubes.
-
Within 8 hours of collection, dispense 1 ml aliquots of whole blood into 24-well plates.
-
Stimulate the blood samples with:
-
Avian PPD (PPDa)
-
Bovine PPD (PPDb)
-
Phytohemagglutinin (PHA) as a positive control
-
PBS or culture medium as a negative (nil) control
-
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Following incubation, centrifuge the plates to pellet the cells.
-
Harvest the plasma supernatant.
-
Measure the concentration of IFN-γ in the plasma using a commercial bovine or ovine IFN-γ ELISA kit that has been validated for use in goats.
-
Interpret the results by comparing the IFN-γ levels in the antigen-stimulated samples to the nil control.
-
Visualizations
References
- 1. scispace.com [scispace.com]
- 2. Assessment of immune response to a lyophilized peste-des-petits-ruminants virus vaccine in three different breeds of goats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereotypic immune response in Mycobacterium avium ssp. paratuberculosis infection among different Swiss this compound genotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of paratuberculosis vaccination before and after oral experimental infection with Mycobacterium avium subspecies paratuberculosis in goats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of alternative vaccination routes against paratuberculosis in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of paratuberculosis vaccination before and after oral experimental infection with Mycobacterium avium subspecies paratuberculosis in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Influence of vaccination against paratuberculosis on the diagnosis of this compound tuberculosis during official eradication programmes in Castilla y León (Spain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Detection of this compound paratuberculosis (Johne's disease) in pre- and post-vaccinated herds: morphological diagnosis, lesion grading, and bacterial identification [frontiersin.org]
- 9. Effects of Paratuberculosis Vaccination at Different Ages in a Dairy Goat Herd: A 2-Year Follow-Up - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of Bioactive F fibrin Formulations in Caprine Models
Welcome to the Technical Support Center for bioactive fibrin formulations. This guide is designed for researchers, scientists, and drug development professionals utilizing caprine models in their studies. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance the stability and efficacy of your fibrin-based biomaterials.
Introduction to Fibrin Formulation Stability in this compound Models
Fibrin-based biomaterials are invaluable tools in tissue engineering and regenerative medicine due to their biocompatibility and biodegradability.[1][2][3] However, achieving consistent and predictable stability of these formulations, especially in large animal models like goats, can be challenging. The unique physiological characteristics of the this compound coagulation and fibrinolytic systems necessitate a tailored approach to formulation and application. This guide provides practical, evidence-based solutions to common problems encountered during the preparation and in vivo application of bioactive fibrin formulations in this compound models.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues researchers face when working with fibrin formulations in this compound models. Each question is followed by a detailed explanation of the potential causes and a step-by-step troubleshooting guide.
FAQ 1: My fibrin gel is degrading much faster than expected in my this compound model. What could be the cause and how can I fix it?
Potential Causes:
-
Elevated Fibrinolytic Activity in Goats: The this compound fibrinolytic system, responsible for breaking down fibrin clots, can be more active than in other species. Studies on goat milk have indicated high plasminogen activator (PA) activity, which could translate to more rapid clot lysis in vivo.[4][5]
-
Low Antifibrinolytic Concentration: The concentration of antifibrinolytic agents, such as aprotinin or tranexamic acid, in your formulation may be insufficient to counteract the natural fibrinolytic processes in the goat.
-
Cell-Mediated Degradation: If your fibrin formulation is seeded with cells, these cells can actively secrete matrix metalloproteinases (MMPs) and other proteases that contribute to the degradation of the fibrin matrix.[6][7][8]
-
Inadequate Fibrinogen Concentration: Gels with lower fibrinogen concentrations tend to have larger pores and are more susceptible to enzymatic degradation.[9]
Troubleshooting Guide:
-
Incorporate or Increase Antifibrinolytic Agents:
-
Tranexamic Acid: As a synthetic alternative to aprotinin, tranexamic acid is an effective inhibitor of plasminogen activation.[10][11][12] Consider incorporating it into your fibrinogen component. Studies have shown its efficacy in various in vitro and in vivo models.[13][14]
-
Aprotinin: Aprotinin is a potent inhibitor of plasmin and other serine proteases.[14] If not already in use, its addition can significantly prolong the stability of the fibrin gel.
-
-
Optimize Fibrinogen and Thrombin Concentrations:
-
Adjust Calcium Chloride (CaCl2) Concentration:
-
Consider the Source of Fibrinogen:
-
If using commercially available fibrinogen, ensure it is of high quality and has not expired. Old or improperly stored fibrinogen may have reduced clottability.
-
If preparing autologous fibrinogen from goat plasma, ensure the isolation protocol is optimized to yield a concentrated and pure product.
-
FAQ 2: I'm observing inconsistent gelation times and weak clot formation. What's going wrong?
Potential Causes:
-
Suboptimal Reagent Concentrations: The concentrations of fibrinogen, thrombin, and CaCl2 are critical for proper gelation.[19] Incorrect ratios can lead to incomplete or slow polymerization.
-
Thrombin Inactivity: Thrombin is an enzyme and can lose its activity if not stored or handled properly. Repeated freeze-thaw cycles or improper storage temperatures can significantly reduce its efficacy.
-
pH and Ionic Strength of Buffers: The pH and ionic strength of the solutions used to dissolve fibrinogen and thrombin can impact the polymerization process.[20][21]
-
Presence of Inhibitors: The presence of anticoagulants (like heparin or EDTA) or other inhibitory substances in your fibrinogen preparation can interfere with thrombin's activity.
Troubleshooting Guide:
-
Verify Reagent Concentrations and Ratios:
-
Carefully re-calculate and verify the final concentrations of fibrinogen, thrombin, and CaCl2 in your formulation.
-
Experiment with slight variations in the ratios to find the optimal combination for your specific application.
-
-
Assess Thrombin Activity:
-
Control pH and Ionic Strength:
-
Ensure that the buffers used for reconstitution are at a physiological pH (around 7.4).
-
Maintain a consistent ionic strength in your preparations, as this can influence fibrin fiber assembly.[20]
-
-
Ensure Purity of Fibrinogen:
-
If preparing your own fibrinogen, ensure that the purification process effectively removes any residual anticoagulants from the source plasma.
-
FAQ 3: My bioactive fibrin formulation is causing a significant inflammatory response in the this compound model. How can I mitigate this?
Potential Causes:
-
Impurities in the Fibrinogen Preparation: The presence of contaminants, such as endotoxins or other proteins from the source plasma, can trigger an immune response.
-
Bioactive Molecule-Related Inflammation: The bioactive molecule you are incorporating may itself be immunogenic in the this compound model.
-
Rapid Degradation Products: A rapid breakdown of the fibrin gel can lead to a high local concentration of fibrin degradation products (FDPs), which can be pro-inflammatory.
Troubleshooting Guide:
-
Enhance Purity of Fibrinogen:
-
Assess Immunogenicity of Bioactive Molecules:
-
If possible, use this compound-specific or recombinant proteins with low immunogenicity.
-
-
Control the Degradation Rate:
-
By increasing the stability of your fibrin gel (as described in FAQ 1), you can slow the release of FDPs and potentially reduce the inflammatory response.
-
-
Incorporate Anti-inflammatory Agents:
-
Consider the co-delivery of anti-inflammatory molecules within your fibrin formulation, if it aligns with your experimental goals.
-
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to improving the stability of bioactive fibrin formulations.
Protocol 1: Preparation of Fibrinogen from this compound Plasma
This protocol describes a method for isolating fibrinogen from goat plasma using cryoprecipitation.
Materials:
-
Fresh this compound blood collected in tubes containing an anticoagulant (e.g., sodium citrate).
-
Refrigerated centrifuge.
-
-20°C freezer and 4°C refrigerator.
-
Sterile centrifuge tubes.
-
0.9% NaCl solution (sterile).
Procedure:
-
Plasma Separation:
-
Centrifuge the whole blood at 2000 x g for 20 minutes at 4°C to separate the plasma.
-
Carefully collect the supernatant (plasma) without disturbing the buffy coat and red blood cells.
-
-
Cryoprecipitation:
-
Isolation of Fibrinogen:
-
Centrifuge the thawed plasma at 6500 x g for 20 minutes at 4°C to pellet the cryoprecipitate.[30]
-
Carefully decant the supernatant.
-
Resuspend the fibrinogen pellet in a minimal volume of sterile 0.9% NaCl solution.
-
-
Storage:
-
The concentrated fibrinogen solution can be used immediately or aliquoted and stored at -20°C. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Thrombin Activity Assay (Chromogenic Method)
This protocol outlines a general procedure for determining the activity of a thrombin solution.
Materials:
-
Thrombin solution (unknown and standards).
-
Chromogenic thrombin substrate (e.g., S-2238).
-
Tris buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.3).
-
96-well microplate.
-
Microplate reader capable of measuring absorbance at 405 nm.
Procedure:
-
Preparation of Reagents:
-
Prepare a series of thrombin standards of known activity in Tris buffer.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
-
Assay:
-
Add a defined volume of your thrombin sample (and standards) to the wells of the microplate.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each sample and standard.
-
Create a standard curve by plotting the reaction rate against the known thrombin concentrations.
-
Determine the activity of your unknown sample by interpolating its reaction rate on the standard curve.[22]
-
Protocol 3: In Vitro Fibrin Gel Stability Assay
This protocol provides a method to assess the stability of your fibrin formulation in the presence of a fibrinolytic agent.
Materials:
-
Your prepared fibrin formulation (fibrinogen, thrombin, CaCl2, and any bioactive components/antifibrinolytics).
-
Plasmin solution (or another plasminogen activator).
-
Phosphate-buffered saline (PBS).
-
24-well plate.
-
Incubator at 37°C.
Procedure:
-
Gel Formation:
-
Prepare your fibrin formulation and cast gels of a consistent volume in the wells of the 24-well plate.
-
Allow the gels to fully polymerize at 37°C for at least 30 minutes.
-
-
Degradation Assay:
-
Add a solution of plasmin in PBS to each well containing a fibrin gel.
-
As a control, add only PBS to a set of gels.
-
Incubate the plate at 37°C.
-
-
Monitoring Degradation:
-
At regular time intervals (e.g., every hour), visually inspect the gels for signs of degradation (e.g., dissolution, reduction in size).
-
Alternatively, you can quantify degradation by measuring the release of fibrin degradation products into the supernatant using an ELISA or by measuring the remaining gel weight at different time points.[31]
-
Part 3: Data & Visualization
Table 1: Troubleshooting Summary for Fibrin Formulation Instability
| Problem | Potential Cause | Recommended Action | Key Parameters to Monitor |
| Premature Gel Degradation | High fibrinolytic activity in the this compound model | Incorporate/increase antifibrinolytic agents (tranexamic acid, aprotinin) | Gel dissolution rate, release of fibrin degradation products |
| Low fibrinogen concentration | Increase fibrinogen concentration in the formulation | Gel stiffness, pore size | |
| Inconsistent Gelation | Suboptimal reagent concentrations/ratios | Optimize concentrations of fibrinogen, thrombin, and CaCl2 | Gelation time, clot firmness |
| Low thrombin activity | Use fresh thrombin, perform activity assay | Thrombin activity units | |
| Inflammatory Response | Impurities in fibrinogen | Use highly purified fibrinogen or refine isolation protocol | Histological analysis of inflammatory cell infiltration |
| Rapid release of FDPs | Increase gel stability to slow degradation | Local and systemic inflammatory markers |
Diagrams
Caption: Overview of fibrin polymerization and the fibrinolytic pathway.
Caption: A logical workflow for troubleshooting premature fibrin gel degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. A novel recombinant human plasminogen activator: Efficient expression and hereditary stability in transgenic goats and in vitro thrombolytic bioactivity in the milk of transgenic goats | PLOS One [journals.plos.org]
- 3. Fibrin gels and their clinical and bioengineering applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasminogen activation system in goat milk and its relation with composition and coagulation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Technological advances in fibrin for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The degradation of gelatin/alginate/fibrin hydrogels is cell type dependent and can be modulated by targeting fibrinolysis [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Tranexamic acid--an alternative to aprotinin in fibrin-based cardiovascular tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of aprotinin and tranexamic acid in different in vitro and in vivo models of fibrinolysis, coagulation and thrombus formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Studies on the mechanisms of action of aprotinin and tranexamic acid as plasmin inhibitors and antifibrinolytic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the Effects of Calcium Chloride and Hyaluronic Acid Concentrations on Fibrin Gel Formation for Cell Culture | springerprofessional.de [springerprofessional.de]
- 16. ijecbe.ui.ac.id [ijecbe.ui.ac.id]
- 17. Fibrillogenesis and Hydrogel Formation from Fibrinogen Induced by Calcium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Structural Hierarchy Governs Fibrin Gel Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. A method to measure thrombin activity in a mixture of fibrinogen and thrombin powders - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.cn [sigmaaldrich.cn]
- 25. loxo.de [loxo.de]
- 26. Thrombin Activity Assay Kit (Colorimetric) (ab234620) | Abcam [abcam.com]
- 27. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 28. "Purification of Fibrinogen from Human Plasma" by Ayman E. Ismail [digitalcommons.unl.edu]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. Fibrin Breakdown Assay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Collagen Extraction from Caprine Tendons
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of collagen extracted from caprine (goat) tendons.
Troubleshooting Guide
This guide addresses specific issues that may arise during the collagen extraction process, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my collagen yield from this compound tendons consistently low?
A1: Low collagen yield can stem from several factors throughout the extraction process. Here are common causes and troubleshooting steps:
-
Inadequate Pre-treatment: Failure to effectively remove non-collagenous proteins and fats can hinder subsequent extraction steps. Ensure thorough cleaning and trimming of the tendons. A common pre-treatment involves soaking the tendon pieces in a mild alkaline solution, such as 0.1 M NaOH, to swell the tissue and remove non-collagenous proteins.[1] However, be cautious as high concentrations of NaOH (≥0.2 kmol m−3) can lead to significant loss of acid-soluble collagen.[2]
-
Inefficient Acid Extraction: The choice of acid and extraction time are critical. Organic acids like acetic acid are generally more effective at cleaving collagen crosslinks and solubilizing non-crosslinked collagen compared to inorganic acids.[2][3] An optimal condition for acid-soluble collagen extraction from goat skin has been found to be 0.5 M acetic acid for 48 hours.[1] Insufficient extraction time will result in a lower yield.
-
Highly Cross-linked Collagen: Tendons contain highly cross-linked collagen, which is less soluble in acid alone. To improve the yield, consider using enzymatic hydrolysis in conjunction with acid extraction.[2][3]
-
Incorrect Temperature: Maintain a low temperature (typically 4°C) during extraction to minimize collagen degradation.[2][3]
Q2: The extracted collagen solution is highly viscous and difficult to handle. What can I do?
A2: High viscosity is expected with concentrated collagen solutions. To manage this:
-
Dilution: You can dilute the solution with the same extraction buffer (e.g., 0.5 M acetic acid) to a more manageable concentration.
-
Controlled Precipitation: For purification, collagen can be precipitated by adding salt (salting out), such as NaCl, to a final concentration of 2.6 M.[1] The resulting precipitate can be collected by centrifugation and then re-dissolved in a smaller volume of fresh acidic solution for further purification or analysis.
Q3: My SDS-PAGE analysis shows bands that are not typical for Type I collagen. What could be the reason?
A3: The presence of unexpected bands on your SDS-PAGE gel could indicate:
-
Incomplete Removal of Non-Collagenous Proteins: If pre-treatment was not thorough, other proteins from the tendon tissue may be co-extracted. Revisit your pre-treatment protocol, ensuring sufficient time and appropriate reagent concentrations.
-
Collagen Degradation: If the extraction was performed at elevated temperatures or for an excessively long time, the collagen triple helix may have denatured, leading to smaller protein fragments. Always maintain cold conditions during extraction.[2]
-
Enzyme Residue: If using enzymatic extraction, residual enzymes might appear on the gel. Ensure proper purification steps, such as dialysis, are performed to remove the enzyme after digestion.
Q4: After enzymatic digestion, the collagen yield is still not as high as expected. How can I improve this?
A4: To enhance enzymatic collagen extraction:
-
Enzyme Choice: Pepsin is commonly used as it cleaves the telopeptide regions of collagen, which are responsible for cross-linking, without damaging the triple-helical structure.[2] Trypsin can also be used.[4]
-
Enzyme Concentration and Digestion Time: Optimize the enzyme-to-collagen ratio and the digestion time. A longer digestion period may be necessary for tough tissues like tendons.
-
Ultrasound-Assisted Enzymatic Extraction: The application of ultrasound can significantly increase the yield of enzymatic collagen extraction.[5][6][7] Ultrasound helps to disperse enzyme aggregates and open up the collagen fibrils, facilitating enzymatic action.[6][7] This method has been shown to increase collagen yield by up to 124% compared to conventional pepsin extraction.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting collagen from this compound tendons to achieve a high yield?
A1: A combination of acid and enzymatic treatment, often referred to as pepsin-soluble collagen (PSC) extraction, is generally the most effective method for maximizing yield from highly cross-linked tissues like tendons.[2][3] The initial acid treatment (e.g., with 0.5 M acetic acid) extracts the acid-soluble collagen (ASC), and the subsequent digestion of the remaining insoluble material with pepsin solubilizes the more cross-linked collagen.[3] For even greater efficiency, ultrasound-assisted extraction can be incorporated to reduce processing time and further increase the yield.[5][8][9]
Q2: What is the typical yield of collagen that can be expected from this compound tendons?
A2: The yield of collagen can vary significantly depending on the extraction method used. While specific yield data for this compound tendons is not extensively reported in isolation, data from other similar tissues like bovine tendons can provide an estimate. For instance, a modified acid-solubilized method on bovine tendons yielded approximately 64.91%, while a pepsin-aided method yielded around 56.78%.[10] Combining ultrasound with pepsin treatment on bovine tendon resulted in yields between 55.4% and 88.0% depending on the duration.[5]
Q3: How can I confirm that the extracted protein is indeed Type I collagen?
A3: Several characterization techniques can be used to confirm the identity and integrity of the extracted collagen:
-
SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): Type I collagen will typically show two distinct bands, α1 and α2, and a β-dimer band.[11]
-
FTIR (Fourier-Transform Infrared Spectroscopy): The FTIR spectrum of collagen will show characteristic amide peaks (Amide A, I, II, and III), confirming the presence of the protein's secondary structure.[1]
-
Amino Acid Analysis: Collagen has a unique amino acid composition, with glycine being the most abundant (nearly one-third of total residues) and the presence of hydroxyproline and hydroxylysine.[1][2]
Q4: Are there any greener alternatives to traditional acid and chemical extraction methods?
A4: Yes, research is moving towards more sustainable extraction methods. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are considered greener technologies as they can reduce the need for excessive chemicals and shorten the processing time.[2][12][13] Supercritical fluid technology is another emerging green alternative.[12]
Data Presentation: Comparison of Collagen Extraction Yields
The following tables summarize quantitative data on collagen yields from various sources and methods to provide a comparative perspective.
Table 1: Collagen Yield from Tendons Using Different Extraction Methods
| Collagen Source | Extraction Method | Yield (%) | Reference |
| Bovine Tendon | Modified Acid-Solubilized | 64.91 ± 1.07 | [10] |
| Bovine Tendon | Pepsin-Aided | 56.78 ± 1.22 | [10] |
| Bovine Tendon | Ultrasound (40 kHz, 120 W) + Pepsin (24h) | 55.4 - 80.6 | [5] |
| Bovine Tendon | Ultrasound (40 kHz, 120 W) + Pepsin (48h) | 71.4 - 88.0 | [5] |
| Bovine Tendon | Conventional Pepsin Extraction | ~71 | [6] |
| Bovine Tendon | Ultrasound-Pepsin Treatment | ~88 | [6] |
Table 2: Collagen Yield from Other Animal Sources for Comparative Analysis
| Collagen Source | Extraction Method | Yield (%) | Reference |
| Indonesian "Kacang" Goat Skin | Acid Soluble (0.5 M Acetic Acid, 48h) | Optimal yield at 48h (specific % not stated) | [1] |
| Bactrian Camel Skin | Pepsin Soluble (PSC) | 26.08 ± 2.26 | [9] |
| Bactrian Camel Skin | Ultrasound-assisted PSC (UPSC) | 41.99 ± 1.57 | [9] |
| Silver Carp Scales | Acid Soluble (ASC) | 5.09 | [14] |
| Silver Carp Scales | Pepsin Soluble (PSC) | 12.06 | [14] |
Experimental Protocols
Protocol 1: Acid-Soluble Collagen (ASC) Extraction from this compound Tendons
This protocol is adapted from methods used for goat skin and other animal tendons.[1][11]
-
Preparation of Tendons:
-
Thaw frozen this compound tendons and wash thoroughly with cold water to remove any residual tissue.
-
Cut the cleaned tendons into small pieces (approximately 1 cm³).
-
-
Pre-treatment (Removal of Non-Collagenous Proteins):
-
Soak the tendon pieces in 0.1 M NaOH at a ratio of 1:10 (w/v) for 24 hours at 4°C with gentle stirring.
-
Wash the tendon pieces with distilled water until the pH is neutral.
-
-
Acid Extraction:
-
Extract the pre-treated tendon pieces with 0.5 M acetic acid at a ratio of 1:10 (w/v) for 48 hours at 4°C with constant stirring.
-
Filter the mixture through Whatman No. 1 paper to collect the supernatant containing the acid-soluble collagen.
-
-
Salting Out (Precipitation):
-
Add solid NaCl to the supernatant to a final concentration of 2.6 M and stir until dissolved.
-
Allow the collagen to precipitate at 4°C for 24 hours.
-
Centrifuge the mixture at 7,000 x g for 30 minutes to collect the collagen precipitate.
-
-
Purification:
-
Re-dissolve the collagen precipitate in a minimal volume of 0.5 M acetic acid.
-
Dialyze the solution against 0.1 M acetic acid for 24 hours (changing the solution every 3 hours), followed by dialysis against distilled water.
-
-
Lyophilization:
-
Freeze the purified collagen solution at -80°C and then lyophilize (freeze-dry) to obtain a collagen sponge.
-
Protocol 2: Pepsin-Soluble Collagen (PSC) Extraction with Ultrasound Assistance
This protocol combines enzymatic digestion and ultrasound treatment for enhanced yield.[5][6][8]
-
Preparation and Pre-treatment:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Acid Extraction (Optional First Step):
-
You can optionally perform an initial acid extraction as described in step 3 of Protocol 1 to separate the ASC fraction first.
-
-
Enzymatic Digestion with Ultrasound:
-
Take the insoluble tendon residue from the pre-treatment (or acid extraction) step.
-
Suspend the residue in 0.5 M acetic acid containing pepsin (e.g., 50 units/mg of sample).
-
Place the suspension in an ultrasonic bath (e.g., 40 kHz, 120 W) or use an ultrasonic probe.
-
Apply ultrasound treatment for a specified duration (e.g., 18-30 hours) at a controlled low temperature (4°C).
-
-
Separation and Purification:
-
After digestion, centrifuge the mixture to remove any remaining insoluble material.
-
Collect the supernatant containing the pepsin-soluble collagen.
-
Proceed with salting out (step 4), purification (step 5), and lyophilization (step 6) as described in Protocol 1.
-
Visualizations
Caption: Workflow for Acid-Soluble Collagen (ASC) extraction.
Caption: Ultrasound-Assisted Pepsin-Soluble Collagen (PSC) workflow.
Caption: Troubleshooting logic for low collagen yield.
References
- 1. aidic.it [aidic.it]
- 2. Collagen Extraction from Animal Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 4. Method to extract minimally damaged collagen fibrils from tendon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrasound as an alternative method to increase the extraction yield from chicken mecanically separated meatresidue collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. hielscher.com [hielscher.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound (goat) collagen: a potential biomaterial for skin tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pjoes.com [pjoes.com]
Technical Support Center: Pathogen Contamination Control in Fetal Bovine Serum (FBS) Substitutes
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to pathogen contamination in fetal bovine serum (FBS) substitutes.
Frequently Asked Questions (FAQs)
Mycoplasma Contamination
Q1: I suspect Mycoplasma contamination in my cell culture using an FBS substitute. What are the first steps?
A1: Mycoplasma contamination is a significant concern as it can alter cell metabolism and affect research data without visible signs like turbidity.[1] The first step is to confirm the contamination using a reliable detection method. The most common methods are:
-
PCR (Polymerase Chain Reaction): This is a rapid and sensitive method that amplifies Mycoplasma DNA. Commercial kits are widely available.[1]
-
DNA Staining (e.g., DAPI or Hoechst): This method uses fluorescent dyes that bind to DNA, revealing the presence of Mycoplasma as small particles outside the cell nucleus when viewed under a fluorescence microscope.[1]
-
Microbiological Culture: This is the most sensitive method but also the most time-consuming, requiring specialized media and incubation conditions.[1]
If contamination is confirmed, the best practice is to discard the contaminated cell line and reagents to prevent cross-contamination.[2][3] If the cell line is invaluable, elimination procedures can be attempted.
Q2: My cell culture tested positive for Mycoplasma. How can I eliminate it?
A2: Eliminating Mycoplasma is challenging due to their lack of a cell wall, which makes them resistant to common antibiotics like penicillin.[1] Specific anti-mycoplasma antibiotics are required. Commercially available reagents often use a combination of antibiotics with different mechanisms of action to effectively clear the contamination and prevent resistance.[3]
Treatment protocols typically involve incubating the cells with the elimination reagent for a specific period, as recommended by the manufacturer. It is crucial to re-test for Mycoplasma after the treatment to ensure complete eradication.
Viral Contamination
Q3: How can I be sure that the FBS substitute I am using is free from viral contaminants?
A3: Reputable manufacturers of FBS substitutes perform rigorous adventitious agent testing on their products.[4][5][6][7] This testing is crucial for raw materials of biological origin.[5] The assays are designed to detect a wide range of potential viral contaminants.[4] Key viral safety strategies include:
-
Source Material Screening: Thorough testing of raw materials of animal or human origin.[8]
-
Viral Inactivation/Removal Steps: Deliberate inclusion of steps in the manufacturing process to inactivate or remove viruses.[8]
You should always request a certificate of analysis from the supplier detailing the viral safety testing performed.
Q4: What methods are used to inactivate or remove viruses from FBS substitutes?
A4: Several robust methods are employed to ensure the viral safety of biologics, including FBS substitutes:
-
Nanofiltration: This physical method removes viruses by size exclusion using membranes with very small pore sizes (e.g., 15-20 nm).[8][9][10] It is effective against both enveloped and non-enveloped viruses.[11]
-
Gamma Irradiation: This method uses cobalt-60 to inactivate viruses by damaging their nucleic acids.[12][13] The dose can be optimized to effectively inactivate a wide range of viruses.[12][14]
-
High-Temperature Short-Time (HTST) Treatment: This process involves rapidly heating the product to a high temperature for a short duration to inactivate viruses, followed by rapid cooling.[15][16][17] This method is effective in viral clearance while preserving the quality of the product.[18]
-
Beta-Propiolactone (BPL) Inactivation: BPL is an alkylating agent that inactivates both DNA and RNA viruses by modifying their nucleic acids.[19][20]
dot
Caption: A workflow for ensuring viral safety in FBS substitutes.
Endotoxin Contamination
Q5: My experiments are showing unexpected inflammatory responses. Could endotoxins in my FBS substitute be the cause?
A5: Yes, endotoxins, which are lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can cause pyrogenic reactions and inflammatory responses in cell cultures.[21][22] Even trace amounts can impact experimental results.[21] If you suspect endotoxin contamination, you should:
-
Check the Certificate of Analysis (CoA): The CoA from the manufacturer should specify the endotoxin level, typically in Endotoxin Units per milliliter (EU/mL).
-
Perform an Endotoxin Test: The most common method is the Limulus Amebocyte Lysate (LAL) assay.
Q6: How are endotoxins removed from FBS substitutes?
A6: Endotoxin removal is a critical step in the manufacturing of high-quality FBS substitutes. Common methods include:
-
Anion-Exchange Chromatography: This is a highly effective method that separates negatively charged endotoxins from the target proteins.[21]
-
Affinity Chromatography: This method uses ligands with a high affinity for endotoxins to specifically remove them from the solution.[21][23]
-
Ultrafiltration: Using membranes with a specific molecular weight cutoff (e.g., 10 kDa) can remove larger endotoxin aggregates.[21][22]
dot
Caption: Decision workflow for endotoxin removal from FBS substitutes.
Prion Contamination
Q7: Is there a risk of prion contamination in FBS substitutes?
A7: Prions are a concern for any products derived from bovine materials.[24] Prions are highly resistant to conventional inactivation methods.[25][26][27][28] Manufacturers of high-quality FBS substitutes mitigate this risk by sourcing raw materials from geographically low-risk areas and implementing specific prion inactivation steps.
Q8: What methods are effective for inactivating prions?
A8: Prion inactivation requires harsh conditions. Some effective methods include:
-
Autoclaving at high temperatures and for extended times (e.g., 134°C for 18 minutes). [25][28]
-
Treatment with sodium hydroxide (NaOH) or sodium hypochlorite. [26][28]
-
Vaporized hydrogen peroxide gas plasma sterilization. [25]
-
Treatment with alkaline detergents. [25]
It's important to note that methods like standard autoclaving (121°C for 20 minutes) and gamma irradiation are not effective against prions.[26][27]
Troubleshooting Guides
Mycoplasma Detection by PCR - Troubleshooting
| Issue | Possible Cause | Recommended Action |
| Positive control works, but my sample is negative, yet I still suspect contamination. | Low level of contamination. | Concentrate the Mycoplasma by centrifuging the cell culture supernatant at high speed and resuspending the pellet in a smaller volume before DNA extraction. |
| PCR inhibitors in the sample. | Use a DNA extraction kit that effectively removes inhibitors. Dilute the DNA sample before adding it to the PCR reaction. | |
| Both my sample and negative control are positive. | Contamination of PCR reagents or workspace. | Use fresh, sterile reagents. Decontaminate pipettes and workspace with a DNA-destroying solution. |
| No bands for both sample and positive control. | PCR reaction failed. | Check the PCR master mix, primers, and thermocycler program. Ensure the DNA polymerase is active. |
Data Presentation
Table 1: Efficacy of Different Viral Inactivation/Removal Methods
| Method | Target Pathogen | Log Reduction Value (LRV) | Reference |
| Nanofiltration (15-20nm) | Minute Virus of Mice (MVM) | >4 | [9] |
| Murine Leukemia Virus (MLV) | >6 | [9] | |
| Gamma Irradiation | Coronaviruses | >6 (at 2 Mrad) | [12] |
| Filoviruses | >6 (at 4 Mrad) | [12] | |
| Flaviviruses | >6 (at 5 Mrad) | [12] | |
| HTST | Worst-case viruses (e.g., MVM) | >6 | [18] |
| Beta-Propiolactone (BPL) | Vesicular Stomatitis Virus (VSV) | 4-5.5 | [29] |
Table 2: Recommended Gamma Irradiation Doses for Viral Inactivation (for a starting titer of 1 x 10⁶ TCID₅₀/mL)
| Virus Family | Recommended Dose (Mrad) | Reference |
| Coronaviruses | 2 | [12] |
| Filoviruses | 4 | [12] |
| Arenaviruses, Bunyaviruses, Orthomyxoviruses, Paramyxoviruses | 8 | [12] |
| Flaviviruses | 10 | [12] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by PCR
Objective: To detect the presence of Mycoplasma DNA in a cell culture supernatant.
Materials:
-
Cell culture supernatant
-
DNA extraction kit
-
Mycoplasma-specific PCR primers
-
PCR master mix (containing DNA polymerase, dNTPs, and buffer)
-
Nuclease-free water
-
Positive control (Mycoplasma DNA)
-
Negative control (nuclease-free water)
-
Thermocycler
-
Gel electrophoresis equipment and reagents
Methodology:
-
Sample Preparation: Collect 1 mL of cell culture supernatant. Centrifuge at 200 x g for 5 minutes to pellet cells. Transfer the supernatant to a new tube.
-
DNA Extraction: Extract DNA from 200 µL of the supernatant using a commercial DNA extraction kit according to the manufacturer's instructions. Elute the DNA in 50 µL of elution buffer.
-
PCR Reaction Setup: In a sterile PCR tube, prepare the following reaction mixture on ice:
-
PCR Master Mix (2x): 12.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template: 2 µL
-
Nuclease-free water: to a final volume of 25 µL
-
Prepare separate reactions for the sample, positive control, and negative control.
-
-
PCR Amplification: Place the PCR tubes in a thermocycler and run the following program (example, may need optimization):
-
Initial denaturation: 95°C for 5 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 30 seconds
-
Extension: 72°C for 1 minute
-
-
Final extension: 72°C for 5 minutes
-
-
Gel Electrophoresis: Analyze the PCR products by running 10 µL of each reaction on a 1.5% agarose gel. Visualize the DNA bands under UV light. A band of the expected size in the sample lane indicates Mycoplasma contamination.
Protocol 2: Endotoxin Removal using Anion-Exchange Chromatography
Objective: To reduce the endotoxin level in a protein solution (FBS substitute).
Materials:
-
FBS substitute containing endotoxins
-
Anion-exchange chromatography column (e.g., Q-chemistry)
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 8.0)
-
Elution buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)
-
Endotoxin-free water
-
Chromatography system
-
LAL assay kit for endotoxin quantification
Methodology:
-
Column Preparation: Sanitize the chromatography column and system with 1 M NaOH to depyrogenate, followed by extensive washing with endotoxin-free water until the pH is neutral.
-
Equilibration: Equilibrate the column with at least 5 column volumes of equilibration buffer.
-
Sample Loading: Load the FBS substitute onto the column at a flow rate recommended by the manufacturer. The pH and conductivity of the sample should be adjusted to be similar to the equilibration buffer to ensure binding of endotoxins.
-
Wash: Wash the column with equilibration buffer to remove any unbound proteins.
-
Elution (if target protein binds): Elute the bound proteins using a linear gradient or step elution with the elution buffer. Note: For many proteins, they will flow through the column under conditions where endotoxins bind tightly.
-
Fraction Collection: Collect fractions during the flow-through and elution steps.
-
Endotoxin Quantification: Measure the endotoxin concentration in the starting material and the collected fractions using an LAL assay to determine the removal efficiency.
-
Protein Quantification: Measure the protein concentration to determine the recovery rate.
References
- 1. Mycoplasma Contamination in Cell Culture | Detection & Removal [capricorn-scientific.com]
- 2. Prevention and Detection of Mycoplasma Contamination in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. Cell-Based In Vitro Adventitious Agent Testing Assays - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. pathoquest.com [pathoquest.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Improving Adventitious Agent Testing in Biologics Manufacturing - Behind the Bench [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. bioprocessintl.com [bioprocessintl.com]
- 10. Nanofiltration as a robust method contributing to viral safety of plasma‐derived therapeutics: 20 yearsʼ experience of the plasma protein manufacturers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Gamma Irradiation as an Effective Method for Inactivation of Emerging Viral Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioprocessintl.com [bioprocessintl.com]
- 14. researchgate.net [researchgate.net]
- 15. bioprocessintl.com [bioprocessintl.com]
- 16. High-Temperature Short-Time Preserves Human Milk's Bioactive Proteins and Their Function Better Than Pasteurization Techniques With Long Processing Times - PMC [pmc.ncbi.nlm.nih.gov]
- 17. high-temperature short-time pasteurization: Topics by Science.gov [science.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Inactivation of DNA by beta-propiolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. sinobiological.com [sinobiological.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. Endotoxin removal in some medicines and human serum albumin solution by affinity membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Alternative to FBS in animal cell culture - An overview and future perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 25. caister.com [caister.com]
- 26. researchgate.net [researchgate.net]
- 27. Inactivation of Prions by Low-Temperature Sterilization Technology Using Vaporized Gas Derived from a Hydrogen Peroxide–Peracetic Acid Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Inactivation of viruses by beta-propiolactone in human cryo poor plasma and IgG concentrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Caprine vs. Bovine Collagen: A Comparative Analysis for Medical Device Applications
An objective guide for researchers and drug development professionals on the performance of caprine and bovine collagen, supported by experimental data.
The selection of a biomaterial is a critical decision in the development of medical devices, with the source of collagen playing a pivotal role in determining the final product's performance. While bovine collagen has traditionally been the industry standard, this compound (goat) collagen is emerging as a viable and, in some aspects, superior alternative. This guide provides a comprehensive comparison of this compound and bovine collagen, focusing on key performance indicators relevant to medical device applications, supported by experimental data.
Executive Summary
This compound collagen presents a compelling alternative to bovine collagen for medical devices due to its comparable biocompatibility, lower immunogenicity risk, and robust mechanical properties. While both collagen types are primarily Type I and exhibit similar purity profiles, this compound-derived scaffolds have demonstrated distinct advantages in mechanical strength and resistance to enzymatic degradation, positioning them as a promising biomaterial for a range of applications, including tissue engineering and wound healing.
Performance Comparison: this compound vs. Bovine Collagen
A comparative analysis of key physicochemical and biological properties reveals distinct characteristics for both this compound and bovine collagen. The following tables summarize quantitative data from studies on non-cross-linked and cross-linked collagen scaffolds.
Table 1: Physicochemical Properties of Non-Cross-Linked Collagen Scaffolds[1][2]
| Property | This compound Collagen (from skin, flexor tendon, extensor tendon) | Bovine Achilles Tendon Collagen | Key Findings |
| Purity & Chemical Properties | No notable differences observed compared to bovine collagen.[1][2][3] | Standard for comparison. | Both sources yield high-purity Type I collagen.[1][2][3] |
| Fibril Diameter | Intermediate fibril thickness.[1][2][3] | Thinnest fibrils.[1][2][3] | Fibril diameter is species-dependent.[1][2][3] |
| Stress at Break | No significant difference compared to bovine scaffolds.[1][2][4] | No significant difference compared to this compound scaffolds.[1][2][4] | Both exhibit comparable ultimate tensile strength. |
| Strain at Break | Significantly lower than bovine scaffolds.[1][2][4] | Significantly higher than this compound scaffolds.[1][2][4] | This compound scaffolds are less extensible before breaking. |
| Young's Modulus | Significantly higher than bovine scaffolds.[1][2][4] | Significantly lower than this compound scaffolds.[1][2][4] | This compound scaffolds are significantly stiffer. |
| Resistance to Enzymatic Digestion | No significant difference in weight reduction over 48 hours compared to bovine scaffolds.[1] | No significant difference in weight reduction over 48 hours compared to this compound scaffolds.[1] | Both show similar degradation profiles in their natural state. |
Table 2: Physicochemical Properties of Cross-Linked Collagen Scaffolds[1][2]
| Property | This compound Collagen (from skin, flexor tendon, extensor tendon) | Bovine Achilles Tendon Collagen | Key Findings |
| Fibril Diameter | Decreased fibril diameter after cross-linking.[1] | Decreased fibril diameter after cross-linking.[1] | Cross-linking alters fibril morphology in both. |
| Stress at Break | Significantly increased after cross-linking.[1][2][4] | Significantly increased after cross-linking.[1][2][4] | Cross-linking enhances the strength of both types of scaffolds. |
| Strain at Break | Significantly increased after cross-linking.[1][2][4] | No significant change after cross-linking. | Cross-linking improves the extensibility of this compound scaffolds. |
| Young's Modulus | No significant change after cross-linking. | Significantly increased after cross-linking.[1][2][4] | Cross-linking significantly increases the stiffness of bovine scaffolds. |
| Resistance to Enzymatic Digestion | Increased resistance to collagenase digestion after cross-linking.[1] | Increased resistance to collagenase digestion after cross-linking.[1] | Cross-linking improves the stability of both scaffold types. |
Biological Performance
Biocompatibility
Both this compound and bovine collagen generally exhibit excellent biocompatibility. Studies have shown that this compound tendon collagen augments cell adhesion, proliferation, and cell cycle progression, indicating a high degree of cytocompatibility that is comparable and, in some cases, superior to calf skin collagen.[5][6][7] Biological analysis of scaffolds derived from this compound and bovine tissues has not revealed any noteworthy differences in cellular response.[1][2]
Immunogenicity
A significant advantage of this compound collagen lies in its potentially lower immunogenicity. Concerns over zoonotic diseases, such as bovine spongiform encephalopathy (BSE), have prompted the exploration of alternative collagen sources.[5][6][7] Goats are less susceptible to certain viruses and prions, and there have been no reported cases of cattle disease transmission to humans from goat-derived products.[6] In vivo studies in mice have demonstrated that this compound tendon collagen has low immunogenicity.[5][6][7] Conversely, a small percentage of patients treated with bovine collagen implants have shown adverse reactions, including both cellular and humoral immune responses.[8] Allergic reactions to bovine collagen, although rare, have been documented and can manifest as conjunctival edema, angioedema, and in some cases, anaphylaxis.[9][10][11]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Collagen Extraction and Purification
A standardized acid/pepsin extraction method is employed to increase yield and reduce the antigenicity of the collagen.[12]
-
Tissue Preparation: Tissues (e.g., bovine Achilles tendon, this compound skin, this compound digital flexor tendon, this compound digital extensor tendon) are obtained from a local slaughterhouse and transported on ice.[12]
-
Acid/Pepsin Digestion: The tissues are minced and subjected to digestion in a solution containing acetic acid and pepsin. This process solubilizes the collagen.
-
Purification: The resulting collagen solution is purified through a series of precipitation and centrifugation steps to remove non-collagenous proteins and other impurities.
-
Lyophilization: The purified collagen is then lyophilized (freeze-dried) to obtain a stable, porous scaffold.
Characterization of Collagen Scaffolds
A suite of analytical techniques is used to characterize the physicochemical properties of the collagen scaffolds.
-
Purity Assessment: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is used to confirm the purity of the collagen preparations.[6]
-
Fibril Diameter Analysis: Atomic Force Microscopy (AFM) is utilized to visualize the surface topography and measure the diameter of the collagen fibrils.[1]
-
Mechanical Testing: Uniaxial tensile testing is performed to determine the mechanical properties of the scaffolds, including stress at break, strain at break, and Young's modulus.[1][13]
-
Enzymatic Degradation Assay: The resistance of the scaffolds to enzymatic degradation is assessed by incubating them in a collagenase solution and measuring the percentage of remaining weight over time.[1]
Biological Evaluation
-
Cell Viability and Proliferation Assays: In vitro studies using relevant cell lines (e.g., human skin fibroblasts, macrophages) are conducted to assess the biocompatibility of the collagen scaffolds. Assays such as MTT or AlamarBlue are used to quantify cell viability and proliferation.
-
In Vivo Implantation Studies: To evaluate the in vivo biocompatibility and degradation, scaffolds are implanted subcutaneously in animal models (e.g., mice). The tissue response and scaffold degradation are monitored over time using techniques like micro-Magnetic Resonance Imaging (micro-MRI) and histological analysis.[14]
Visualizing Experimental Workflows and Concepts
General Workflow for Collagen Scaffold Preparation and Characterization
Caption: Workflow for collagen scaffold fabrication and evaluation.
Decision Pathway for Collagen Source Selection
Caption: Decision logic for choosing between this compound and bovine collagen.
Conclusion
This compound collagen stands as a robust and safe alternative to bovine collagen for the development of medical devices. Its inherent high stiffness, particularly in its non-cross-linked form, makes it an attractive option for applications requiring mechanical integrity. Furthermore, the lower risk of zoonotic disease transmission and demonstrated low immunogenicity address key safety concerns in the field of biomaterials. While bovine collagen remains a well-established and effective biomaterial, the compelling data on the performance of this compound collagen warrants its serious consideration by researchers and drug development professionals seeking to innovate and enhance the safety and efficacy of next-generation medical devices.
References
- 1. Assessing the Potential of this compound Collagen Type I in the Development of Medical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Potential of this compound Collagen Type I in the Development of Medical Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound (goat) collagen: a potential biomaterial for skin tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactions to a bovine collagen implant. Clinical and immunologic study in 705 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Allergic reactions to oral, surgical and topical bovine collagen. Anaphylactic risk for surgeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bovine collagen allergy [aaaai.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. In Vivo Degradation and Local Tissue Response of Experimental Carp Collagen Membranes: Micro‐MRI and Histological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Neonatal Murine Model for Caprine Enterovirus Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Caprine enterovirus (CEV), a member of the Enterovirus G species, is an emerging pathogen causing severe diarrhea, high morbidity, and mortality in goat herds, posing a significant threat to the goat industry.[1][2] Understanding the pathogenesis of CEV and developing effective countermeasures requires a reliable and reproducible animal model. This guide provides a comprehensive validation of the neonatal murine model for CEV studies, comparing its performance with alternative models used for other enteroviruses and presenting supporting experimental data.
The Neonatal Murine Model for this compound Enterovirus (CEV-JL14)
Recent studies have successfully established the neonatal ICR mouse as a susceptible model for the this compound enterovirus strain CEV-JL14.[1] This model provides a valuable tool to investigate viral pathogenesis, tissue tropism, and the host immune response to CEV infection.
Susceptibility and Experimental Parameters
Initial studies demonstrated that among different mouse strains tested (ICR, BALB/c, and Kunming), neonatal ICR mice were susceptible to CEV-JL14 infection.[1] The minimal infective dose was determined to be 10^6 TCID50, and the virus was capable of establishing infection through various routes, including intraperitoneal, intramuscular, subcutaneous, oral, and intranasal administration.[1]
Viral Tropism and Pathogenesis
Following infection, CEV-JL14 was detected in a wide range of tissues, with the highest viral loads found in the heart, liver, lung, kidney, and intestine.[1][3] Histopathological examination revealed significant lesions, including interstitial edema, necrosis, and lymphocyte infiltration in these tissues, mirroring the systemic nature of the disease observed in goats.
Comparative Analysis: Neonatal Murine Model vs. Other Enterovirus Models
While the neonatal ICR mouse is the primary model for CEV, comparing its characteristics to models used for other significant human enteroviruses, such as Enterovirus A71 (EV-A71) and Enterovirus D68 (EV-D68), provides valuable context for its application.
| Feature | Neonatal ICR Mouse (CEV-JL14) | Neonatal ICR Mouse (EV-A71) | Neonatal C57BL/6 Mouse (EV-A71) | Neonatal ICR Mouse (EV-D68) |
| Susceptibility | Susceptible[1] | Susceptible, but less so than C57BL/6[4][5] | Highly susceptible[4][5] | Susceptible to specific strains (e.g., US/MO/14-18947)[6] |
| Key Clinical Signs | Not explicitly detailed in provided abstracts | Limb paralysis, weight loss[4][7] | Limb paralysis, weight loss[4][5] | Progressive limb paralysis[6] |
| Mortality Rate | Not explicitly detailed in provided abstracts | High, dose- and age-dependent[7] | High, dose-dependent[4] | High, age- and dose-dependent[6] |
| Primary Target Tissues | Heart, liver, lung, kidney, intestine[1][3] | Nervous system, skeletal muscle[7] | Brain, spinal cord, skeletal muscle, lungs[4] | Limb muscle, spinal cord[6] |
| Viral Load (Peak) | High in target tissues (log10 copies/g)[1] | High in brain and muscle | Markedly higher than in BALB/c mice[4] | High in limb muscle and spinal cord (viral RNA copies/mg)[6] |
Note: Quantitative data for mortality rates and clinical scores for the CEV-JL14 model are not available in the provided search results.
Alternative Models for Enterovirus Studies
While the neonatal murine model is widely used due to its cost-effectiveness and ease of manipulation, other models have been explored for different enteroviruses, primarily human pathogens.
-
Gerbils: Mongolian gerbils have been used to study EV-A71, exhibiting neurological signs and lung pathology not always seen in mice.
-
Non-Human Primates: Cynomolgus macaques are considered a gold-standard model for poliovirus and have been used for EV-A71 research due to their physiological similarity to humans. However, ethical and cost considerations limit their widespread use.
Currently, there are no established and validated alternative animal models specifically for this compound enterovirus research, making the neonatal ICR mouse model the most critical tool available.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Validating a Neonatal Murine Model
Caption: Workflow for validating a neonatal murine model for CEV.
A General Enterovirus Replication Cycle and Host Response
Caption: General enterovirus replication and host immune response.
Experimental Protocols
Virus Isolation and Titration (TCID50 Assay)
-
Cell Culture: Grow a suitable cell line (e.g., Vero or MDBK cells) to 80-90% confluency in 96-well plates.[8]
-
Serial Dilution: Prepare ten-fold serial dilutions of the virus-containing sample in cell culture medium.[8][9]
-
Infection: Inoculate the cell monolayers with each viral dilution in replicate wells. Include uninfected cells as a negative control.[8][9]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator and observe daily for cytopathic effect (CPE) for 3-7 days.[8][9]
-
Endpoint Determination: Record the number of wells showing CPE for each dilution.
-
Calculation: Calculate the 50% tissue culture infective dose (TCID50) using the Reed-Muench method.[8]
RNA Extraction and Real-Time RT-PCR (qRT-PCR)
-
Tissue Homogenization: Homogenize collected tissue samples in a suitable lysis buffer.
-
RNA Extraction: Extract total RNA from the tissue homogenates using a commercial RNA isolation kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup: Prepare a one-step qRT-PCR master mix containing reverse transcriptase, DNA polymerase, specific primers and probe for the enterovirus 5' UTR, and the extracted RNA template.[10][11][12][13]
-
Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with the following general cycles:
-
Data Analysis: Determine the cycle threshold (Ct) values and quantify the viral RNA copies by comparing to a standard curve generated from a known quantity of viral RNA.
Immunohistochemistry (IHC)
-
Tissue Preparation: Fix tissue samples in 10% neutral buffered formalin and embed in paraffin. Cut thin sections (4-6 µm) and mount on slides.[14]
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or EDTA buffer (pH 8.0).[15][16]
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific antibody binding with a blocking serum (e.g., normal goat serum).[15]
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for an enterovirus antigen (e.g., VP1 or 2A protease) overnight at 4°C.[15][17]
-
Secondary Antibody Incubation: Apply a biotinylated or enzyme-labeled secondary antibody and incubate.[16]
-
Detection: Use an avidin-biotin-peroxidase complex or a polymer-based detection system, followed by a chromogen (e.g., DAB) to visualize the antigen.[14]
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Microscopic Examination: Examine the slides under a light microscope to assess the presence and localization of the viral antigen.
Conclusion
The neonatal ICR murine model for this compound enterovirus (CEV-JL14) is a validated and essential tool for studying the pathogenesis of this emerging veterinary pathogen. While it shares some characteristics with murine models for human enteroviruses, its specific application to CEV provides a unique platform for investigating viral tropism, host-virus interactions, and for the preliminary evaluation of vaccines and antiviral therapies. The detailed protocols provided in this guide offer a foundation for researchers to utilize this model effectively in their efforts to combat this compound enterovirus infections.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Neonatal Murine Model for this compound Enterovirus Infection and the Viral Tissue Tropism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Murine models of neonatal susceptibility to a clinical strain of enterovirus A71 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Mouse Model of Enterovirus D68 Infection for Assessment of the Efficacy of Inactivated Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Establishment of a Model of Infection by Enterovirus 71 in ICR Mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and Identification of Type F Bovine Enterovirus from Clinical Cattle with Diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]
- 10. qRT-PCR for enterovirus detection: Conversion to ultrafast protocols - Journal of King Saud University - Science [jksus.org]
- 11. Development of RT-qPCR for quantification of human enterovirus D68 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rapid and Sensitive Routine Detection of All Members of the Genus Enterovirus in Different Clinical Specimens by Real-Time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biosb.com [biosb.com]
- 14. Evaluation of RT-PCR and Immunohistochemistry as Tools for Detection of Enterovirus in the Human Pancreas and Islets of Langerhans - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Establishment of a panel of in‐house polyclonal antibodies for the diagnosis of enterovirus infections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Immunohistochemical detection of enteroviruses in pancreatic tissues of patients with type 1 diabetes using a polyclonal antibody against 2A protease of Coxsackievirus - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Caprine Alphaherpesvirus 1: A Comparative Guide to Real-Time PCR and Conventional PCR
For researchers, scientists, and drug development professionals, the rapid and accurate detection of Caprine alphaherpesvirus 1 (CpHV-1) is crucial for managing goat health and developing effective antiviral strategies. This guide provides a detailed comparison of two widely used molecular diagnostic methods: real-time Polymerase Chain Reaction (qPCR) and conventional PCR, with a focus on experimental data and protocols for the detection of the CpHV-1 glycoprotein C (gC) gene.
This comparison guide synthesizes experimental data to provide an objective overview of the performance of real-time PCR and conventional PCR for the detection of CpHV-1. Below, we present key performance metrics, detailed experimental protocols, and a visual workflow to aid in selecting the most appropriate method for your research needs.
Performance Comparison: Real-Time PCR vs. Conventional PCR
The primary advantages of real-time PCR over conventional PCR include its higher sensitivity, quantitative nature, and reduced turnaround time. The following table summarizes the key quantitative differences based on published studies.
| Feature | Real-Time PCR (qPCR) | Conventional PCR |
| Target Gene | Glycoprotein C (gC) | Glycoprotein C (gC) |
| Detection Limit | 1 x 10² DNA copies/reaction[1][2] | Estimated 10³ - 10⁴ DNA copies/reaction |
| Sensitivity | 1 to 2 logs higher than conventional PCR[1][2] | Lower than real-time PCR |
| Time to Result | Faster (no post-PCR processing) | Slower (requires gel electrophoresis) |
| Quantification | Quantitative (measures DNA copies) | Qualitative/Semi-quantitative |
| Reproducibility | High (low intra- and inter-assay variation reported)[1][2] | Lower than real-time PCR |
| Specificity | High (TaqMan probe increases specificity) | High (dependent on primer design) |
Experimental Workflow
The general workflow for detecting CpHV-1 using both PCR methods involves several key steps, from sample collection to data analysis.
Experimental workflow for CpHV-1 detection.
Detailed Experimental Protocols
Below are the detailed methodologies for DNA extraction, real-time PCR, and conventional PCR for the detection of the CpHV-1 gC gene.
DNA Extraction
For both real-time and conventional PCR, viral DNA can be extracted from clinical samples such as genital swabs or tissue homogenates using commercially available kits.
-
Method: Qiagen DNeasy Blood & Tissue Kit or QIAsymphony SP automatic extraction system with the DSP Virus/Pathogen Midi kit[2].
-
Input: 200 µl of liquid sample (e.g., swab suspension) or 25 mg of tissue.
-
Procedure: Follow the manufacturer's instructions for viral DNA extraction.
Real-Time PCR (qPCR) Protocol
This protocol is based on the TaqMan technology targeting the CpHV-1 glycoprotein C gene.
-
Primers and Probe:
-
Forward Primer (CpHV-For): 5'-TACCTCTTTCCCGCGCCCACG-3'
-
Reverse Primer (CpHV-Rev): 5'-TGTACACGCCCTCGGTCGCC-3'
-
Probe (CpHV-Pb): 5'-FAM-CCGCCTGCCCCTCACCATCCGCTCC-TAMRA-3'[2]
-
-
Reaction Mixture (25 µl total volume):
-
12.5 µl of IQ™ Supermix (Bio-Rad Laboratories Srl)
-
600 nM of Forward Primer
-
600 nM of Reverse Primer
-
200 nM of Probe
-
10 µl of DNA template[2]
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (45 cycles):
-
95°C for 15 seconds
-
60°C for 1 minute
-
-
Conventional PCR Protocol
This protocol also targets the CpHV-1 glycoprotein C gene.
-
Primers:
-
Nik1 (forward): 5'-gCTAgggCTCTgCACgTC-3'
-
Nik2 (reverse): 5'-gCCATTgAAAgggTTACgTC-3'
-
-
Reaction Mixture (50 µl total volume):
-
1X PCR Buffer (100mM Tris-HCl, pH 8.3 and 500mM KCl)
-
25mM MgCl₂
-
1.25mM dNTPs
-
50 pmol of each primer
-
1.25 units of TaKaRa LA Taq™
-
10-50 ng of extracted DNA
-
Nuclease-free water to 50 µl
-
-
Thermal Cycling Conditions:
-
Initial Denaturation: 94°C for 1 minute
-
Cycling (35 cycles):
-
95°C for 1 minute 30 seconds
-
60°C for 1 minute
-
72°C for 2 minutes 30 seconds
-
-
Final Extension: 72°C for 10 minutes
-
-
Product Visualization:
-
Electrophorese PCR products on a 1.4% agarose gel in TAE buffer.
-
Stain with ethidium bromide and visualize under UV light.
-
Concluding Remarks
For the detection of CpHV-1, real-time PCR offers significant advantages in terms of sensitivity, speed, and the ability to quantify viral load, making it particularly suitable for research on pathogenesis and the evaluation of antiviral therapies. Conventional PCR, while less sensitive and non-quantitative, remains a viable and cost-effective alternative for qualitative detection, especially in laboratories not equipped for real-time analysis. The choice between these two methods will ultimately depend on the specific research question, available resources, and the need for quantitative data.
References
Evaluating the Immunogenicity of Caprine Tendon Collagen in a Mice Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable biomaterial is a critical step in the development of medical devices and tissue engineering constructs. Collagen, owing to its biocompatibility and biodegradability, is a widely utilized natural polymer. While bovine and porcine collagens have been the traditional sources, concerns regarding zoonotic diseases have prompted the exploration of alternatives. Caprine (goat) tendon collagen has emerged as a promising candidate. This guide provides an objective comparison of the immunogenicity of this compound tendon collagen with bovine and porcine alternatives, supported by experimental data from murine models.
Comparative Immunogenicity: A Tabular Overview
The following tables summarize the key immunological parameters evaluated in mice models following the implantation of this compound, bovine, and porcine tendon collagen. It is important to note that direct comparative studies with quantitative data for all three collagen types under identical experimental conditions are limited. The data presented is a synthesis of findings from multiple studies.
Table 1: Humoral Immune Response to Collagen Implants in Mice
| Parameter | This compound Tendon Collagen | Bovine Tendon Collagen | Porcine Tendon Collagen | Source(s) |
| Total Immunoglobulin (Ig) Levels | Low to negligible increase reported | Moderate increase, particularly in collagen-induced arthritis models | Moderate increase observed | [1] |
| Collagen-Specific IgG Titer | Data not available in reviewed literature | Elevated titers observed in immunization studies | Data not available in reviewed literature | [2][3] |
| Collagen-Specific IgM Titer | Data not available in reviewed literature | Peaks about 2 weeks post-immunization | Data not available in reviewed literature | [4] |
Table 2: Cellular Immune Response to Collagen Implants in Mice
| Cytokine | This compound Tendon Collagen | Bovine Tendon Collagen | Porcine Tendon Collagen | Source(s) |
| Pro-inflammatory Cytokines | ||||
| TNF-α | Low expression reported | Elevated in inflammatory responses | Moderate expression observed | [5] |
| IL-1β | Low expression reported | Elevated in inflamed joints | Moderate expression observed | [5] |
| IL-6 | Low expression reported | Elevated in inflammatory responses | Moderate expression observed | [6] |
| IFN-γ | Low expression reported | Elevated in Th1-mediated responses | Data not available | [5] |
| Anti-inflammatory Cytokines | ||||
| IL-10 | Increased expression suggestive of a Th2 response | Elevated in later stages of immune response | Data not available | [5] |
| TGF-β | Increased expression suggestive of a Th2 response | Involved in tissue remodeling phase | Data not available |
Table 3: Histological Assessment of Inflammatory Response in Mice
| Parameter | This compound Tendon Collagen | Bovine Tendon Collagen | Porcine Tendon Collagen | Source(s) |
| Inflammatory Cell Infiltration | Minimal to mild infiltration, primarily mononuclear cells | Moderate to severe infiltration in early stages | Moderate infiltration observed | [7][8] |
| Fibrous Capsule Formation | Thin capsule formation | Thicker capsule formation reported | Moderate capsule formation | [8] |
| Presence of Giant Cells | Infrequent | Observed in response to some formulations | Observed in some studies | [8] |
| ISO 10993-6 Irritancy Score | Not reported | Non-irritant to slight irritant | Slight to moderate irritant | [9][10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of immunogenicity. The following protocols are synthesized from various studies evaluating collagen-based biomaterials in mice.
Collagen Extraction and Purification
A standardized method for collagen extraction is essential to ensure the purity and quality of the implant material. The acid-soluble collagen extraction method is commonly employed.
-
Source: Tendons from this compound, bovine, or porcine origin.
-
Procedure:
-
Tendons are cleaned of non-collagenous tissues and minced.
-
The minced tissue is treated with a basic solution (e.g., 0.1 N NaOH) to remove non-collagenous proteins and fats.
-
Collagen is then extracted using a dilute acid solution (e.g., 0.5 M acetic acid) over several days at 4°C.
-
The extracted collagen is precipitated using a salt solution (e.g., 0.9 M NaCl).
-
The precipitate is collected by centrifugation, redissolved in acetic acid, and dialyzed against distilled water to remove salts.
-
The purified collagen is then lyophilized (freeze-dried) for storage and subsequent use.
-
In Vivo Immunogenicity Assessment in a Murine Model
This protocol outlines the key steps for evaluating the immune response to collagen implants in mice.
-
Animal Model: 8-10 week old BALB/c or C57BL/6 mice are commonly used.
-
Implant Preparation: Lyophilized collagen is reconstituted to form a scaffold, hydrogel, or sponge of a defined size and shape.
-
Implantation:
-
Mice are anesthetized using an appropriate anesthetic agent.
-
A small subcutaneous pocket is created on the dorsal side of the mouse.
-
The collagen implant is placed in the subcutaneous pocket.
-
The incision is closed with sutures or surgical clips.
-
-
Post-operative Monitoring and Sample Collection:
-
Animals are monitored for signs of inflammation at the implantation site.
-
Blood samples are collected at various time points (e.g., 7, 14, 28, and 60 days) via retro-orbital or tail vein bleeding for serological analysis.
-
At the end of the study period, mice are euthanized, and the implant and surrounding tissue are explanted for histological analysis. Spleens may also be harvested for splenocyte proliferation assays.
-
Evaluation of Humoral Immune Response
-
Enzyme-Linked Immunosorbent Assay (ELISA):
-
ELISA plates are coated with the same type of collagen that was implanted.
-
Serum samples from the implanted mice are added to the wells.
-
The presence of anti-collagen antibodies (IgG, IgM) is detected using horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
The absorbance is measured at 450 nm, and antibody titers are calculated relative to a standard curve.
-
Evaluation of Cellular Immune Response
-
Cytokine Analysis:
-
Serum levels of key pro-inflammatory (TNF-α, IL-1β, IL-6, IFN-γ) and anti-inflammatory (IL-10, TGF-β) cytokines are measured using commercially available ELISA kits or multiplex cytokine arrays.
-
-
Histological Analysis:
-
Explanted tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Hematoxylin and Eosin (H&E) to visualize cellular infiltration and tissue morphology.
-
Immunohistochemistry can be performed to identify specific immune cell populations (e.g., macrophages using F4/80 or CD68 markers, T-lymphocytes using CD3 marker).
-
The inflammatory response is often scored based on the number and type of inflammatory cells, the thickness of the fibrous capsule, and the presence of necrosis or giant cells, according to ISO 10993-6 standards.
-
Visualizing the Experimental Workflow and Immune Pathways
The following diagrams, generated using the DOT language, illustrate the key processes involved in evaluating collagen immunogenicity.
Conclusion
The available evidence suggests that this compound tendon collagen exhibits low immunogenicity in murine models, often comparable to or even lower than that of bovine and porcine collagen.[7][11] This is characterized by a minimal inflammatory cell infiltrate and the induction of a Th2-dominant immune response, which is generally associated with tissue repair and remodeling rather than a destructive inflammatory process. However, a clear limitation in the current literature is the lack of direct, quantitative comparative studies measuring specific antibody titers and comprehensive cytokine profiles for all three collagen types under identical experimental conditions.
For researchers and drug development professionals, this guide highlights the potential of this compound tendon collagen as a safe and effective biomaterial. Future in-depth comparative studies focusing on quantitative immunological endpoints are warranted to further solidify its position as a viable alternative to traditional collagen sources.
References
- 1. researchgate.net [researchgate.net]
- 2. Nature and specificity of the immune response to collagen in type II collagen-induced arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Nature and specificity of the immune response to collagen in type II collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Collagen-induced arthritis in DBA/1 mice: cytokine gene activation following immunization with type II collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collagen II antibody-induced arthritis in Tg1278TNFko mice: optimization of a novel model to assess treatments targeting human TNFα in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (goat) collagen: a potential biomaterial for skin tissue engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of Porcine Collagen Membranes Used with Guided Bone Regeneration for Critical Defects: A Histological, Histomorphometric, Immunohistochemical, and Inflammatory Profile Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo evaluation of biocompatibility and biodegradation of porcine collagen membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative analysis of collagen type II-specific immune responses during development of collagen-induced arthritis in two B10 mouse strains - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metrical Analysis of Modern Goats for Studying Caprine Domestication
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metrical analysis techniques using modern goat populations to understand the process of caprine domestication. By presenting quantitative data, detailed experimental protocols, and logical workflows, this document aims to equip researchers with the necessary information to apply these methods in their own studies.
Introduction to this compound Domestication and Metrical Analysis
The domestication of the goat (Capra hircus) was a pivotal event in human history, marking a shift towards agricultural societies. Goats were among the first livestock to be domesticated, with the earliest evidence found in the Zagros Mountains of western Iran, dating back to approximately 8,200 cal BC.[1] Studying the morphological changes that occurred in goats during this process provides crucial insights into the mechanisms of domestication.
Metrical analysis, or osteometry, is a fundamental tool in zooarchaeology for distinguishing between wild and domestic animals. It involves the systematic measurement of skeletal elements to quantify size and shape. These measurements can reveal subtle changes that accumulate in a population as it transitions from a wild to a managed herd. Key morphological changes associated with goat domestication include a reduction in overall body size, alterations in horn core shape, and changes in cranial morphology.[1][2]
Comparative Osteometric Data
The following tables summarize key osteometric measurements from modern wild and domestic goats, providing a baseline for comparison in archaeological studies. A significant factor influencing skeletal size in goats is sex, with males being absolutely larger than females for all post-cranial bones after one year of age.[3] Therefore, sex determination of skeletal remains is crucial for accurate interpretation of metrical data.
Table 1: Comparison of Cranial Measurements in Wild (Bezoar) and Domestic Goats
| Measurement | Wild Goat (Capra aegagrus) (n=21) | Domestic Goat (Capra hircus) (n=54) | Key Observations |
| Rostral Length (normalized) | Larger | Tends to be shorter (not statistically significant in one study) | Domestication is often associated with a shortening of the snout.[2][4] |
| Relative Tooth Row Length | Larger | Significantly shorter | A notable reduction in the tooth row length is a strong indicator of domestication.[2] |
| Endocranial Volume | Larger | Approximately 15% smaller | Reduced brain size is a consistent trend observed in many domesticated species.[2] |
Table 2: Selected Post-Cranial Osteometric Measurements in Modern Goats
This table presents a summary of measurements from a study on modern goats from Iran and Iraq, highlighting the significant size difference between sexes.[5]
| Bone | Measurement | Male (mm) | Female (mm) |
| Humerus | Greatest Length (GL) | 157.3 | 138.8 |
| Distal Breadth (Bd) | 37.0 | 31.8 | |
| Radius | Greatest Length (GL) | 165.2 | 145.8 |
| Proximal Breadth (Bp) | 38.6 | 33.1 | |
| Metacarpal | Greatest Length (GL) | 143.6 | 129.5 |
| Distal Breadth (Bd) | 30.2 | 26.1 | |
| Femur | Greatest Length (GL) | 179.8 | 158.7 |
| Distal Breadth (Bd) | 44.3 | 38.0 | |
| Tibia | Greatest Length (GL) | 197.8 | 173.8 |
| Distal Breadth (Bd) | 33.2 | 28.3 | |
| Astragalus | Greatest Length, lateral (GLl) | 35.1 | 31.1 |
| Calcaneum | Greatest Length (GL) | 62.1 | 54.4 |
| Metatarsal | Greatest Length (GL) | 154.5 | 138.6 |
| Distal Breadth (Bd) | 28.9 | 24.8 |
Experimental Protocols
Accurate and consistent measurement techniques are paramount in osteometric analysis. The following protocols are based on established standards in zooarchaeology.
Standard Osteometric Measurements
This protocol outlines the standard measurements taken on post-cranial bones, largely following the conventions established by von den Driesch (1976).
Materials:
-
Spreading calipers
-
Sliding calipers
-
Osteometric board
-
Specimen trays
-
Digital camera for documentation
Procedure:
-
Preparation: Ensure bones are clean, dry, and properly labeled. For archaeological specimens, gentle cleaning with a soft brush is recommended.
-
Identification: Identify the bone to the species level (e.g., Capra) and element (e.g., humerus). Determine the side (left or right).
-
Measurement: Using the appropriate calipers or osteometric board, take the standard measurements for each bone. Refer to a standard osteometric guide for specific measurement points. For example, for a long bone like the humerus, key measurements include:
-
Greatest Length (GL): The maximum length of the bone.
-
Proximal Breadth (Bp): The widest point of the proximal end.
-
Distal Breadth (Bd): The widest point of the distal end.
-
Smallest Diameter of the Shaft (SD): The narrowest point of the diaphysis.
-
-
Recording: Record all measurements in a spreadsheet. It is also advisable to note the fusion stage of the epiphyses to aid in age determination.
-
Data Analysis: Compare the measurements of the archaeological specimens to a reference collection of modern wild and domestic goats. Statistical tests (e.g., t-tests, principal component analysis) can be used to assess differences in size and shape.
Three-Dimensional Geometric Morphometrics (3DGMM)
3DGMM offers a more detailed analysis of shape variation than traditional linear measurements.
Materials:
-
3D scanner (e.g., laser scanner, structured light scanner) or a high-resolution digital camera for photogrammetry
-
Computer with 3D modeling and morphometrics software (e.g., Agisoft Metashape, MeshLab, MorphoJ)
Procedure:
-
3D Model Creation: Generate a 3D model of the skull or other skeletal element using a 3D scanner or by taking a series of overlapping photographs (photogrammetry).
-
Landmarking: Place a series of homologous anatomical landmarks on the 3D model. These landmarks are points that can be reliably identified on all specimens in the study.
-
Procrustes Superimposition: The landmark data for all specimens are mathematically superimposed to remove variation in position, orientation, and scale, isolating the shape information.
-
Shape Analysis: Statistical methods such as Principal Component Analysis (PCA) are used to analyze the shape variation between groups (e.g., wild vs. domestic).
-
Visualization: The results can be visualized as deformation grids or wireframes to show the specific changes in shape between the groups.[2]
Visualizing Workflows and Relationships
The following diagrams illustrate the logical flow of a metrical analysis study and the relationships between key concepts in this compound domestication research.
Caption: Workflow for metrical analysis in domestication studies.
References
Comparative Analysis of Immune Responses to CAEV Immunization Strategies in Goats
A guide for researchers and drug development professionals navigating the complexities of Caprine Arthritis Encephalitis Virus (CAEV) vaccine development.
This compound Arthritis Encephalitis Virus (CAEV), a persistent lentivirus affecting goats, poses a significant challenge to animal health and agricultural economies worldwide. The development of an effective vaccine is a critical goal to mitigate the economic losses and animal suffering caused by this disease. A variety of immunization strategies have been explored, each eliciting distinct immune response profiles. This guide provides a comparative overview of the key immunization approaches, detailing the experimental data on the resulting humoral and cellular immunity, and outlining the methodologies employed in these studies.
Performance Comparison of CAEV Immunization Strategies
The following tables summarize the quantitative data from various studies on different CAEV immunization strategies. These strategies range from inactivated virus preparations to modern DNA-based vaccines. The data highlights the diversity of immune responses and the challenges in achieving protective immunity against CAEV.
| Immunization Strategy | Adjuvant | Antibody Response | Neutralizing Antibody Titer | Cell-Mediated Immunity | Protection against Challenge | Key Findings |
| Inactivated CAEV | Freund's Adjuvant | High antibody response, particularly against gp135[1] | Not detected[1] | Not specified | No protection; enhanced arthritis severity post-challenge[1][2] | Elicits strong, non-protective antibody responses that may exacerbate disease. |
| Recombinant Vaccinia Virus (expressing CAEV env) | None (prime) / Freund's Complete Adjuvant (boost) | Antibody response to envelope glycoproteins detected[3] | Not detected[3] | Not specified | No protection; all animals became infected and developed inflammatory joint lesions[3] | Failed to induce neutralizing antibodies or protect against infection and disease. |
| DNA Vaccine (expressing CAEV env) + Protein Boost | Freund's Incomplete Adjuvant (for protein boost) | Not specified | Not specified | T helper type 1 (Th1) biased immune response[4] | No sterilizing immunity, but long-lasting control of the challenge virus[4] | A prime-boost strategy can induce a Th1-biased response and control viral replication. |
| Peptide-based Vaccine (gag protein epitope) | Not specified | Strong antibody response[4] | Not specified | Robust T-cell proliferative response[4] | Not specified | A T-helper epitope from the gag protein can overcome genetic differences in immune response. |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of vaccine research. The following sections outline the key experimental protocols cited in the comparative data.
Inactivated Virus Immunization
1. Virus Preparation and Inactivation:
-
CAEV is propagated in goat synovial membrane (GSM) cells.
-
The virus is purified from the cell culture supernatant.
-
Inactivation is typically achieved using chemical agents such as formalin.
2. Vaccine Formulation:
-
The inactivated virus is emulsified with an adjuvant, commonly Freund's complete or incomplete adjuvant, to enhance the immune response.
3. Immunization Schedule:
-
Goats are typically immunized subcutaneously or intramuscularly.
-
The immunization schedule often involves a primary vaccination followed by one or more booster shots at intervals of 2-4 weeks.
4. Assessment of Immune Response:
-
Humoral Immunity: Antibody levels are measured using techniques like Agar Gel Immunodiffusion (AGID), Enzyme-Linked Immunosorbent Assay (ELISA), and Western blot to detect antibodies against specific viral proteins such as gp135.[1] Neutralizing antibody titers are determined using virus neutralization assays.
-
Challenge Studies: Following immunization, goats are challenged with a virulent strain of CAEV, typically via the intra-articular or intravenous route, to assess the level of protection.[2][3]
DNA Vaccine and Protein Boost Immunization
1. Plasmid DNA Preparation:
-
The gene encoding the CAEV envelope (env) protein is cloned into a mammalian expression vector (e.g., pUC-based plasmid).
-
The plasmid DNA is purified from bacteria for immunization.
2. Recombinant Protein Production:
-
The CAEV surface envelope (SU) protein is expressed in a suitable system (e.g., baculovirus) and purified.
3. Immunization Protocol (Prime-Boost):
-
Prime: Goats are primed with the plasmid DNA expressing the CAEV env gene.
-
Boost: The primed animals are subsequently boosted with the purified SU protein emulsified in an adjuvant like Freund's incomplete adjuvant (SU-FIA).[4]
4. Evaluation of Immune Response:
-
Cell-Mediated Immunity: A T helper type 1 (Th1) biased immune response is assessed by measuring the production of Th1-associated cytokines, such as interferon-gamma (IFN-γ), from peripheral blood mononuclear cells (PBMCs) upon stimulation with CAEV antigens.[4]
-
Virological Control: Post-challenge, the viral load is monitored to determine the extent of control over viral replication.[4]
Visualizing Immune Pathways and Experimental Workflows
To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Inactivated CAEV vaccine signaling pathway.
Caption: DNA prime-protein boost vaccine signaling.
Caption: Experimental workflow for CAEV vaccine comparison.
Conclusion
The development of a successful CAEV vaccine remains a significant scientific challenge. While inactivated virus vaccines can elicit high antibody titers, they have been shown to be non-protective and may even enhance disease. More modern approaches, such as DNA prime-boost strategies, show promise in inducing a more favorable Th1-biased cellular immune response that can contribute to the control of viral replication. Further research is needed to identify the precise correlates of protection against CAEV and to develop immunization strategies that can induce sterilizing immunity without the risk of disease enhancement. The detailed experimental protocols and comparative data presented in this guide are intended to support the ongoing efforts of researchers and drug development professionals in this critical area of veterinary medicine.
References
- 1. [this compound arthritis-encephalitis: trial of an adjuvant vaccine preparation. II. Study of the antibody response] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [this compound arthritis-encephalitis: trial of an adjuvant vaccine preparation. I. Clinical and virological study] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound arthritis-encephalitis lentivirus (CAEV) challenge of goats immunized with recombinant vaccinia virus expressing CAEV surface and transmembrane envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Arthritis Encephalitis Virus Vaccines - Creative Biolabs [creative-biolabs.com]
Navigating the Landscape of T-Cell Research in Goats: A Comparative Guide to Immunological Reagent Cross-Reactivity
For researchers, scientists, and drug development professionals venturing into caprine immunology, the limited availability of species-specific reagents presents a significant hurdle. This guide provides a comprehensive comparison of human immunological reagents for cross-reactivity with this compound T cells, offering supporting experimental data and validated alternatives to empower your research.
The study of T-cell biology in goats (Capra hircus) is crucial for understanding infectious diseases, vaccine development, and advancing veterinary medicine. However, the immunological toolbox for this compound research is considerably smaller than that for human or murine models.[1] A common strategy to overcome this is to leverage the evolutionary conservation of protein epitopes and utilize cross-reactive antibodies from other species, primarily human and bovine. This guide focuses on the cross-reactivity of human monoclonal antibodies with this compound T-cell markers, presenting available data and highlighting reliable alternatives.
Cross-Reactivity of Human T-Cell Reagents with this compound T-Cells: A Complex Picture
While the close evolutionary relationship between ruminants suggests a higher likelihood of cross-reactivity with bovine- and ovine-specific antibodies, some human-origin reagents have also been explored. The success of this approach is, however, antibody and epitope-dependent and cannot be guaranteed without validation.[1]
T-Cell Receptor (TCR) and CD3 Complex
The CD3 complex, a co-receptor for the T-cell receptor, is a pan-T-cell marker. Studies have shown that polyclonal rabbit antiserum to human T-cell CD3 can recognize T lymphocytes in the lymphoid tissues of goats, among other species, when using immunohistochemistry on formalin-fixed, paraffin-embedded tissues.[2] Furthermore, a study investigating TCR and CD3 antibody cross-reactivity across 44 species identified that some anti-human CD3 antibodies show reactivity with ruminant cells.[3]
CD4 and CD8 Co-receptors
The identification of T-helper (CD4+) and cytotoxic (CD8+) T-cell subsets is fundamental to immunological studies. Direct evidence for the cross-reactivity of specific anti-human CD4 and CD8 monoclonal antibody clones with this compound T cells is limited in widely available literature. While datasheets for popular human-specific clones like RPA-T4 (CD4) and RPA-T8 (CD8) often cite cross-reactivity with non-human primates, goats are typically not listed.
Validated Cross-Reactive Alternatives for this compound T-Cell Immunophenotyping
Given the scarcity of validated human-specific antibodies, researchers frequently turn to reagents developed for other ruminants, particularly cattle (bovine) and sheep (ovine). These have demonstrated reliable cross-reactivity with this compound T-cell markers.
A study on the immunophenotyping of peripheral blood lymphocytes in local Saudi goat breeds successfully utilized a panel of monoclonal antibodies, including those targeting CD4 and CD8.[4] Another study provides a baseline for peripheral leukocyte cell profiles in dairy goat kids using flow cytometry with a panel of cross-reactive antibodies.
Below is a summary of validated cross-reactive antibodies for key this compound T-cell markers:
| Target Marker | Recommended Alternative Antibody | Clone | Species of Origin | Applications | Cross-Reactivity Confirmed in Goats |
| CD4 | Mouse anti-Bovine CD4 | CACT138A | Bovine | Flow Cytometry | Yes |
| CD8 | Mouse anti-Bovine CD8 | CC63 | Bovine | Flow Cytometry, Immunohistochemistry | Yes |
| γδ T cells | Mouse anti-Bovine WC1 | CC15 | Bovine | Flow Cytometry | Yes |
Experimental Protocols
Isolation of this compound Peripheral Blood Mononuclear Cells (PBMCs)
A standard method for isolating PBMCs from whole blood is density gradient centrifugation.
-
Blood Collection: Collect whole blood from the jugular vein into tubes containing an anticoagulant (e.g., EDTA).
-
Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).
-
Density Gradient: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque™) in a conical tube.
-
Centrifugation: Centrifuge at 400 x g for 20-30 minutes at room temperature with the brake off.
-
Harvesting: Aspirate the buffy coat layer containing the PBMCs at the plasma-gradient interface.
-
Washing: Wash the harvested cells with PBS and centrifuge at 300-400 x g for 5-10 minutes. Repeat the wash step.
-
Cell Counting: Resuspend the cell pellet in a suitable buffer (e.g., PBS with 2% fetal bovine serum) and perform a cell count and viability assessment.
Flow Cytometry Staining of this compound PBMCs
This protocol is adapted for the staining of this compound T cells using cross-reactive antibodies.
-
Cell Preparation: Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in a suitable staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide).
-
Aliquotting: Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into individual flow cytometry tubes.
-
Primary Antibody Incubation: Add the predetermined optimal concentration of the primary monoclonal antibody (e.g., anti-bovine CD4 or anti-bovine CD8) to the respective tubes.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of staining buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and decant the supernatant. Repeat the wash step.
-
Secondary Antibody Incubation (if required): If the primary antibody is not directly conjugated, resuspend the cell pellet in 100 µL of staining buffer containing the appropriate fluorochrome-conjugated secondary antibody.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Repeat the washing steps as described in step 5.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
T-Cell Signaling Pathways
Understanding the fundamental signaling pathways in T cells is crucial for interpreting experimental results. Below are simplified diagrams of key T-cell signaling events.
Caption: Simplified T-Cell Receptor (TCR) signaling cascade.
Caption: CD4+ T-cell activation by an antigen-presenting cell.
Caption: Mechanism of CD8+ T-cell-mediated cytotoxicity.
References
Navigating the Immunological Maze: A Comparative Guide to Vaccination Strategies for Contagious Agalactia
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of vaccination schedules for contagious agalactia, a significant economic threat to small ruminant farming, reveals critical differences in the efficacy of various vaccine formulations. This guide offers an objective comparison of inactivated, live attenuated, and bivalent vaccines, supported by experimental data, to inform researchers, scientists, and drug development professionals in the fight against this debilitating disease.
Contagious agalactia, primarily caused by Mycoplasma agalactiae, manifests as mastitis, arthritis, keratoconjunctivitis, and pneumonia, leading to significant production losses. Vaccination remains the most effective tool for control, yet the optimal strategy is a subject of ongoing research. This guide synthesizes findings from multiple studies to provide a clear comparison of vaccine performance.
Inactivated Vaccines: The Workhorse of Agalactia Control
Inactivated vaccines are the most common type used to combat contagious agalactia. Their efficacy is heavily influenced by the inactivating agent and the adjuvant used.
Comparison of Inactivated Vaccine Formulations
| Inactivating Agent | Adjuvant | Key Findings | Protection Rate | Reference |
| Saponin | - | Induced significant protective efficacy and a strong antibody response. Performed better than formalin, heat, and sodium hypochlorite inactivated vaccines. | High (up to 100% in some studies) | [1] |
| Phenol | Aluminium Hydroxide | Showed significant protective efficacy and antibody response, comparable to saponin-inactivated vaccines. | High (up to 100% in some studies) | [1] |
| Formalin | Aluminium Hydroxide | Elicited a relatively weak IgG response and offered lower protection compared to saponin and phenol. | 50% | [1] |
| Sodium Hypochlorite | Aluminium Hydroxide | Manifested the lowest protective efficacy and antibody response. | 20% | [1] |
| - | Oil-emulsion (Montanide) | Induced full clinical protection and prevented infection by M. agalactiae. | 100% |
Experimental Protocol: Evaluation of Inactivated Vaccines in Goats
This protocol is a composite based on methodologies described in the referenced studies.
-
Animals: Clinically healthy goats, serologically negative for Mycoplasma agalactiae.
-
Vaccine Preparation: M. agalactiae isolates are cultured, harvested, and inactivated using agents such as saponin, phenol, formalin, or sodium hypochlorite. The inactivated antigen is then adjuvanted, typically with aluminium hydroxide or an oil emulsion.
-
Vaccination Schedule: Animals receive two doses of the vaccine subcutaneously, with a four-week interval between doses. A control group receives a placebo.
-
Challenge: Four weeks after the second vaccination, all animals are challenged with a virulent strain of M. agalactiae.
-
Evaluation of Efficacy:
-
Clinical Signs: Animals are monitored daily for clinical signs of contagious agalactia (fever, mastitis, arthritis, keratoconjunctivitis). A scoring system is often used to quantify the severity of the disease.
-
Serology: Blood samples are collected at regular intervals to measure the antibody response, typically using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Mycoplasma Reisolation: After a set period post-challenge, animals are euthanized, and tissue samples (e.g., lymph nodes, udder, lungs) are collected to attempt reisolation of the challenge strain.
-
Live Attenuated vs. Inactivated Vaccines: A Tale of Two Immune Responses
A key debate in contagious agalactia control is the choice between live attenuated and inactivated vaccines.
Comparative Efficacy of Live Attenuated and Inactivated Vaccines
| Vaccine Type | Antibody Response (ELISA) | Protection against Clinical Signs | Mycoplasma Reisolation post-challenge | Reference |
| Live Attenuated | No detectable antibody titres | High (85% immunity) | Reisolated from a few animals | [2] |
| Inactivated (Saponin) | Strong antibody response | High (85% immunity) | Reisolated from a few animals | [2] |
While the saponin-inactivated vaccine stimulated a robust antibody response, the live attenuated vaccine conferred a similar level of protection without inducing detectable antibodies by ELISA. This suggests that cell-mediated immunity may play a more significant role in the protection afforded by live vaccines.
Bivalent Vaccines: A Strategy for Broader Protection
Recent research has explored the potential of bivalent vaccines, which target more than one pathogen. A study comparing a monovalent M. agalactiae vaccine to a bivalent M. agalactiae and Staphylococcus aureus vaccine yielded promising results.
Comparison of Monovalent and Bivalent Vaccines
| Vaccine Type | Antibody Response against M. agalactiae | Other Immunological Parameters | Reference |
| Monovalent (M. agalactiae) | Significant increase | - | [3] |
| Bivalent (M. agalactiae + S. aureus) | Significantly higher than monovalent | Increased total leukocytic count, neutrophils, and blood platelets | [3] |
The bivalent vaccine not only elicited a stronger antibody response against M. agalactiae but also appeared to enhance the overall immune response.
The Immune Response to Mycoplasma agalactiae Vaccination
The protective immune response to M. agalactiae is complex, involving both humoral and cellular immunity. Vaccination aims to stimulate these pathways to generate long-lasting memory.
Caption: Simplified signaling pathway of the adaptive immune response to M. agalactiae vaccination.
Experimental Workflow for Vaccine Efficacy Assessment
The following diagram outlines a typical experimental workflow for assessing the efficacy of different contagious agalactia vaccines.
Caption: A generalized experimental workflow for comparative vaccine efficacy trials.
Conclusion
The choice of vaccination schedule for contagious agalactia has a profound impact on the resulting immunity and protection. Saponin and phenol-inactivated vaccines, as well as those with oil-emulsion adjuvants, have demonstrated superior efficacy over formalin-inactivated formulations. While live attenuated vaccines show high protective capacity, their lack of a detectable antibody response highlights the importance of cell-mediated immunity and the need for diverse assessment methods. Bivalent vaccines present a promising avenue for enhancing the immune response and providing broader protection. Further research into the nuances of the immune response, including the role of different T-cell subsets and cytokine profiles, will be crucial for the development of next-generation vaccines against contagious agalactia.
References
A Comparative Analysis of Caprine Arthritis Encephalitis Virus (CAEV) and Human Immunodeficiency Virus (HIV) for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of Caprine Arthritis Encephalitis Virus (CAEV) and Human Immunodeficiency Virus (HIV), two prominent members of the Lentivirus genus. While both viruses share fundamental biological features, they exhibit distinct differences in their pathogenesis, cellular tropism, and interaction with the host immune system. Understanding these differences is crucial for researchers in the fields of virology, immunology, and for professionals engaged in the development of novel antiviral therapies and vaccines.
Virology and Genomic Organization
Both CAEV and HIV are enveloped RNA viruses that replicate through a DNA intermediate, a hallmark of retroviruses. Their genomes are flanked by Long Terminal Repeats (LTRs) that regulate viral gene expression.[1][2] However, there are notable differences in their genomic structure and the repertoire of accessory proteins they encode.
Table 1: Comparison of Genomic and Structural Features
| Feature | This compound Arthritis Encephalitis Virus (CAEV) | Human Immunodeficiency Virus (HIV) |
| Genome Size | ~8.4 - 9.2 kb[3] | ~9.75 kb[2] |
| Primary Target Cells | Monocytes and Macrophages[1] | CD4+ T-lymphocytes, Macrophages, Dendritic Cells[4] |
| Key Structural Proteins | Gag (Capsid, Matrix, Nucleocapsid), Pol (Protease, Reverse Transcriptase, Integrase), Env (gp135 Surface, Transmembrane)[1][5] | Gag (p24 Capsid, p17 Matrix, p7 Nucleocapsid), Pol (Protease, Reverse Transcriptase, Integrase), Env (gp120 Surface, gp41 Transmembrane)[6][7] |
| Regulatory Proteins | Tat, Rev[1] | Tat, Rev[6] |
| Accessory Proteins | Vif, Vpr-like, Rtm[3] | Vif, Vpr, Vpu, Nef[6] |
| LTR Promoter Activity | Constitutive, Tat-independent elements[8][9] | Tat-dependent, requiring viral Tat protein for efficient transcription[10][11] |
Pathogenesis and Clinical Manifestations
The clinical outcomes of CAEV and HIV infections differ significantly. CAEV infection in goats primarily leads to arthritis in adult animals and encephalitis in kids, with a less severe impact on the immune system compared to HIV.[12] In contrast, HIV infection in humans leads to a progressive decline in CD4+ T-cell counts, resulting in profound immunosuppression and Acquired Immunodeficiency Syndrome (AIDS).[13]
Table 2: Comparison of Pathogenesis and Disease Progression
| Feature | This compound Arthritis Encephalitis Virus (CAEV) | Human Immunodeficiency Virus (HIV) |
| Primary Disease | Arthritis, Encephalitis, Pneumonitis, Mastitis[12] | Acquired Immunodeficiency Syndrome (AIDS) |
| Immune System Impact | Chronic inflammation, not typically leading to severe immunodeficiency. | Progressive destruction of CD4+ T-cells, leading to severe immunodeficiency.[13] |
| Cellular Tropism | Primarily macrophages and monocytes.[1] | Primarily CD4+ T-lymphocytes; also infects macrophages and dendritic cells.[4][14] |
| Viral Load Dynamics | Often low and restricted to specific tissues.[15] | High systemic viral load during acute and advanced stages.[16] |
Host Immune Response
Both viruses elicit humoral and cellular immune responses in their respective hosts. Interestingly, there is evidence of immunological cross-reactivity between CAEV and HIV-1 antigens, particularly the envelope glycoproteins.[5] This has implications for serological testing and vaccine development.
Table 3: Comparison of Host Immune Interaction
| Feature | This compound Arthritis Encephalitis Virus (CAEV) | Human Immunodeficiency Virus (HIV) |
| Antigenic Cross-Reactivity | Antibodies to CAEV gp135 can cross-react with HIV-1 gp120.[5] | Antibodies to HIV-1 gp120 can show some cross-reactivity with CAEV gp135.[5] |
| Immune Evasion Strategies | Sequestration as provirus in host cells, restricted viral expression.[1] | High mutation rate of envelope glycoproteins, downregulation of MHC-I by Nef, latency in resting CD4+ T-cells.[17][18] |
| Key Cytokine Involvement | Interferon-gamma (IFN-γ) activates the CAEV LTR via the STAT1 pathway.[8][9] | Various cytokines, including TNF-α and IL-2, can activate HIV transcription through pathways like NF-κB.[19] |
Experimental Protocols
Quantification of Viral Load by Real-Time PCR (qPCR)
This protocol outlines the general steps for quantifying CAEV or HIV proviral DNA or viral RNA from biological samples.
Experimental Workflow for Lentiviral Load Quantification
Caption: Workflow for lentiviral load quantification by qPCR.
Methodology:
-
Sample Collection and Nucleic Acid Extraction:
-
Collect whole blood, plasma, or tissue samples from the infected host.
-
Extract total DNA (for proviral load) or viral RNA using a commercial kit (e.g., QIAamp Viral RNA Mini Kit for RNA).[20] For CAEV, DNA can be extracted from goat synovial membrane cells or peripheral blood mononuclear cells (PBMCs).[15]
-
-
Reverse Transcription (for RNA quantification):
-
If quantifying viral RNA, perform reverse transcription to generate complementary DNA (cDNA).
-
A typical reaction includes the extracted RNA, random hexamer or gene-specific primers, dNTPs, RNase inhibitor, and a reverse transcriptase enzyme (e.g., M-MuLV).[20]
-
Incubate at 25°C for 5-10 minutes, followed by 42-50°C for 60 minutes, and then inactivate the enzyme at 70-85°C for 5 minutes.[20]
-
-
Real-Time PCR:
-
Prepare a reaction mix containing a qPCR master mix (with Taq polymerase, dNTPs, and buffer), forward and reverse primers, and a fluorescently labeled probe specific to a conserved region of the viral genome (e.g., gag or env for CAEV, gag or pol for HIV).[15][20][21]
-
Add the extracted DNA or synthesized cDNA to the reaction mix.
-
Perform the qPCR using a thermal cycler with an initial denaturation step (e.g., 95°C for 10 minutes), followed by 40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).[20][21]
-
-
Data Analysis:
Lentiviral Cell Entry Assay using Pseudotyped Viruses
This protocol describes a method to assess the ability of CAEV or HIV to enter specific target cells by using pseudotyped lentiviral particles.
Methodology:
-
Production of Pseudotyped Lentiviral Particles:
-
Co-transfect a producer cell line (e.g., HEK293T) with three plasmids:
-
A lentiviral backbone plasmid encoding a reporter gene (e.g., Luciferase or GFP).
-
A packaging plasmid providing the necessary structural and enzymatic proteins (Gag, Pol).
-
An envelope expression plasmid encoding the desired viral envelope protein (e.g., CAEV gp135 or HIV gp120/gp41).
-
-
-
Harvest and Titer the Pseudotyped Virus:
-
Collect the cell culture supernatant containing the viral particles.
-
Filter the supernatant through a 0.45 µm filter to remove cellular debris.[23]
-
Determine the viral titer, for example, by transducing the target cells with serial dilutions of the virus and quantifying the percentage of reporter-positive cells via flow cytometry (for GFP) or measuring luciferase activity.[24][25]
-
-
Cell Entry Assay:
-
Seed the target cells (e.g., goat macrophages for CAEV, CD4+ T-cells for HIV) in a multi-well plate.
-
Incubate the cells with a known multiplicity of infection (MOI) of the pseudotyped virus. The addition of polybrene (e.g., 8 µg/mL) can enhance transduction efficiency.[26][27]
-
After 24-72 hours, measure the reporter gene expression (e.g., fluorescence or luminescence) to quantify viral entry.[23][24]
-
Signaling Pathways
The regulation of viral gene expression and the host-virus interaction are mediated by complex signaling pathways.
CAEV LTR Activation Pathway
The CAEV Long Terminal Repeat (LTR) contains a gamma-activated site (GAS) element. In monocytes, interferon-gamma (IFN-γ) can activate the STAT1 signaling pathway, leading to the binding of a STAT1-like factor to the GAS element and subsequent activation of the CAEV LTR.[8][9]
CAEV LTR Activation by IFN-γ
Caption: IFN-γ activates the CAEV LTR via the STAT1 pathway.
HIV Tat-mediated Transcriptional Activation
The HIV Tat protein is a potent trans-activator of HIV gene expression. It binds to the Trans-Activation Response (TAR) element, an RNA stem-loop structure at the 5' end of nascent viral transcripts. This interaction recruits cellular factors, including the positive transcription elongation factor b (P-TEFb), which phosphorylates RNA polymerase II, leading to highly efficient transcriptional elongation.[10][11]
HIV Tat-mediated Transcriptional Elongation
Caption: HIV Tat enhances transcriptional elongation from the viral LTR.
Conclusion
The comparative analysis of CAEV and HIV reveals both conserved lentiviral features and significant evolutionary divergences. While CAEV provides a valuable model for studying lentiviral persistence and inflammation in a natural host without causing severe immunodeficiency, HIV's unique adaptations, such as its complex array of accessory proteins and its potent Tat-dependent transcriptional activation, contribute to its high pathogenicity in humans. A deeper understanding of the molecular and immunological distinctions between these two viruses will continue to inform the development of effective interventions against lentiviral diseases.
References
- 1. The Biology of the Goat [goatbiology.com]
- 2. Nucleotide sequence analysis of the long terminal repeat of integrated this compound arthritis encephalitis virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Signal Sequences Determining the Nuclear/Nucleolar Import and Nuclear Export of the this compound Arthritis-Encephalitis Virus Rev Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cross-reactivity between this compound arthritis-encephalitis virus and type 1 human immunodeficiency virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. worldscientific.com [worldscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. STAT1 pathway is involved in activation of this compound arthritis-encephalitis virus long terminal repeat in monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. STAT1 pathway is involved in activation of this compound arthritis-encephalitis virus long terminal repeat in monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tat is a multifunctional viral protein that modulates cellular gene expression and functions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tat (HIV) - Wikipedia [en.wikipedia.org]
- 12. Development and Field Testing of a Real-Time PCR Assay for this compound Arthritis-Encephalitis-Virus (CAEV) [benthamopenarchives.com]
- 13. HIV versus the immune system: another apparent victory for the virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Macrophage and T cell-line tropisms of HIV-1 are determined by specific regions of the envelope gp120 gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of TaqMan-based qPCR method for detection of this compound arthritis–encephalitis virus (CAEV) infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HIV Virus Load by Real-Time PCR (RT PCR) Assay - Dr Lal PathLabs Blog [lalpathlabs.com]
- 17. Immune evasion strategies of the primate lentiviruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative and Qualitative Distinctions between HIV-1 and SIV Reservoirs: Implications for HIV-1 Cure-Related Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pnas.org [pnas.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Development and Field Testing of a Real-Time PCR Assay for this compound Arthritis-Encephalitis-Virus (CAEV) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. dna-technology.com [dna-technology.com]
- 23. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. biorxiv.org [biorxiv.org]
- 25. Lentiviral transduction of mammalian cells for fast, scalable and high-level production of soluble and membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Protocol 3 - Lentivirus Transduction into Target Cell Lines | MUSC Hollings Cancer Center [hollingscancercenter.musc.edu]
- 27. origene.com [origene.com]
Caprine Tissues: A Safer and Effective Alternative to Bovine and Porcine Sources in Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The selection of appropriate tissue sources is a critical consideration in the development of biomedical products, including tissue-engineered constructs, medical devices, and pharmaceuticals. For decades, bovine (cow) and porcine (pig) tissues have been the primary sources for materials like collagen, gelatin, and acellular dermal matrices. However, concerns regarding immunogenicity and the risk of zoonotic disease transmission have prompted researchers to explore safer alternatives. This guide provides a comprehensive evaluation of caprine (goat) tissues as a promising alternative, presenting supporting experimental data, detailed methodologies, and a comparative analysis of key performance indicators.
Executive Summary
This compound tissues offer significant advantages over their bovine and porcine counterparts, primarily in terms of reduced immunogenicity and a lower risk of prion disease transmission.[1] Experimental evidence suggests that collagen derived from this compound sources exhibits excellent biocompatibility, promoting cell adhesion and proliferation, and in some cases, demonstrating superior wound healing capabilities compared to bovine collagen. While bovine and porcine tissues have been more extensively studied and utilized, the emerging data on this compound-derived biomaterials positions them as a viable and potentially safer option for a wide range of biomedical applications.
Safety Profile: A Comparative Overview
A primary driver for seeking alternatives to bovine and porcine tissues is the mitigation of safety risks, particularly the transmission of zoonotic diseases.
Immunogenicity
The introduction of foreign animal-derived materials can trigger an immune response in the human body, potentially leading to inflammation, rejection of the implant, and reduced efficacy of the therapeutic product.
Key Findings:
-
Lower Immunogenicity of this compound Tissues: Studies have indicated that goat tissue is less immunogenic compared to porcine and bovine tissues.[1] This reduced immunogenicity is a significant advantage, as it can lead to better host tissue integration and a lower likelihood of adverse inflammatory reactions.
-
Biocompatibility of this compound Collagen: Research has shown that scaffolds fabricated from goat-tendon derived collagen are biocompatible both in vitro and in vivo.[1] Biocompatibility studies demonstrate that this compound tendon collagen augments cell adhesion, cell cycle progression, and proliferation.[1]
Prion Disease Transmission Risk
Transmissible Spongiform Encephalopathies (TSEs), or prion diseases, are a major concern associated with bovine-derived materials due to the link between Bovine Spongiform Encephalopathy (BSE, or "mad cow disease") and the fatal human neurodegenerative disorder, Creutzfeldt-Jakob disease. Porcine tissues also carry a theoretical, though lower, risk of prion transmission.
Key Findings:
-
Reduced Risk with this compound Tissues: Goat scrapie prions have not been reported to cause any disease in humans, suggesting a significantly lower risk of prion disease transmission from this compound-derived biomaterials.[1] This makes this compound tissues a more attractive source for biomaterials where the risk of prion contamination is a critical safety consideration.
Performance and Biocompatibility: A Data-Driven Comparison
The functional performance and biocompatibility of tissue-derived biomaterials are crucial for their successful clinical application. This section presents a comparative analysis of the mechanical properties and biocompatibility of this compound, bovine, and porcine tissues based on available experimental data.
Table 1: Comparative Mechanical Properties of Non-Cross-Linked Collagen Scaffolds
| Property | This compound | Bovine | Porcine |
| Stress at Break | No significant difference observed between the groups. | No significant difference observed between the groups. | No significant difference observed between the groups. |
| Strain at Break | Significantly lower than bovine and porcine scaffolds. | - | - |
| Young's Modulus | Significantly higher than bovine and porcine scaffolds. | - | - |
Data sourced from a study on non-cross-linked collagen scaffolds derived from this compound, porcine, and bovine skin and tendon tissues.
Table 2: Comparative Mechanical Properties of Acellular Dermal and Pericardial Tissues
| Property | This compound Pericardium | Bovine Pericardium | Porcine Pericardium | Bovine Acellular Dermal Matrix (BADM) | Porcine Acellular Dermal Matrix (PADM) |
| Ultimate Tensile Strength (UTS) (MPa) | - | 13.5 ± 2.5 (Native) | 13.0 ± 3.2 (Native) | 18.5 ± 4.2 (1.8-2.2mm thick) | 11.8 ± 3.4 (1.8-2.2mm thick) |
| Young's Modulus (MPa) | - | 0.07 ± 0.02 (Decellularized) | 0.11 ± 0.04 (Decellularized) | - | - |
| Suture Retention Strength (N) | - | - | - | 103.1 ± 20.3 (1.8-2.2mm thick) | 52.5 ± 12.1 (1.8-2.2mm thick) |
Data for pericardial tissues from a study comparing decellularized bovine and porcine pericardia. Data for acellular dermal matrix from a study comparing the mechanical properties of BADM and PADM.[1][2]
Experimental Protocols
To ensure transparency and reproducibility, this section details the methodologies for key experiments cited in this guide.
In Vitro Cytotoxicity Testing (Based on ISO 10993-5)
This test evaluates the potential of a biomaterial to cause cell death or inhibit cell growth.
-
Sample Preparation: The test material (this compound, bovine, or porcine tissue) is prepared according to standardized procedures, which may involve sterilization. The sterilization process should not alter the properties of the material.
-
Extraction: The material is incubated in a culture medium with serum (a polar and non-polar vehicle) to create an extract. This process is designed to mimic the release of substances from the material when it comes into contact with bodily fluids.
-
Cell Culture: A suitable mammalian cell line (e.g., L929 fibroblasts) is cultured in a multi-well plate.
-
Exposure: The prepared extracts are added to the cell cultures in various concentrations. Control wells with only the culture medium are also included.
-
Incubation: The cells are incubated with the extracts for a defined period (e.g., 24 hours).
-
Assessment of Cytotoxicity: Cell viability is assessed using a quantitative method, such as the MTT assay. This assay measures the metabolic activity of the cells, which is proportional to the number of viable cells. A reduction in cell viability below 70% of the blank control is typically considered a cytotoxic effect.
In Vivo Biocompatibility Assessment (Based on ISO 10993-6)
This test evaluates the local tissue response to an implanted biomaterial.
-
Implantation: The test material is surgically implanted into a suitable animal model (e.g., subcutaneous implantation in rats or mice). The implantation site should be relevant to the intended clinical application of the material.
-
Observation Period: The animals are observed for a predetermined period (e.g., 7, 21, and 63 days) to assess any signs of adverse reactions.
-
Histological Evaluation: At the end of the observation period, the implant and surrounding tissue are explanted, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).
-
Microscopic Analysis: A pathologist examines the tissue sections to evaluate the local inflammatory response, including the presence and type of inflammatory cells (e.g., neutrophils, macrophages, lymphocytes, giant cells), fibrosis (capsule formation), and tissue integration. The severity of the reaction is typically scored based on a standardized scale.
Decellularization Protocol for this compound Tissues
Decellularization is the process of removing cellular components from a tissue while preserving the extracellular matrix (ECM). An effective decellularization protocol is crucial for reducing the immunogenicity of the biomaterial.
-
Tissue Procurement and Preparation: Fresh this compound tissue (e.g., small intestine submucosa, pericardium) is harvested and cleaned of any excess fat and connective tissue.
-
Hypotonic Lysis: The tissue is immersed in a hypotonic buffer (e.g., Tris-HCl with EDTA) to induce cell lysis through osmotic shock.
-
Detergent Treatment: The tissue is then treated with a series of detergents to remove cellular debris. This may include:
-
An ionic detergent like sodium dodecyl sulfate (SDS) to solubilize cell membranes and proteins.
-
A non-ionic detergent like Triton X-100 to disrupt lipid-lipid and lipid-protein interactions.
-
-
Nuclease Treatment: To remove residual nucleic acids (DNA and RNA), the tissue is treated with nucleases (e.g., DNase and RNase).
-
Washing: The tissue is extensively washed with phosphate-buffered saline (PBS) or deionized water to remove any residual detergents and cellular debris.
-
Sterilization: The decellularized scaffold is sterilized using an appropriate method that does not damage the ECM, such as gamma irradiation or ethylene oxide treatment.
Visualizing Key Processes
To further clarify the experimental workflows and the rationale behind choosing this compound tissues, the following diagrams are provided.
Conclusion
The evidence presented in this guide strongly supports the consideration of this compound tissues as a safer and effective alternative to traditional bovine and porcine sources for biomedical applications. The reduced risk of prion disease transmission and lower immunogenicity are compelling safety advantages.[1] Furthermore, the demonstrated biocompatibility and favorable mechanical properties of this compound-derived biomaterials make them suitable for a variety of applications, from tissue engineering scaffolds to implantable medical devices. As research in this area continues to grow, it is anticipated that this compound tissues will play an increasingly important role in the development of next-generation biomedical products, offering enhanced safety and performance for the benefit of patients. Researchers, scientists, and drug development professionals are encouraged to explore the potential of this compound-derived biomaterials in their respective fields.
References
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to Caprine Waste Disposal
For Immediate Implementation by Laboratory Personnel
Proper disposal of caprine-related materials is a critical component of laboratory safety and regulatory compliance. This document provides essential, step-by-step guidance for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound carcasses, tissues, and associated waste streams. Adherence to these procedures is imperative to mitigate biohazards, prevent environmental contamination, and maintain a secure research environment.
I. Immediate Safety and Handling Protocols
Prior to disposal, all personnel must adhere to the following safety protocols when handling this compound materials:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. When handling larger carcasses or when there is a risk of splashing, a face shield and waterproof apron are required.
-
Containment: All this compound carcasses and tissues must be double-bagged in durable, leak-proof biohazard bags.[1] If zoonotic diseases are suspected, it is recommended to double-bag the carcass.[2]
-
Labeling: Each bag must be clearly labeled with the biohazard symbol and include the date, origin (e.g., protocol number, principal investigator), and a description of the contents.
-
Storage: Bagged materials should be stored in a designated, secure cold storage area (e.g., a labeled freezer or cold room) to await final disposal. This prevents decomposition and minimizes odor. Carcasses are typically held for a limited time (e.g., 3 days) to allow researchers to retrieve them if needed, after which they are disposed of by the facility.[1]
II. Approved Disposal Methodologies
The selection of a disposal method depends on the nature of the waste, institutional capabilities, and local and federal regulations. The primary methods employed in a laboratory setting are thermal treatment (incineration and autoclaving) and chemical treatment (alkaline hydrolysis).
1. Incineration: This is often the preferred method for the disposal of whole carcasses and large tissue samples, as it ensures complete destruction of pathogens.[2][3] In many research institutions, incineration is managed by a licensed medical waste disposal vendor.[1]
2. Autoclaving (Steam Sterilization): Autoclaving is a common and effective method for decontaminating smaller quantities of this compound tissues, bedding, and other contaminated materials before they are disposed of as general waste.[4][5] It is crucial that the steam penetrates the entire load to ensure sterilization.[6]
Experimental Protocol for Autoclaving this compound Waste:
-
Preparation:
-
Place this compound tissues and other contaminated solid waste into autoclavable biohazard bags. Do not overfill the bags; they should be no more than two-thirds full to allow for steam penetration.[7]
-
Add approximately 250 mL of water to each bag of dry waste to facilitate steam generation.[7]
-
Loosely close the bags to allow steam to enter.[8]
-
Place the bags in a secondary, leak-proof, and autoclavable container (e.g., a polypropylene or stainless steel pan).[8] This is to contain any potential leakage.
-
-
Loading the Autoclave:
-
Cycle Parameters:
-
Run the autoclave on a gravity displacement cycle for biohazardous waste.
-
The industry standard for achieving sterilization is a minimum temperature of 121°C (250°F) at a pressure of 15 psi for at least 15 minutes.[9] However, for dense loads like animal tissues, a longer cycle time of at least 60 minutes is recommended to ensure complete decontamination.[6]
-
-
Post-Cycle and Disposal:
-
Ensure the autoclave has completed its cycle and the pressure has returned to zero before opening the door.
-
Wear heat-resistant gloves and other appropriate PPE to remove the hot container.
-
Allow the waste to cool completely.
-
Once cooled, the autoclaved bag can be placed in an opaque bag and disposed of in the regular municipal waste stream, in accordance with institutional policy.[4]
-
Quantitative Data for Autoclave Parameters
| Parameter | Minimum Requirement | Recommended for this compound Waste |
| Temperature | 121°C (250°F) | 121°C (250°F) |
| Pressure | 15 psi | 15 psi |
| Time | 15 minutes | ≥ 60 minutes |
Note: Cycle times may need to be validated and adjusted based on the size and density of the load.[6]
Alkaline hydrolysis, also known as tissue digestion, is an environmentally friendly alternative to incineration for the disposal of animal carcasses.[10][11] This process uses a strong alkaline solution (sodium or potassium hydroxide), heat, and pressure to break down all organic materials into a sterile aqueous solution, leaving only bone fragments.[12][13][14]
General Protocol for Alkaline Hydrolysis:
-
Loading: Place the this compound carcass or tissues into the stainless-steel digestion vessel.
-
Chemical Addition: An aqueous solution of sodium hydroxide or potassium hydroxide is added to the vessel.
-
Digestion Cycle: The mixture is heated to a high temperature (e.g., up to 150°C) and pressurized, which accelerates the hydrolysis process.
-
Neutralization and Draining: After the cycle is complete, the resulting sterile liquid effluent is cooled and can be discharged into the sanitary sewer system in accordance with local regulations.[13]
-
Solid Remnants: The remaining solid materials, primarily brittle bone fragments, are sterile and can be safely disposed of in a landfill or used as a soil amendment.[13][14]
III. Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound materials in a research setting.
Caption: Logical workflow for this compound waste disposal in a laboratory setting.
IV. Conclusion
The responsible management of this compound waste is a non-negotiable aspect of scientific research. By implementing these standardized procedures, laboratories can ensure the safety of their personnel, protect the environment, and maintain compliance with all relevant regulations. It is the responsibility of every researcher to be knowledgeable of and adhere to these essential protocols. For specific questions or concerns, always consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. Dead Animal Handling (BU ASC) | Office of Research [bu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Animal Carcass Disposal Options Rendering • Incineration • Burial • Composting | NDSU Agriculture [ndsu.edu]
- 4. uwlax.edu [uwlax.edu]
- 5. biomedicalwastesolutions.com [biomedicalwastesolutions.com]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. biosafety.utk.edu [biosafety.utk.edu]
- 9. Autoclave Use and Waste Validation | Environmental Health and Safety | Virginia Tech [ehs.vt.edu]
- 10. gyverindustries.com [gyverindustries.com]
- 11. Representing alkaline hydrolysis: a material-semiotic analysis of an alternative to burial and cremation | Semantic Scholar [semanticscholar.org]
- 12. Lye - Wikipedia [en.wikipedia.org]
- 13. hsrm.umn.edu [hsrm.umn.edu]
- 14. Disposal of Carcasses and Disinfection of Premises - Public Health - MSD Veterinary Manual [msdvetmanual.com]
Essential Safety and Logistics for Handling Caprine: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for handling caprine animals in a research setting. It includes a detailed operational plan and disposal protocols to ensure the safety of personnel and the integrity of research.
Personal Protective Equipment (PPE) Selection
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to potential hazards when working with goats. These hazards include zoonotic diseases, allergens, and physical injuries.[1][2] The following table summarizes the recommended PPE for various activities involving this compound animals, particularly in a Biosafety Level 2 (BSL-2) environment.
| Activity/Task | Recommended PPE | Specifications/Considerations |
| General Husbandry & Observation | Dedicated lab coat or scrubs, closed-toe shoes, disposable gloves. | Clothing should be laundered on-site.[3] Gloves should be nitrile or latex. |
| Handling and Restraint | All of the above, plus safety glasses. | Goats can be unpredictable; eye protection prevents injury from sudden movements.[4] |
| Sample Collection (Blood, Saliva, Feces) | All of the above, plus a surgical mask. | A surgical mask protects against splashes of bodily fluids. |
| Procedures with Risk of Aerosol Generation (e.g., nebulization, necropsy) | All of the above, plus a fit-tested N95 respirator or a Powered Air-Purifying Respirator (PAPR). | Particularly important when working with animals that may be infected with zoonotic pathogens like Coxiella burnetii (Q fever).[3][5] |
| Handling Pregnant or Post-Parturient Animals | Onsite-laundered scrubs, waterproof gown, booties or dedicated footwear, gloves, safety glasses or goggles, N95 respirator, and hair cover. | Increased risk of exposure to high concentrations of zoonotic agents like Coxiella burnetii in birth products.[3][6] |
| Facility Cleaning and Waste Disposal | Coveralls, waterproof boots, heavy-duty gloves, safety glasses, and a surgical mask. | Protects against splashes from cleaning agents and contaminated materials. |
Experimental Protocol: Safe Handling and PPE Procedures for this compound Subjects
This protocol outlines the step-by-step procedures for donning, doffing, and disposing of PPE when working with this compound animals in a BSL-2 laboratory.
1. Preparation and Donning of PPE:
-
Hand Hygiene: Thoroughly wash hands with soap and water or use an alcohol-based hand sanitizer.[7]
-
Inspect PPE: Before donning, visually inspect all PPE for any defects or damage.
-
Shoe Covers/Dedicated Footwear: Put on disposable shoe covers or change into dedicated facility footwear.
-
Gown/Lab Coat: Don a clean, dedicated lab coat or gown. Fasten it completely.
-
Mask/Respirator: If required, don a surgical mask or a fit-tested N95 respirator. Ensure a proper seal for respirators.
-
Eye Protection: Put on safety glasses or goggles.
-
Gloves: Don disposable nitrile or latex gloves, ensuring they overlap the cuffs of the gown or lab coat.
2. Handling of this compound Subjects:
-
Approach animals calmly and avoid sudden movements to minimize stress.[8]
-
Utilize appropriate restraint techniques as per approved animal use protocols.
-
Always be aware of the animal's position and potential for sudden movements.
3. Doffing and Disposal of PPE:
-
Gloves: Remove gloves by grasping the outside of one glove at the wrist with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Gown/Lab Coat: Unfasten the gown or lab coat. Peel it away from the neck and shoulders, touching only the inside. Turn the gown inside out as it is removed and fold or roll it into a bundle.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection by handling the earpieces or headband.
-
Mask/Respirator: Remove the mask or respirator by the straps, avoiding touching the front.
-
Hand Hygiene: Perform hand hygiene again.
-
Disposal: Dispose of all single-use PPE in a designated biohazardous waste container.[9] Reusable items must be decontaminated according to facility protocols.
Operational and Disposal Plan Visualization
The following diagrams illustrate the logical flow of the operational and disposal plans.
Caption: Workflow for PPE selection, donning, and doffing when handling this compound animals.
Caption: Disposal plan for PPE and other contaminated materials after handling this compound animals.
References
- 1. cfsph.iastate.edu [cfsph.iastate.edu]
- 2. Animal care professionals’ practice towards zoonotic disease management and infection control practice in selected districts of Wolaita zone, Southern Ethiopia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Q Fever/Coxiella burnetii in Sheep, Goats and Cattle Control Policy – UF | EHS [ehs.ufl.edu]
- 4. scribd.com [scribd.com]
- 5. health.maryland.gov [health.maryland.gov]
- 6. ibc.utah.edu [ibc.utah.edu]
- 7. aaha.org [aaha.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Disposal of PPE – OSU CVM Veterinary Clinical and Professional Skills Center Handbook [ohiostate.pressbooks.pub]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
